molecular formula C14H13BrFN B572068 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene CAS No. 1355247-98-1

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Cat. No.: B572068
CAS No.: 1355247-98-1
M. Wt: 294.167
InChI Key: AZSFPFGHUNVLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a specialized aromatic compound designed for advanced chemical synthesis and research applications. This molecule integrates multiple functional groups—bromo and fluoro substituents on the benzene ring, along with a benzylaminomethyl side chain—making it a versatile and valuable intermediate for constructing more complex molecular architectures. Its primary research value lies in its application in medicinal chemistry and agrochemical development, where it can be used to create novel active ingredients. The bromo substituent serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural motifs . The fluorine atom, a common feature in modern drug design, can influence a molecule's electronic properties, metabolic stability, and bioavailability . The benzylaminomethyl group introduces a nitrogen-containing side chain, which is frequently found in pharmacologically active compounds and can be crucial for target binding. Researchers will find this chemical particularly useful for exploring structure-activity relationships (SAR) and developing new candidates in drug discovery pipelines. It is supplied with guaranteed high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFPFGHUNVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742803
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-98-1
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a substituted benzylamine with potential applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the requisite synthetic strategies and analytical validation.

Introduction

This compound (CAS No. 1355247-98-1) is a halogenated aromatic compound featuring a benzylamine moiety.[1] The strategic placement of bromo and fluoro substituents on the benzene ring offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The benzylamine functional group is a common pharmacophore, known to interact with various biological targets. This guide will detail a robust two-step synthetic pathway commencing from 1-bromo-3-fluoro-2-methylbenzene and culminate with a thorough characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Oxidation of the Precursor: The initial step involves the oxidation of the commercially available starting material, 1-bromo-3-fluoro-2-methylbenzene, to the corresponding aldehyde, 1-bromo-3-fluoro-2-formylbenzene. This transformation is crucial as it introduces the carbonyl group necessary for the subsequent amination reaction.

  • Reductive Amination: The synthesized aldehyde then undergoes reductive amination with benzylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to yield the target secondary amine.[2]

This synthetic design is logical and efficient, utilizing well-established and reliable chemical transformations.

Part 1: Synthesis of 1-Bromo-3-fluoro-2-formylbenzene

The key to a successful synthesis of the target molecule lies in the efficient preparation of the intermediate aldehyde, 1-bromo-3-fluoro-2-formylbenzene. A reliable method for this conversion is the radical bromination of the benzylic methyl group of 1-bromo-3-fluoro-2-methylbenzene, followed by a Kornblum oxidation of the resulting benzyl bromide.

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-2-formylbenzene

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
1-Bromo-3-fluoro-2-methylbenzeneC₇H₆BrF189.0210.0 g0.053
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9810.3 g0.058
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.26 g0.0011
Carbon Tetrachloride (CCl₄)CCl₄153.82100 mL-
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mL-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.016.7 g0.08
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step 1: Radical Bromination of 1-Bromo-3-fluoro-2-methylbenzene

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.053 mol) of 1-bromo-3-fluoro-2-methylbenzene in 100 mL of carbon tetrachloride.

  • Add 10.3 g (0.058 mol) of N-bromosuccinimide and 0.26 g (0.0011 mol) of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2-(bromomethyl)-3-fluorobenzene. This intermediate is often used in the next step without further purification.

Step 2: Kornblum Oxidation to 1-Bromo-3-fluoro-2-formylbenzene

  • Dissolve the crude 1-bromo-2-(bromomethyl)-3-fluorobenzene in 50 mL of dimethyl sulfoxide (DMSO).

  • Add 6.7 g (0.08 mol) of sodium bicarbonate to the solution.

  • Heat the mixture to 130°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-3-fluoro-2-formylbenzene.

Part 2: Synthesis of this compound

With the key aldehyde intermediate in hand, the final step is a reductive amination with benzylamine. This reaction is typically carried out in a one-pot procedure where the imine is formed and then reduced without isolation.

Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
1-Bromo-3-fluoro-2-formylbenzeneC₇H₃BrFO203.005.0 g0.0246
BenzylamineC₇H₉N107.152.9 g0.0271
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.947.8 g0.0369
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a solution of 5.0 g (0.0246 mol) of 1-bromo-3-fluoro-2-formylbenzene in 100 mL of dichloromethane, add 2.9 g (0.0271 mol) of benzylamine.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add 7.8 g (0.0369 mol) of sodium triacetoxyborohydride to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start 1-Bromo-3-fluoro-2-methylbenzene Intermediate_Bromide 1-Bromo-2-(bromomethyl)-3-fluorobenzene Start->Intermediate_Bromide Radical Bromination (NBS, BPO) Intermediate_Aldehyde 1-Bromo-3-fluoro-2-formylbenzene Intermediate_Bromide->Intermediate_Aldehyde Kornblum Oxidation (DMSO, NaHCO3) Imine Intermediate Imine Intermediate_Aldehyde->Imine Condensation Benzylamine Benzylamine Benzylamine->Imine Final_Product This compound Imine->Final_Product Reduction (NaBH(OAc)3)

Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.8-7.5 ppm. Protons of the benzylic CH₂ group adjacent to the nitrogen as a singlet around 3.8-4.0 ppm. Protons of the CH₂ group attached to the benzene ring as a singlet around 3.9-4.1 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. Carbon signals for the two benzylic CH₂ groups around 45-55 ppm. The C-F coupling will be observable.
IR Spectroscopy N-H stretching vibration around 3300-3400 cm⁻¹ (may be weak). C-H stretching of aromatic and aliphatic groups around 2800-3100 cm⁻¹. C=C stretching of the aromatic rings around 1450-1600 cm⁻¹. C-N stretching around 1000-1200 cm⁻¹. C-Br and C-F vibrations in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) and the M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns corresponding to the loss of benzyl and other fragments.
Purification and Quality Control

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Thin Layer Chromatography (TLC). For benzylamine derivatives, purification can sometimes be achieved by dissolving the compound in a nonpolar solvent like ether and precipitating the hydrochloride salt by adding HCl in ether. The salt can then be filtered and the free base regenerated by treatment with a base like NaOH.[3]

Safety Considerations

  • Starting Materials and Intermediates: Halogenated aromatic compounds and their derivatives should be handled with care as they can be irritants and potentially toxic.

  • Reagents: N-Bromosuccinimide is a lachrymator. Benzoyl peroxide is a flammable solid and a strong oxidizing agent. Sodium triacetoxyborohydride is moisture-sensitive.

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The described two-step synthetic route, involving an initial oxidation followed by reductive amination, provides a clear and efficient pathway to the target molecule. The detailed experimental protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for a successful and safe execution of this synthesis.

References

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS No. 1355247-98-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document establishes a predictive framework grounded in the analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its core physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in medicinal chemistry and materials science, ensuring a robust approach to its scientific investigation.

Molecular Identity and Structural Overview

This compound is a halogenated benzylamine derivative. Its core structure consists of a 1-bromo-3-fluorobenzene ring substituted with a benzylaminomethyl group at the 2-position. The presence of a secondary amine, a flexible benzyl group, and a halogenated aromatic ring imparts a unique combination of lipophilicity, hydrogen bonding capability, and potential for diverse chemical interactions.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1355247-98-1N/A
Molecular Formula C₁₄H₁₃BrFNN/A
Molecular Weight 294.16 g/mol N/A
Chemical Structure Chemical Structure of this compoundN/A

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally similar compounds and general principles of physical organic chemistry. These predictions provide a baseline for experimental design and interpretation.

PropertyPredicted Value/BehaviorRationale and Comparative Data
Physical State Likely a solid at room temperature.Many substituted benzylamines and halogenated benzenes are solids. For example, 4-bromo-2-fluorobenzylamine is a solid, as is 1-bromo-3-fluoro-2-methylbenzene[1].
Melting Point Expected to be in the range of 50-100 °C.The melting point of related compounds varies, e.g., 2-bromo-6-fluorobenzoic acid melts at 154-158 °C[2]. The larger, more flexible structure of the target molecule might lead to a lower melting point compared to this carboxylic acid.
Boiling Point > 300 °C (with potential decomposition).High molecular weight and polarity suggest a high boiling point. Direct distillation may be challenging.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane).The large nonpolar surface area from the two aromatic rings will dominate, making it hydrophobic. The amine group offers some polarity, but not enough to confer significant aqueous solubility.
pKa (of the conjugate acid) ~8.5 - 9.5The pKa of benzylamine's conjugate acid is ~9.3. The electron-withdrawing effects of the bromo and fluoro substituents on the benzene ring will slightly decrease the basicity of the amine, thus lowering the pKa of its conjugate acid.

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate slow determination.

  • Accurate Determination: Allow the apparatus to cool. Heat the new sample slowly, at a rate of 1-2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last of the solid melts (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Compound B Pack Capillary A->B C Insert into Apparatus B->C Prepared Sample D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record T1 and T2 E->F G Purity Assessment F->G Melting Range

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Causality: A compound's solubility is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of the solute and solvent determine the extent of dissolution. This protocol systematically assesses solubility in a range of solvents to build a comprehensive profile.

Protocol:

  • Solvent Selection: Prepare test tubes with 1 mL of each of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), and Dichloromethane.

  • Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

  • Agitation: Vigorously shake or vortex each test tube for 30-60 seconds.

  • Observation: Observe each tube for dissolution. A compound is considered soluble if no solid particles are visible.

  • Interpretation:

    • Water: Insoluble, as predicted.

    • 5% HCl: The secondary amine should be protonated to form an ammonium salt, which is ionic and expected to be soluble in the aqueous acid. This confirms the basic nature of the amine.

    • 5% NaOH: No reaction is expected, so the compound should remain insoluble.

    • Dichloromethane: The compound is expected to be soluble due to its largely nonpolar character.

pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. Potentiometric titration allows for the precise measurement of this equilibrium point by monitoring the pH change of a solution of the amine as a strong acid is added.

Protocol:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

pKa_Workflow A Dissolve Compound in Solvent B Titrate with Standard Acid A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve (pH vs. Volume) C->D E Identify Equivalence Point D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystallographic analysis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a compound of interest in contemporary drug discovery. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of such molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring the stability and bioavailability of potential therapeutics. While the specific crystal structure of this compound is not publicly available as of this writing, this guide will provide a comprehensive, technically-grounded framework for its analysis, drawing upon established methodologies and the crystallographic data of analogous substituted benzylamine derivatives.

The Significance of Crystal Structure in Drug Design

The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties. In the pharmaceutical industry, single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for obtaining high-resolution structural data.[1] This information is crucial for:

  • Target-Based Drug Design: Understanding the conformation of a potential drug molecule allows for the rational design of compounds that can effectively bind to biological targets like proteins and enzymes.[2][3]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit varying solubility, stability, and bioavailability. Identifying and characterizing these polymorphs is a critical step in drug development.

  • Intellectual Property: A well-characterized crystal structure provides a strong foundation for patent applications.

The subject of this guide, this compound, possesses several features that make its structural analysis particularly relevant. The presence of halogen atoms (bromine and fluorine) suggests the potential for significant intermolecular interactions, such as halogen bonding, which can influence crystal packing and biological activity.

Experimental Workflow: From Synthesis to Structure Solution

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Hypothetical Synthesis and Crystallization

The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available precursors like 1-bromo-3-fluorobenzene.[4][5] A plausible final step would be the reductive amination of a suitable aldehyde or ketone with benzylamine.

1-Bromo-3-fluoro-2-methylbenzene 1-Bromo-3-fluoro-2-methylbenzene Intermediate Aldehyde Intermediate Aldehyde 1-Bromo-3-fluoro-2-methylbenzene->Intermediate Aldehyde Oxidation Target Compound Target Compound Intermediate Aldehyde->Target Compound Reductive Amination Benzylamine Benzylamine Benzylamine->Target Compound

Caption: Hypothetical synthetic route to the target compound.

Once synthesized and purified, the critical step of crystallization is undertaken. The choice of solvent and crystallization technique is paramount for obtaining crystals suitable for SC-XRD. Common methods include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

For a compound like this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone) would be screened to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

The core of the structural analysis lies in the SC-XRD experiment. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is used to determine the crystal structure.

Experimental Protocol:

  • Crystal Selection and Mounting: A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a suitable holder, such as a cryoloop.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Mounting Crystal Mounting Goniometer Goniometer Crystal Mounting->Goniometer Rotation X-ray Source X-ray Source X-ray Source->Crystal Mounting Irradiation Detector Detector Goniometer->Detector Diffraction Diffraction Pattern Diffraction Pattern Detector->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Model Building Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Validation

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Structural Analysis and Interpretation

The final output of a successful SC-XRD experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal.

Expected Molecular Geometry

Based on the analysis of structurally similar substituted benzylamine derivatives found in the Cambridge Structural Database (CSD), we can anticipate the key geometric features of this compound.

ParameterExpected Value RangeSignificance
C-Br Bond Length1.88 - 1.92 ÅInfluences halogen bonding potential.
C-F Bond Length1.34 - 1.38 ÅAffects electronic properties.
C-N Bond Length1.45 - 1.49 ÅKey to the linker flexibility.
Torsion Angle (C-C-N-C)VariableDefines the overall conformation.

The conformation of the benzylaminomethyl group will be of particular interest, as its flexibility can allow the molecule to adopt different shapes to fit into a biological target.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role:

  • Hydrogen Bonding: The secondary amine (N-H) is a potential hydrogen bond donor, and the nitrogen and fluorine atoms can act as acceptors. These interactions are fundamental in determining the crystal packing.

  • Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonds. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule.

  • π-π Stacking: The two aromatic rings (the substituted benzene and the benzyl group) can interact through π-π stacking, further stabilizing the crystal structure.

  • van der Waals Forces: These ubiquitous, weaker interactions also contribute to the overall crystal packing.

Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B Hydrogen Bond (N-H...N) Molecule C Molecule C Molecule A->Molecule C Halogen Bond (C-Br...N) Molecule D Molecule D Molecule B->Molecule D π-π Stacking Molecule C->Molecule D van der Waals

Caption: Potential intermolecular interactions in the crystal lattice.

Application in Drug Development

The detailed structural information obtained from the crystal structure analysis of this compound would provide invaluable insights for drug development:

  • SAR Guided Optimization: By understanding how the bromine and fluorine substituents and the benzylamine conformation influence intermolecular interactions, medicinal chemists can design analogues with improved binding affinity and selectivity for their biological target.

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces is essential for developing stable and effective pharmaceutical formulations.

  • Computational Modeling: The experimental crystal structure serves as a crucial validation point for computational models, such as molecular docking and molecular dynamics simulations, which are used to predict the binding modes and affinities of other potential drug candidates.

Conclusion

The crystal structure analysis of this compound, while hypothetically presented here, exemplifies the power of single-crystal X-ray diffraction in modern drug discovery. The detailed insights into molecular geometry, conformation, and intermolecular interactions provide a solid foundation for the rational design and development of new therapeutic agents. This guide outlines the essential steps and considerations in such an analysis, providing a framework for researchers to apply to this and other novel compounds of pharmaceutical interest.

References

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Apollo. [Link]

  • Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. The Formation and Crystal Structures of 2,2. University of York Research Repository. [Link]

  • Crystal Structures of 2-Benzylamin - Amanote Research. Amanote. [Link]

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse. Patsnap. [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Benzene, 1-bromo-3-fluoro- - the NIST WebBook. NIST. [Link]

  • 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem. PubChem. [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. ChemRxiv. [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Search - Access Structures - CCDC. CCDC. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. NIH. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a synthetic organic compound with potential pharmacological applications. Given the absence of extensive research on its specific biological activities, this guide proposes a comprehensive strategy to elucidate its potential mechanism of action. By drawing parallels with structurally related molecules, we hypothesize that this compound may exhibit activity as a kinase inhibitor, particularly within the PI3K/mTOR signaling pathway, or as a modulator of inflammatory responses. This document provides a detailed, step-by-step experimental workflow, from initial target validation to in-cellulo functional assays, designed to rigorously test these hypotheses. Our approach emphasizes scientific integrity, logical experimental design, and the generation of robust, reproducible data.

Introduction and Structural Rationale

The chemical structure of this compound, characterized by a substituted benzene ring, suggests its potential to interact with biological targets. The presence of a bromine atom and a fluorine atom can modulate the compound's lipophilicity and metabolic stability, while the benzylaminomethyl group provides a key site for potential hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

Derivatives of bromo-fluoro-benzene have been investigated for various therapeutic applications. For instance, certain 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives have been explored as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), both crucial enzymes in a signaling pathway often dysregulated in cancer[1]. Furthermore, broader classes of benzene derivatives have been investigated for their roles as anti-inflammatory agents, inhibitors of AP-1 and NF-κB activation, and for their potential in treating a range of diseases from cancer to viral infections[2].

Based on this structural analogy, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: The compound acts as an inhibitor of protein kinases, potentially targeting the PI3K/mTOR pathway.

  • Hypothesis 2: The compound modulates inflammatory signaling pathways, possibly through the inhibition of key transcription factors like NF-κB.

This guide will outline a systematic approach to investigate these hypotheses.

Proposed Experimental Workflow

To systematically investigate the potential mechanism of action, we propose a multi-tiered experimental approach. This workflow is designed to first identify potential molecular targets and then to validate the functional consequences of the compound's interaction with these targets in a cellular context.

G cluster_0 Tier 1: Target Identification & Initial Validation cluster_1 Tier 2: In Vitro Target Engagement & Selectivity cluster_2 Tier 3: In Cellulo Pathway Analysis A Broad Kinase Panel Screening C Dose-Response and IC50 Determination A->C B NF-κB Reporter Assay B->C D Direct Enzyme Inhibition Assays (e.g., PI3Kα, mTOR) C->D Identified Hits H Immunofluorescence for NF-κB Nuclear Translocation C->H Confirmed Activity E Surface Plasmon Resonance (SPR) for Binding Affinity D->E G Western Blot Analysis of Phosphorylated Downstream Targets (e.g., p-Akt, p-S6K) D->G Validated Target F Selectivity Profiling against Related Kinases E->F I Cytokine Production Assays (e.g., ELISA for IL-6, TNF-α) G->I H->I G cluster_0 Hypothesized PI3K/mTOR Inhibition Compound 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene PI3K PI3K Compound->PI3K Inhibits mTOR mTOR Compound->mTOR Inhibits Akt Akt PI3K->Akt Phosphorylates S6K S6K mTOR->S6K Phosphorylates Phosphorylation Cell Growth & Proliferation Akt->Phosphorylation S6K->Phosphorylation

Figure 2: Hypothesized signaling pathway inhibition.

3.3.2. Immunofluorescence for NF-κB Nuclear Translocation

  • Rationale: To visually confirm the inhibition of NF-κB activation, the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus will be assessed.

  • Protocol:

    • Grow cells on glass coverslips.

    • Pre-treat with the compound, followed by stimulation with TNF-α.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

3.3.3. Cytokine Production Assays

  • Rationale: To measure the functional anti-inflammatory outcome of NF-κB inhibition, the production of pro-inflammatory cytokines will be quantified.

  • Protocol:

    • Treat immune cells (e.g., macrophages) with the compound, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide).

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Measure the concentration of pro-inflammatory cytokines, such as IL-6 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation and Interpretation

Table 1: Summary of Hypothetical In Vitro Data

Assay TypeTarget/PathwayEndpointHypothetical Result
Kinase Panel Screen100 Kinases% Inhibition at 10 µMPI3Kα: 95%, mTOR: 88%
NF-κB Reporter AssayNF-κB PathwayIC505.2 µM
Direct Enzyme AssayPI3KαIC500.8 µM
Direct Enzyme AssaymTORIC501.1 µM
SPRPI3KαKD0.5 µM
Western Blotp-Akt (Ser473)Fold ChangeDose-dependent decrease
ELISAIL-6 ProductionFold ChangeDose-dependent decrease

The interpretation of these results would involve a multi-faceted analysis. A potent IC50 in direct enzyme assays, coupled with a corresponding KD from SPR, would strongly suggest direct target engagement. This would be further substantiated by a dose-dependent decrease in the phosphorylation of downstream substrates in cell-based assays. Similarly, a reduction in NF-κB reporter activity, corroborated by the inhibition of p65 nuclear translocation and a decrease in pro-inflammatory cytokine production, would provide compelling evidence for an anti-inflammatory mechanism.

Conclusion

This technical guide presents a robust and logical framework for elucidating the potential mechanism of action of this compound. By systematically progressing from broad screening to specific target validation and functional cellular assays, researchers can build a comprehensive understanding of this compound's biological activity. The proposed workflow, grounded in established methodologies, provides a clear path for generating the high-quality data necessary for advancing novel compounds in the drug discovery pipeline.

References

  • BenchChem Technical Support Team. (2025, December). Comparative Biological Activity of 4-(Benzyloxy)
  • Google Patents. (n.d.). Benzene derivatives and medicinal use thereof.

Sources

A Technical Guide to the Solubility and Stability Profiling of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (BFB-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the novel chemical entity 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, hereafter referred to as BFB-1. As a candidate molecule in early-phase drug development, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior and establishing a viable development pathway. This document outlines field-proven, step-by-step protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies, and establishing a stability-indicating analytical method, in alignment with international regulatory expectations. The causality behind experimental choices is detailed, providing a robust, self-validating system for data generation and interpretation.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1][2][3]

This compound (BFB-1) is a substituted benzene derivative containing functional groups—a secondary amine, a fluoro group, and a bromo group—that present both opportunities and potential liabilities. The basic amine suggests pH-dependent solubility, while the halogenated aromatic ring may be susceptible to specific degradation pathways. Therefore, a proactive, systematic evaluation of its solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development process.

This guide presents a holistic strategy for characterizing BFB-1, beginning with solubility assessment to inform formulation strategies and progressing to a comprehensive stability analysis to identify potential degradation pathways and establish its intrinsic stability profile.

Solubility Assessment: Beyond a Single Number

Aqueous solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its dissolution rate and subsequent absorption.[2][4] It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Often used in high-throughput screening, this measurement reflects the solubility of a compound precipitating from a stock solution (typically DMSO) into an aqueous buffer. It is a rapid assessment of how a compound behaves upon a sudden solvent shift but may overestimate the true solubility as it can reflect the formation of amorphous precipitates or supersaturated solutions.[5][6][7]

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period with an excess of the solid material.[8][9] This value is critical for pre-formulation and understanding the compound's behavior under conditions that allow for crystalline lattice energy to be overcome.

Predicted Physicochemical Properties of BFB-1

Before embarking on experimental work, an in silico analysis of BFB-1's structure provides valuable context.

  • Structure: The presence of a benzylamine group introduces a basic center. The pKa of this secondary amine is predicted to be in the range of 8.5 - 9.5. This implies that BFB-1 will be ionized and likely more soluble at acidic pH and predominantly unionized and less soluble at neutral to basic pH.

  • Lipophilicity: The aromatic rings and halogen atoms contribute to the molecule's lipophilicity. A high logP value would suggest a potential for low aqueous solubility of the free base form.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[9][10] The protocol must be meticulously followed to ensure true equilibrium is reached.

Objective: To determine the solubility of BFB-1 across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) at 37 °C.

Methodology:

  • Preparation of Buffers: Prepare buffers of appropriate strength for the target pH values (e.g., HCl for pH 2.0, acetate for pH 4.5, phosphate for pH 6.8 and 7.4). Verify the final pH of each buffer at 37 °C.[11]

  • Sample Preparation: Add an excess of solid BFB-1 powder (e.g., ~2 mg) to separate glass vials containing 1 mL of each respective buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37 ± 1 °C. Agitate the samples for a defined period. To establish equilibrium, concentrations should be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent (e.g., <10% variation).[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least one hour to allow undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without disturbing the equilibrium. This is best achieved by centrifugation or filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of BFB-1 using a validated stability-indicating HPLC-UV method (see Section 3.2). Prepare a calibration curve using standards of known concentration.

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[11]

Data Presentation and Interpretation

The results should be tabulated to clearly show the relationship between pH and solubility.

Table 1: Hypothetical Equilibrium Solubility Data for BFB-1 at 37 °C

pH (Final)Solubility (µg/mL)Solubility (µM)Classification
2.115505015Soluble
4.6280906Sparingly Soluble
6.81548Slightly Soluble
7.4< 5< 16Very Slightly Soluble

Interpretation: The hypothetical data clearly illustrate the expected pH-dependent solubility profile for a basic compound. The high solubility at pH 2.1 is due to the protonation of the benzylamine nitrogen, forming a soluble salt. As the pH increases above the pKa, the compound converts to its less soluble free base form. This profile has significant implications, suggesting that BFB-1 may have good dissolution in the stomach but could precipitate in the higher pH environment of the small intestine.

Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under the influence of environmental factors.[12][13] Forced degradation (or stress testing) is a critical component of this process. Its purpose is to intentionally degrade the sample under more aggressive conditions than those used in accelerated stability studies.[14][15][16]

The core objectives of forced degradation are:

  • To identify likely degradation products and establish degradation pathways.[15][17]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants (i.e., the method is "stability-indicating").[18][19]

  • To reveal the intrinsic stability of the molecule and identify potential chemical liabilities.[15]

Experimental Workflow for BFB-1 Stability Assessment

The overall process involves stressing the compound under various conditions and analyzing the resulting samples with a powerful separation technique like HPLC.

dot

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Characterization cluster_output Key Outputs Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analyze Analyze Stressed Samples (Assay & Impurities) Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analyze Thermal Thermal Stress (e.g., 80°C, Solid) Thermal->Analyze Photo Photostability (ICH Q1B Light) Photo->Analyze HPLC Develop Stability-Indicating HPLC-UV/MS Method HPLC->Analyze Characterize Characterize Degradants (LC-MS/MS) Analyze->Characterize Method Validated Stability- Indicating Method Analyze->Method Pathway Degradation Pathway Elucidation Characterize->Pathway Profile Intrinsic Stability Profile Pathway->Profile Method->Profile BFB1 BFB-1 Drug Substance BFB1->Acid BFB1->Base BFB1->Oxidation BFB1->Thermal BFB1->Photo

Caption: Workflow for Forced Degradation and Stability Analysis.

Protocol: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the workhorse for stability studies.[18] The goal is to achieve baseline separation between the BFB-1 peak and all process impurities and degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or other suitable wavelength determined by UV scan)

  • Column Temperature: 30 °C

This method would be optimized based on the results from stressed samples to ensure specificity. A mass spectrometer (LC-MS) is invaluable during development to track peaks and tentatively identify degradants.

Protocol: Forced Degradation Studies

The goal is to achieve modest degradation, typically in the 5-20% range.[17][20] Conditions may need to be adjusted (time, temperature, reagent concentration) if degradation is too slow or too rapid.

1. Hydrolytic Stability:

  • Conditions: Dissolve BFB-1 in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[20]

  • Procedure: Place samples in sealed vials at 60 °C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Rationale: Evaluates susceptibility to pH-mediated degradation, common for compounds with labile groups.

2. Oxidative Stability:

  • Conditions: Dissolve BFB-1 in a solution of 3% hydrogen peroxide (H₂O₂).

  • Procedure: Store at room temperature, protected from light. Analyze at appropriate time points.

  • Rationale: The amine functionality in BFB-1 could be susceptible to oxidation, forming N-oxides or other related impurities.

3. Thermal Stability:

  • Conditions: Store BFB-1 as a solid powder in a controlled oven at 80 °C.

  • Procedure: Analyze samples at set time points (e.g., 1, 3, 7 days) by dissolving a known weight of the powder in a suitable solvent.

  • Rationale: Assesses the stability of the solid form at elevated temperatures, simulating potential excursions during shipping or storage.

4. Photostability:

  • Conditions: Expose solid BFB-1 powder and a solution of BFB-1 to a calibrated light source according to ICH Q1B guidelines.[21][22][23] This requires a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[23][24] A dark control sample must be stored under the same conditions but protected from light.

  • Procedure: Analyze the light-exposed and dark control samples after the exposure period.

  • Rationale: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, formulation, and packaging.

Data Presentation and Interpretation

Results should be summarized in a table, showing the percentage of BFB-1 remaining and the formation of major degradation products.

Table 2: Hypothetical Forced Degradation Results for BFB-1

Stress ConditionDurationBFB-1 Assay (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
Control 24 h100NDND
0.1 M HCl, 60°C 24 h98.5NDND
0.1 M NaOH, 60°C 24 h85.211.5 (RRT 0.85)1.8 (RRT 1.15)
3% H₂O₂, RT 8 h91.3ND6.8 (RRT 1.15)
80°C, Solid 7 days99.2NDND
ICH Light (Solid) -94.64.1 (RRT 0.92)ND
ND = Not Detected; RRT = Relative Retention Time

Interpretation:

  • Stability: BFB-1 shows excellent stability under acidic and thermal stress.

  • Liabilities: The molecule is sensitive to basic hydrolysis, oxidation, and light.

  • Degradation Pathway: A primary degradation product (Degradant 1) is formed under basic conditions. A different product (Degradant 2) appears to be formed under both basic and oxidative stress, suggesting a common oxidative pathway. Photodegradation leads to yet another impurity. This information is crucial for guiding formulation development (e.g., avoiding high pH excipients) and defining packaging requirements (e.g., light-protective packaging).

Conclusion and Forward Strategy

This technical guide outlines a systematic, industry-standard approach to evaluating the solubility and stability of this compound (BFB-1). The hypothetical data generated herein illustrate a compound with pronounced pH-dependent solubility and specific liabilities towards base hydrolysis, oxidation, and photodegradation.

This foundational knowledge is indispensable. The solubility data directly inform the selection of formulation strategies, such as salt formation or enabling technologies, to ensure adequate bioavailability. The stability profile dictates the requirements for manufacturing processes, excipient compatibility, and final packaging. The development of a robust, stability-indicating HPLC method is the cornerstone of this entire evaluation, providing trustworthy data for all stages of development. By following these self-validating protocols, researchers can build a comprehensive physicochemical profile of BFB-1, enabling informed decisions and de-risking its progression as a potential drug candidate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.com. Retrieved from [Link]

  • Quality: stability. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Determination of solubility by CheqSol method. (n.d.). Pion Inc. Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

  • [Good laboratory practice of equilibrium solubility measurement]. (n.d.). PubMed. Retrieved from [Link]

  • Method Development & Validation (Stability-Indicating). (n.d.). Katalyst. Retrieved from [Link]

  • EMA releases new guideline on stability testing. (2014, April 23). Manufacturing Chemist. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Stability Indicating HPLC Method Development A Review. (n.d.). Slideshare. Retrieved from [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility and Supersaturation. (n.d.). Pion Inc. Retrieved from [Link]

  • Solubility measurement by extrapolation. (n.d.). Pion Inc. Retrieved from [Link]

  • The Pion Inc. Rainbow R6 UV-Vis Dynamic Dissolution Monitor System. (2021, May 27). YouTube. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Pion PULSE™ | pKa, log P, log D and solubility analyzer. (2015, July 27). YouTube. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • New EMA Guideline on Stability Testing for Applications for Variations. (2014, April 23). gmp-compliance.org. Retrieved from [Link]

  • Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved from [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved from [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1). Springer. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

Sources

The Architectural Versatility of Substituted Benzylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Scaffold - A Cornerstone of Medicinal Chemistry

Substituted benzylamines, chemical entities characterized by a benzyl group attached to a nitrogen atom, represent a foundational and remarkably versatile scaffold in the landscape of medicinal chemistry. The inherent adaptability of both the aromatic ring and the amine functionality to a myriad of substitutions allows for the precise modulation of a molecule's physicochemical properties. This fine-tuning of lipophilicity, electronic distribution, and steric profile directly governs the compound's interaction with biological targets, leading to a broad and diverse spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted benzylamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of study. We will delve into their roles as potent enzyme inhibitors, selective receptor modulators, and effective antimicrobial and anticancer agents, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Synthetic Strategies: Building the Benzylamine Core

The construction of the substituted benzylamine framework is a pivotal aspect of their development. Several robust and versatile synthetic methodologies are commonly employed, with the choice of route often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Reductive Amination: A Workhorse Reaction

Reductive amination stands as one of the most prevalent and efficient methods for the synthesis of substituted benzylamines.[1][2] This one-pot reaction typically involves the condensation of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [3]

  • Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran) at room temperature, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. The use of benzylamine-borane as a reducing agent has also been reported to be effective.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted benzylamine derivative.

Catalytic C-N Bond Formation: A Modern Approach

More contemporary methods for benzylamine synthesis involve transition-metal-catalyzed C-N bond formation reactions. These approaches offer alternative pathways, often with high efficiency and functional group tolerance. One such method is the direct amination of benzyl alcohols.[4]

Experimental Protocol: Catalytic N-Alkylation of Amines with Benzyl Alcohols [4]

  • Catalyst and Reagents: In a reaction vessel, combine the primary or secondary amine (1.0 mmol), the substituted benzyl alcohol (1.2 mmol), and a suitable catalyst (e.g., Raney Ni, Pd-MOF) in an appropriate solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 180 °C) for a specified time (e.g., 18 hours).

  • Analysis: After cooling, the reaction mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and yield of the N-substituted benzylamine.

A generalized workflow for these common synthetic routes is depicted below:

Synthetic Workflow for N-Substituted Benzylamines cluster_ra Reductive Amination cluster_cn Catalytic C-N Bond Formation aldehyde Substituted Benzaldehyde/Ketone imine Imine/Iminium Ion Intermediate aldehyde->imine Condensation amine1 Primary/Secondary Amine amine1->imine product_ra N-Substituted Benzylamine imine->product_ra Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product_ra alcohol Substituted Benzyl Alcohol product_cn N-Substituted Benzylamine alcohol->product_cn Alkylation amine2 Primary/Secondary Amine amine2->product_cn water Water (Byproduct) product_cn->water catalyst Catalyst (e.g., Raney Ni) catalyst->product_cn CNS Activity of Substituted Benzylamines cluster_enzyme Enzyme Inhibition cluster_receptor Receptor Modulation sub_benzyl Substituted Benzylamine Derivatives mao Monoamine Oxidase (MAO) sub_benzyl->mao Inhibition opioid Opioid Receptors (e.g., MOR) sub_benzyl->opioid Modulation dopamine Dopamine Receptors (e.g., D2) sub_benzyl->dopamine Modulation sigma Sigma Receptors (e.g., S1R) sub_benzyl->sigma Modulation

Caption: CNS targets of substituted benzylamine derivatives.

Challenges and Future Perspectives

Despite their remarkable versatility and therapeutic potential, the development of substituted benzylamine derivatives is not without its challenges. Issues related to selectivity, off-target effects, and metabolic stability often need to be addressed during the drug discovery process. For instance, achieving selectivity between different receptor subtypes or enzyme isoforms can be a significant hurdle.

The future of substituted benzylamines in medicine remains bright. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel derivatives with improved efficacy and safety profiles. The application of computational modeling and machine learning in drug design will further accelerate the identification of promising candidates. Furthermore, the exploration of these scaffolds in emerging therapeutic areas, such as the treatment of rare diseases and the development of targeted drug delivery systems, holds immense promise.

Conclusion

The substituted benzylamine scaffold is a testament to the power of a versatile chemical framework in drug discovery. Its amenability to structural modification has enabled the development of a vast array of compounds with diverse and potent biological activities. From combating infectious diseases and cancer to modulating the intricate functions of the central nervous system, substituted benzylamines continue to be a rich source of therapeutic innovation. This guide has provided a comprehensive overview of their synthesis, biological activities, and therapeutic potential, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. The continued exploration of this remarkable chemical class will undoubtedly pave the way for the development of next-generation therapeutics to address unmet medical needs.

References

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. (n.d.). PubMed Central. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules, 28(18), 6529. [Link]

  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. (n.d.). RSC Medicinal Chemistry. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Molecules, 26(16), 4994. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17. [Link]

  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268. [Link]

  • Chemical and biocatalytic routes to substituted benzylamines. (A)... (n.d.). ResearchGate. [Link]

  • Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2024). Pharmaceuticals, 17(2), 241. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2025). ResearchGate. [Link]

  • Method for preparing benzyl amine by catalytic hydrogenation. (n.d.).
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors. (2020). AVESİS. [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. (1976). Journal of Medicinal Chemistry, 19(9), 1138-1141. [Link]

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. (n.d.). PubMed Central. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences, 136(1), 1-9. [Link]

  • C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. (2015). Organic Letters, 17(5), 1192-1195. [Link]

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1989). Journal of Medicinal Chemistry, 32(5), 1052-1056. [Link]

  • MIC values of antibacterial activity of N-substituted derivatives of 3. (n.d.). ResearchGate. [Link]

  • C—H bond and C—N bond activation for catalytic benzylation reaction: three strategies. (n.d.). ResearchGate. [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Wiley. [Link]

  • Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - (n.d.). ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2018). Molecules, 23(11), 2772. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2012). Arabian Journal of Chemistry, 5(4), 481-487. [Link]

  • Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Taylor & Francis Online. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Substituted benzylamines and their use for the treatment of depression. (n.d.).
  • Practical Synthesis of α-Substituted Primary Benzylamines. (2018). ChemistryViews. [Link]

  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). The Open Medicinal Chemistry Journal, 11, 80-91. [Link]

  • Substrate Scope of benzylamine derivatives, [a] Reaction carried out... (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). ResearchGate. [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). Frontiers in Chemistry, 11, 1251919. [Link]

Sources

Whitepaper: In Silico Modeling and Docking Studies of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a powerful, resource-efficient paradigm for predicting molecular interactions, elucidating mechanisms of action, and prioritizing candidates for further experimental validation.[1][2] This technical guide offers an in-depth walkthrough of a complete in silico workflow, from ligand and protein preparation to molecular docking and post-simulation analysis, using the novel compound 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene as a case study. While the specific biological targets of this compound are not yet established, its structure, featuring a halogenated benzene ring and a benzylamine moiety, is characteristic of scaffolds known to interact with various enzymatic and receptor systems. We will therefore hypothesize a plausible interaction with a well-characterized enzyme, Human Monoamine Oxidase B (MAO-B), to demonstrate a robust and reproducible computational protocol. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply these techniques in their own discovery pipelines.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is notoriously long and expensive. Computational methods, collectively known as in silico modeling, serve to de-risk and accelerate this process by building predictive models of biological systems.[3][4] Techniques like molecular docking allow us to forecast the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, providing critical insights that guide medicinal chemistry efforts.[5]

The subject of this guide, This compound , is a synthetic organic compound. Its structural motifs are of significant pharmacological interest:

  • Halogen Bonds: The presence of bromine and fluorine allows for potential halogen bonding, a specific and directional non-covalent interaction that can contribute significantly to binding affinity and selectivity.

  • Benzylamine Scaffold: This core structure is found in numerous bioactive molecules and is known to interact with enzymes that process neurotransmitters, such as Monoamine Oxidases (MAOs).

Given these features, we posit that this compound is a candidate for interacting with MAO-B, an enzyme implicated in neurodegenerative diseases and a common target for drug design. This guide will use the crystal structure of Human MAO-B to illustrate a complete docking and analysis workflow.

The Computational Workflow: A Validating System

A reliable in silico study is not a single experiment but a multi-stage process where each step validates the next. Our workflow is designed to ensure scientific rigor from initial structure preparation to final interaction analysis.

G cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase Ligand Ligand Preparation (1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene) Docking Molecular Docking (AutoDock Vina) Ligand->Docking 3D Structure (.pdbqt) Target Target Preparation (Human MAO-B) Target->Docking Prepared Receptor (.pdbqt) MD_Sim Molecular Dynamics (MD) (GROMACS) Docking->MD_Sim Best Pose Complex Analysis Interaction Analysis (PLIP & PyMOL) Docking->Analysis Docked Poses & Scores Validation Stability Validation (RMSD / RMSF) MD_Sim->Validation Trajectory Data Analysis->Validation Identified Key Interactions

Figure 1: Overall In Silico Modeling and Docking Workflow.

Part 1: Ligand Preparation Protocol

The accuracy of a docking simulation begins with a chemically correct and energetically favorable ligand structure. A 2D representation is insufficient; a 3D conformation must be generated and optimized.

Rationale: The goal is to produce a low-energy 3D conformer of the ligand. Using an unoptimized, high-energy structure can lead to steric clashes and inaccurate binding scores. The PDBQT file format is specifically required by AutoDock Vina as it contains atomic coordinates, partial charges (Q), and atom type definitions (T).[6]

Step-by-Step Protocol:

  • Obtain 2D Structure:

    • Since this compound is a novel compound, its structure must be drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch) or defined by its SMILES string: C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)Br.

  • Generate 3D Coordinates:

    • Use a tool like Open Babel or the built-in features of molecular visualization software (e.g., UCSF Chimera, Avogadro) to convert the 2D structure into a 3D model.

  • Energy Minimization:

    • This is a critical step to relieve any structural strain. Perform energy minimization using a suitable force field, such as MMFF94 or UFF.

    • In UCSF Chimera:

      • Open the 3D structure.

      • Navigate to Tools > Structure Editing > Minimize Structure.

      • Keep the default settings (Steepest Descent steps, Conjugate Gradient steps) and click Minimize.

  • Add Hydrogens and Assign Charges:

    • Ensure the molecule is correctly protonated for a physiological pH (typically 7.4).

    • Use AutoDock Tools (ADT) or a similar program to add polar hydrogens and compute Gasteiger partial charges, which are essential for the scoring function.[7][8]

  • Save in PDBQT Format:

    • The final step is to save the prepared ligand.

    • In AutoDock Tools:

      • Go to Ligand > Input > Open to load the minimized structure.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).[9]

Property Value (Computed)
Molecular Formula C14H13BrFN
Molecular Weight 309.17 g/mol
SMILES C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)Br
LogP (Predicted) ~4.2
Rotatable Bonds 3
Table 1: Physicochemical Properties of the Ligand.

Part 2: Target Protein Preparation

The quality of the receptor structure is as important as the ligand's. Crystal structures from the Protein Data Bank (PDB) are raw data and must be carefully processed before they are suitable for docking.[10]

Selected Target: Human Monoamine Oxidase B (MAO-B) PDB ID: 2V5Z (complexed with a reversible inhibitor)

Rationale: PDB files often contain non-protein atoms like water, ions, and co-crystallized ligands that can interfere with the docking process.[11][12] Hydrogens are typically not resolved in X-ray crystallography but are vital for defining hydrogen bond networks. Adding them, along with atomic partial charges, is mandatory for accurate scoring.[10][13]

Step-by-Step Protocol:

  • Download the PDB Structure:

    • Fetch the structure directly from the RCSB PDB using its ID (2V5Z) in your visualization software (PyMOL, UCSF Chimera) or download the .pdb file.[14][15]

  • Clean the Protein Structure:

    • Delete all water molecules (HOH).

    • Remove the co-crystallized ligand and any other heteroatoms not essential to the protein's catalytic activity (e.g., crystallization agents).

    • The PDB entry 2V5Z is a dimer. For this study, we will retain only one chain (e.g., Chain A) for simplicity.

  • Prepare the Receptor for Docking:

    • This process is streamlined using tools like AutoDock Tools or the Dock Prep function in UCSF Chimera.[13]

    • In UCSF Chimera:

      • With the cleaned protein loaded, go to Tools > Structure Editing > Dock Prep.

      • In the dialog, select options to:

        • Add hydrogens (assuming standard protonation states).

        • Add charges (Gasteiger method is suitable).

      • The tool will identify and fix incomplete side chains if necessary.

  • Save as PDBQT:

    • After preparation, save the receptor in the required format.

    • In AutoDock Tools:

      • Go to Grid > Macromolecule > Choose and select the prepared protein.

      • Save the output as a PDBQT file (e.g., receptor.pdbqt).

Part 3: Molecular Docking and Analysis

With both ligand and receptor prepared, we can now simulate their interaction. We will use AutoDock Vina, a widely respected open-source docking engine known for its accuracy and speed.[16]

Rationale: The core of docking is to explore a vast conformational space to find the most energetically favorable binding pose. This is guided by a scoring function that estimates the free energy of binding. The search space must be explicitly defined by a "grid box" centered on the protein's active site.[6][17]

Step-by-Step Protocol:

  • Define the Binding Pocket (Grid Box):

    • The active site of MAO-B is well-characterized. We can define our search space by centering the grid box on the position of the original, co-crystallized ligand in 2V5Z.

    • Load the prepared receptor.pdbqt file into AutoDock Tools.

    • Go to Grid > Grid Box.

    • Adjust the center coordinates and dimensions (in Ångströms) to ensure the box is large enough to encompass the entire active site and allow the ligand to rotate freely. A box size of 25 x 25 x 25 Å is a good starting point.

    • Record the center coordinates (X, Y, Z) and dimensions.

  • Create the Vina Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the search.

    • Causality: The exhaustiveness parameter (default is 8) controls the computational effort; higher values increase the thoroughness of the search at the cost of time. A value of 16 is recommended for more rigorous searches. num_modes specifies how many binding poses to generate.

  • Run the Docking Simulation:

    • Open a command-line terminal in the directory containing your files.

    • Execute the Vina program with the following command: vina --config conf.txt --log docking_log.txt

  • Analyze the Results:

    • Vina outputs a PDBQT file (docking_results.pdbqt) containing the specified number of binding poses, ranked by their predicted binding affinity in kcal/mol. The log file contains the same scores.

    • Lower (more negative) binding affinity values indicate a more favorable predicted interaction.[5]

Parameter Value Rationale
Software AutoDock VinaWidely validated for accuracy and performance.[16]
Receptor File receptor.pdbqtPrepared structure of MAO-B Chain A.
Ligand File ligand.pdbqtEnergy-minimized structure of the compound.
Grid Center 15.19, 53.90, 16.91Centered on the known active site.
Grid Size (Å) 25 x 25 x 25Encompasses the entire binding cavity.
Exhaustiveness 16Ensures a thorough conformational search.
Table 2: Molecular Docking Parameters.

Part 4: Post-Docking Visualization and Interaction Analysis

A docking score is just a number; the true insight comes from analyzing the 3D interactions between the ligand and the protein's active site residues.

Rationale: Understanding which specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) stabilize the complex is crucial for explaining the binding affinity and proposing chemical modifications to improve it.[18][19]

G cluster_0 MAO-B Active Site Residues ligand 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene tyr435 TYR435 ligand->tyr435 H-Bond tyr398 TYR398 ligand->tyr398 π-Stacking ile199 ILE199 ligand->ile199 Hydrophobic cys172 CYS172 ligand->cys172 Hydrophobic phe343 PHE343 ligand->phe343 π-Stacking

Figure 2: Hypothetical Protein-Ligand Interaction Diagram.

Step-by-Step Protocol:

  • Visualize the Best Pose:

    • Open the receptor PDBQT (receptor.pdbqt) and the docking output file (docking_results.pdbqt) in PyMOL or UCSF Chimera.

    • The output file contains multiple models; focus on the top-ranked pose (Mode 1).

    • Display the protein as a surface or cartoon and the ligand as sticks. Identify and label the amino acid residues within 4-5 Å of the ligand.

  • Automated Interaction Analysis:

    • For a systematic and unbiased analysis, use a web server like the Protein-Ligand Interaction Profiler (PLIP) .[20][21]

    • Upload your complex (a PDB file containing the receptor and the top-ranked ligand pose).

    • PLIP will generate a detailed report and schematic diagrams of all detected non-covalent interactions, including:

      • Hydrogen Bonds

      • Hydrophobic Interactions

      • π-Stacking and π-Cation Interactions

      • Halogen Bonds

      • Salt Bridges

Expected Results (Hypothetical): Based on the structure, we would anticipate the benzylamine portion to form hydrogen bonds with polar residues (like TYR435), while the aromatic rings engage in π-stacking with aromatic residues (e.g., TYR398, PHE343) that line the hydrophobic active site cavity of MAO-B. The halogen atoms may form specific contacts that contribute to affinity.

Part 5: Validating Stability with Molecular Dynamics (MD)

Molecular docking provides a static snapshot of a potential binding event. To assess the stability and dynamics of the protein-ligand complex over time, we employ Molecular Dynamics (MD) simulations.[22][23]

Rationale: MD simulates the movement of atoms in the complex over a period (nanoseconds to microseconds) by solving Newton's equations of motion. This allows us to observe if the ligand remains stably bound in its docked pose or if the complex is unstable and dissociates. A stable complex is characterized by a low and converged Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding pocket.[24]

Abbreviated MD Workflow using GROMACS:

GROMACS is a high-performance, open-source MD engine. A full tutorial is beyond the scope of this guide, but the essential workflow is as follows:[25][26][27]

  • System Preparation:

    • Generate a topology for the ligand (e.g., using a server like CGenFF or ACPYPE).

    • Combine the protein and ligand topologies.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron).

    • Solvate the box with a water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.[28]

  • Simulation:

    • Energy Minimization: Relax the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to 1 bar. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).[28]

    • Production Run: Run the simulation for the desired length of time (e.g., 100 ns) to collect trajectory data.

  • Analysis:

    • RMSD: Plot the RMSD of the ligand's backbone atoms over time. A stable plot that plateaus at a low value (< 3 Å) suggests the ligand remains bound in a consistent pose.

    • RMSF: The Root Mean Square Fluctuation of protein residues can reveal which parts of the protein become more or less flexible upon ligand binding.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico analysis of This compound . By leveraging standard, validated tools like AutoDock Vina, GROMACS, and PLIP, we can progress from a simple 2D chemical structure to profound insights into its potential protein interactions and binding stability. The hypothetical docking against MAO-B demonstrated how to define a binding site, interpret docking scores, and analyze the underlying molecular interactions that drive binding affinity.

The results from such a study provide a strong foundation for subsequent experimental work. The predicted binding poses can inform site-directed mutagenesis experiments to validate key residue interactions, while the calculated affinities help prioritize this compound among a larger library of analogues for synthesis and in vitro screening. This synergy between computational prediction and experimental validation embodies the core of modern, efficient drug discovery.

References

  • GROMACS Tutorials. (n.d.). University of Virginia, Department of Chemistry. Retrieved from [Link][25]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link][26]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II. Retrieved from [Link][7]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. Retrieved from [Link][1]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Retrieved from [Link][3]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved from [Link][14]

  • GROMACS Tutorial. (n.d.). BioSoft. Retrieved from [Link][27]

  • PLIP · bio.tools. (n.d.). bio.tools. Retrieved from [Link][20]

  • A Beginner's Guide to Molecular Docking! (2024). YouTube. Retrieved from [Link][11]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved from [Link][8]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link][5]

  • Molecular Dynamics Simulation Tutorial. (n.d.). University of Basel. Retrieved from [Link][22]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved from [Link][24]

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link][29]

  • Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. Oxford Academic. Retrieved from [Link][21]

  • Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. Retrieved from [Link][4]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link][16]

  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. Retrieved from [Link][2]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link][30]

  • An Introduction to Molecular Dynamics Simulations. (2023). MolSSI. Retrieved from [Link][23]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar. Retrieved from [Link][31]

  • Binding Affinity Analysis of Protein-Ligand Complexes. (2008). IEEE Xplore. Retrieved from [Link][32]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). gromacs.org. Retrieved from [Link][33]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. Retrieved from [Link][19]

  • Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Retrieved from [Link][6]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. Retrieved from [Link][28]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube. Retrieved from [Link][17]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved from [Link][9]

  • Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. Retrieved from [Link][12]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link][15]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link][13]

  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab. Retrieved from [Link][34]

  • What protein pre-processing steps required for docking?. (2016). ResearchGate. Retrieved from [Link][10]

Sources

A Comprehensive Technical Guide for the Preliminary Toxicity Screening of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a novel chemical entity with potential applications in pharmaceutical and chemical industries. As with any new compound intended for further development, a thorough evaluation of its toxicological profile is a critical step to ensure safety and guide future research. This document provides an in-depth technical guide for the preliminary toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. The proposed strategy integrates computational toxicology with established in vitro assays to build a foundational understanding of the compound's potential hazards. Due to the absence of published toxicity data for this compound, this guide outlines a recommended course of action based on its structural motifs and established toxicological screening paradigms.[1][2]

Chemical Profile of this compound
  • IUPAC Name: this compound

  • CAS Number: 1355247-98-1[3]

  • Molecular Formula: C₁₄H₁₃BrFN

  • Chemical Class: Substituted Benzylamine, Halogenated Aromatic Compound

The structure of this molecule, featuring a bromo-fluoro-benzene ring and a benzylamine moiety, suggests several areas of potential toxicological concern that warrant investigation. Halogenated aromatic compounds can sometimes be associated with metabolic activation to reactive intermediates, while substituted benzylamines have a wide range of biological activities and potential off-target effects.[4]

Part 1: In Silico Toxicity Prediction

The initial phase of toxicity screening should leverage computational tools to predict potential liabilities before embarking on resource-intensive in vitro studies.[5][6] These in silico models utilize a compound's structure to forecast its potential for various toxicities.[7][8]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity, based on the chemical structure.[5] For this compound, QSAR analysis would focus on identifying any structural alerts that are known to be associated with toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Predicting the ADME properties of a compound is crucial for understanding its potential for systemic toxicity.[2] In silico ADME models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 (CYP450) enzyme inhibition or induction.[9][10] Given the benzene ring in the structure, understanding its metabolism by CYP450 enzymes is particularly important, as some metabolites of benzene are known to be toxic.[11][12]

Data Presentation: Predicted Physicochemical and Toxicological Properties
PropertyPredicted ValueImplication for Toxicity Screening
LogP (Predicted Value)Influences cell membrane permeability and potential for bioaccumulation.
Aqueous Solubility (Predicted Value)Affects bioavailability and the design of in vitro experiments.
Mutagenicity (Ames) (Predicted Positive/Negative)Guides the necessity and design of in vitro genotoxicity assays.
Carcinogenicity (Predicted Positive/Negative)Provides an early warning for long-term toxicity potential.
Hepatotoxicity (Predicted Positive/Negative)Highlights the need for in vitro liver cell line-based assays.
hERG Inhibition (Predicted Positive/Negative)Assesses the risk of cardiotoxicity.

Note: The values in this table are placeholders and would be populated using in silico prediction tools such as ToxiM or MolToxPred.[7][8]

Part 2: In Vitro Toxicity Screening

Based on the in silico predictions, a tiered in vitro testing strategy should be implemented to provide empirical data on the compound's potential toxicity.[13][14]

Cytotoxicity Assays

The initial step in in vitro testing is to determine the compound's general cytotoxicity.[15][16] This is typically assessed using cell-based assays that measure cell viability and metabolic activity.[17][18]

2.1.1 MTT/XTT Assays

The MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which serves as an indicator of cell viability.[17][18] A reduction in metabolic activity in the presence of the compound suggests a cytotoxic effect.[19][20][21]

Experimental Protocol: MTT Assay [20]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to mutations and cancer.[22][23][24]

2.2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[25][26] It utilizes strains of Salmonella typhimurium that are mutated to require histidine for growth. The assay determines if the test compound can induce mutations that revert the bacteria to a state where they can synthesize their own histidine.[23]

2.2.2 In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes.[25][26] It identifies the presence of micronuclei, which are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[25] An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosomal loss).[23]

Visualization of the Preliminary Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_analysis Data Analysis & Risk Assessment in_silico 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene (Structure) qsar QSAR Modeling (Mutagenicity, Carcinogenicity) in_silico->qsar Structural Input adme ADME Prediction (Metabolism, Bioavailability) in_silico->adme Structural Input data_integration Integrate In Silico and In Vitro Data qsar->data_integration adme->data_integration cytotoxicity Cytotoxicity Assays (MTT/XTT) cytotoxicity->data_integration genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->data_integration risk_assessment Preliminary Risk Assessment and Decision Making data_integration->risk_assessment

Caption: A streamlined workflow for the preliminary toxicity screening of a novel chemical entity.

Metabolic Activation

It is essential to consider that some compounds are not toxic themselves but are converted to toxic metabolites by enzymes in the body, primarily the cytochrome P450 system.[27] Therefore, genotoxicity assays should be conducted both with and without the addition of a metabolic activation system (e.g., rat liver S9 fraction).

Visualization of the Genotoxicity Testing Strategy

GenotoxicityStrategy cluster_ames Ames Test cluster_micronucleus Micronucleus Assay compound Test Compound: 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene ames_no_s9 Without S9 Mix (Direct Mutagenicity) compound->ames_no_s9 ames_s9 With S9 Mix (Metabolically Activated Mutagens) compound->ames_s9 micro_no_s9 Without S9 Mix (Direct Clastogenicity/ Aneugenicity) compound->micro_no_s9 micro_s9 With S9 Mix (Metabolically Activated Clastogens/Aneugens) compound->micro_s9

Caption: A parallel approach for assessing direct and metabolically-activated genotoxicity.

Conclusion

The preliminary toxicity screening of this compound requires a multi-faceted approach that begins with in silico predictions to guide subsequent in vitro assays. This technical guide proposes a logical and scientifically rigorous workflow to assess the cytotoxic and genotoxic potential of this novel compound. The data generated from these studies will be instrumental in making informed decisions regarding the continued development and potential applications of this molecule. A thorough understanding of its preliminary toxicity profile is paramount for ensuring human and environmental safety.

References

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Institutes of Health. Retrieved from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4466-4470.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Li, Y., et al. (2018). Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 834, 1-7.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • J. Sci. Med. Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • World Journal of Pharmaceutical Science and Research. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • Frontiers. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved from [Link]

  • PubMed. (n.d.). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • National Center for Biotechnology Information. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Halogenated Benzylamines: From Foundational Pathways to Novel Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzylamines in Medicinal Chemistry

Halogenated benzylamines are a class of compounds that hold a privileged position in the landscape of medicinal chemistry and drug discovery. The incorporation of halogen atoms onto the benzylamine scaffold is a powerful strategy to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1] This strategic halogenation can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The unique ability of halogen atoms to participate in halogen bonding, a directional non-covalent interaction, further underscores their importance in rational drug design by enabling fine-tuning of ligand-receptor interactions.[3][4][5]

This in-depth technical guide provides a comprehensive exploration of the synthetic routes to this vital class of molecules. We will delve into established, foundational methodologies and venture into the novel and emerging frontiers of their synthesis. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles, empowering researchers to make informed decisions in their synthetic endeavors.

I. Foundational Synthetic Strategies: The Workhorses of Benzylamine Synthesis

A. Reductive Amination: A Direct and Versatile Approach

Reductive amination is a cornerstone of amine synthesis, offering a direct route from aldehydes or ketones to the corresponding amines.[6] For the synthesis of halogenated benzylamines, this typically involves the reaction of a halogenated benzaldehyde with an amine source, followed by in situ reduction of the resulting imine.

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of reductive amination. Sodium borohydride (NaBH₄) is a common choice; however, for reactions where the intermediate imine needs to be selectively reduced in the presence of the starting aldehyde, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred. The selection of the amine source is also crucial; using ammonia or its equivalents will lead to primary benzylamines, while primary or secondary amines will yield secondary or tertiary benzylamines, respectively.

Experimental Protocol: Synthesis of 4-Chlorobenzylamine via Reductive Amination of 4-Chlorobenzaldehyde

  • Step 1: Imine Formation. In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol. Add ammonium hydroxide (excess) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Step 2: Reduction. Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Step 3: Work-up and Isolation. After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chlorobenzylamine.

  • Step 4: Purification. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

B. The Gabriel Synthesis: A Classic Route to Primary Amines

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the over-alkylation often observed in direct alkylation methods.[7][8] This multi-step process involves the alkylation of potassium phthalimide with a benzyl halide, followed by the liberation of the primary amine.[9]

Causality of Experimental Choices:

The use of phthalimide is key to this synthesis. The two carbonyl groups flanking the nitrogen atom increase its acidity, allowing for deprotonation with a mild base like potassium carbonate. The resulting phthalimide anion is an excellent nucleophile for the SN2 reaction with a benzyl halide. The final step, the hydrazinolysis (the Ing-Manske procedure), is a widely used method for the cleavage of the N-alkylphthalimide under mild conditions.[10]

Experimental Protocol: Synthesis of 2-Chlorobenzylamine via Gabriel Synthesis [3]

  • Step 1: Synthesis of N-(2-Chlorobenzyl)phthalimide. In a 2 L, 3-neck flask equipped with a mechanical stirrer, combine 160.0 g of phthalimide and 85.6 g of potassium carbonate. Grind the solids together and then add to a mixture of 162.8 g of 2-chlorobenzyl chloride in 800 mL of dimethylformamide. Heat the reaction mixture to 120°C and stir at this temperature for 4.5 hours. Cool the mixture, pour it into water, and filter the resulting precipitate. Wash the solid with water and dry to yield 2-chlorobenzylphthalimide.

  • Step 2: Hydrazinolysis. In a 3 L, 3-neck flask, suspend the 2-chlorobenzylphthalimide from the previous step in 1.5 L of methanol. Add 55.0 g of hydrazine hydrate and heat the mixture to reflux with stirring for 3 hours.

  • Step 3: Isolation of 2-Chlorobenzylamine. Cool the reaction mixture slightly and add 200 mL of water. Distill off the methanol. Add 400 mL of 50% v/v aqueous hydrochloric acid and heat the mixture to reflux for 2 hours. Cool the mixture and filter off the precipitated phthalylhydrazide. The filtrate contains the hydrochloride salt of 2-chlorobenzylamine. To isolate the free amine, make the filtrate strongly alkaline with concentrated sodium hydroxide and extract with a suitable organic solvent like diethyl ether. Dry the organic extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure 2-chlorobenzylamine.

II. Rearrangement Reactions: Carbon-Nitrogen Bond Formation with a Twist

Rearrangement reactions provide powerful and often elegant pathways to amines from carboxylic acid derivatives. These methods are particularly useful as they involve the formation of a carbon-nitrogen bond through the migration of an alkyl or aryl group.

A. The Hofmann Rearrangement: From Amides to Amines

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[11][12] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[11]

Mechanism of the Hofmann Rearrangement

Hofmann_Rearrangement

Experimental Protocol: Modified Hofmann Rearrangement [13]

  • Step 1: Reaction Setup. To a 1-L round-bottomed flask equipped with a stirring bar, add the halogenated benzamide (66 mmol), N-bromosuccinimide (NBS) (66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (150 mmol), and methanol (300 mL).

  • Step 2: Reaction. Heat the solution at reflux for 15 minutes. Slowly add an additional aliquot of NBS (66 mmol). Continue the reaction for another 30 minutes.

  • Step 3: Work-up and Purification. Remove the methanol by rotary evaporation. Dissolve the residue in 500 mL of ethyl acetate (EtOAc). Wash the EtOAc solution with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride solution. Dry the organic layer over magnesium sulfate (MgSO₄). Remove the solvent by rotary evaporation and purify the resulting carbamate product by flash column chromatography. The free amine can be obtained by subsequent hydrolysis of the carbamate.

B. The Curtius and Schmidt Rearrangements: Alternative Routes to Isocyanates

The Curtius and Schmidt rearrangements are valuable alternatives to the Hofmann rearrangement, also proceeding through an isocyanate intermediate.[14][15][16][17][18][19][20]

  • The Curtius Rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[14][15][17] The acyl azide is typically prepared from a carboxylic acid derivative. A key advantage is the ability to perform the reaction under neutral or acidic conditions, which can be beneficial for substrates with base-sensitive functional groups.[4]

  • The Schmidt Reaction utilizes hydrazoic acid (HN₃) to convert carboxylic acids or ketones directly into amines or amides, respectively, under acidic conditions.[16][18][19][20]

III. Transition-Metal-Catalyzed Syntheses: Modern and Efficient C-N Bond Formations

The advent of transition-metal catalysis has revolutionized the synthesis of arylamines. These methods offer high efficiency, broad substrate scope, and excellent functional group tolerance.

A. Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[21][22] For the synthesis of primary halogenated benzylamines, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide are often employed.[23]

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig

B. Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an important alternative to palladium-catalyzed methods.[9][24] While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with the use of ligands allow the reaction to proceed under milder conditions.[25][26]

C. C-H Activation/Amination: The Next Frontier

Direct C-H activation and amination is an emerging and highly attractive strategy for the synthesis of benzylamines.[27] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. Palladium-catalyzed C-H amination has been a significant area of research, with various directing groups and reaction conditions being explored to achieve high selectivity and yield.[7][28][29][30]

IV. Novel Synthetic Frontiers: Pushing the Boundaries of Benzylamine Synthesis

A. Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions.[1] Photocatalytic methods for C-H halogenation and amination are being developed, offering green and efficient alternatives to traditional methods.[11][12][23][31]

B. Flow Chemistry: Enhancing Safety and Scalability

Flow chemistry provides numerous advantages over batch synthesis, including enhanced safety, better temperature control, and improved scalability.[15][18][19] The synthesis of benzylamines and their derivatives in continuous flow reactors allows for the safe handling of hazardous reagents and can lead to higher yields and purities.[15]

V. Data Presentation: A Comparative Overview

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Reductive Amination Halogenated BenzaldehydeNH₃/NH₄OH, NaBH₄60-90Direct, one-potCan lead to side products
Gabriel Synthesis Halogenated Benzyl HalidePotassium Phthalimide, Hydrazine70-90High purity primary aminesMulti-step, harsh hydrolysis
Hofmann Rearrangement Halogenated BenzamideBr₂, NaOH60-80Access from amidesStoichiometric bromine, basic
Buchwald-Hartwig Halogenated Aryl HalideAmmonia equivalent, Pd catalyst70-95High yield, functional group toleranceExpensive catalyst, ligand sensitivity
Ullmann Condensation Halogenated Aryl HalideAmine, Cu catalyst50-80Alternative to PdOften requires high temperatures

VI. Characterization Data for Halogenated Benzylamines

Accurate characterization of the synthesized halogenated benzylamines is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data for representative compounds.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)IR (cm⁻¹)
2-Bromobenzylamine [14]~7.5 (d), 7.3-7.1 (m), 3.9 (s, 2H), 1.6 (s, 2H)~141, 132, 129, 127, 124, 46185/187 (M⁺)3370, 3280, 1600, 1470
3-Chlorobenzylamine [21][32]~7.2 (m, 4H), 3.8 (s, 2H), 1.5 (s, 2H)~144, 134, 129, 127, 126, 125, 46141 (M⁺)3360, 3280, 1595, 1475
4-Fluorobenzylamine [27]~7.2 (dd), 7.0 (t), 3.8 (s, 2H), 1.5 (s, 2H)~162 (d), 138, 129 (d), 115 (d), 46125 (M⁺)3370, 3290, 1605, 1510, 1220
3,4-Dichlorobenzylamine [30]~7.4 (d), 7.3 (d), 7.1 (dd), 3.8 (s, 2H), 1.5 (s, 2H)~143, 132, 130, 129, 128, 126, 45175/177 (M⁺)3380, 3290, 1590, 1470

VII. Applications in Drug Discovery and PET Imaging

The utility of halogenated benzylamines extends significantly into the realm of drug development and diagnostic imaging. The introduction of fluorine, in particular, can enhance metabolic stability and brain penetration of drug candidates.[2] Furthermore, the incorporation of the positron-emitting isotope ¹⁸F into the benzylamine structure allows for their use as radiotracers in Positron Emission Tomography (PET) imaging, a powerful tool for in vivo studies.[20][22][33][34][35]

VIII. Conclusion and Future Outlook

The synthesis of halogenated benzylamines is a dynamic field, with a rich history of established methods and an exciting future of novel, more efficient, and sustainable approaches. While classical methods like reductive amination and the Gabriel synthesis remain valuable tools, modern transition-metal-catalyzed reactions, particularly C-H activation, are paving the way for more direct and atom-economical syntheses. The emergence of photocatalysis and flow chemistry promises to further enhance the synthetic chemist's toolbox, enabling the creation of these crucial building blocks with greater control and efficiency. As our understanding of the role of halogens in medicinal chemistry continues to grow, so too will the demand for innovative and versatile synthetic routes to halogenated benzylamines.

IX. References

  • Koslowsky, I., Mercer, J., & Wuest, F. (2010). Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 8(20), 4730-4735. [Link]

  • Bunescu, A. (2011). Palladium Catalyzed C-H Amination. EPFL. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Hofmann Rearrangement. (2014). Chem-Station Int. Ed.[Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

  • New protocols for C-H activation of free benzylamine substrates. (2020). Morressier. [Link]

  • Baxendale, I. R. (2013). Flow chemistry approaches directed at improving chemical synthesis. Durham University. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. (2022). PMC. [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (2014). AIR Unimi. [Link]

  • Gabriel Synthesis. (2017). J&K Scientific LLC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2018). PMC - NIH. [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PubMed Central. [Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2022). MDPI. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. (2018). PMC - NIH. [Link]

  • The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. (2019). PubMed. [Link]

  • Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging. (2014). PubMed - NIH. [Link]

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. (2018). ACS Catalysis. [Link]

  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022). ACS Omega. [Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. (2025). Request PDF. [Link]

  • 4-Chlorobenzylamine, 98%. Ottokemi. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (2001). SciSpace. [Link]

  • Metal-and photocatalyst-free benzylic C-H halogenation via electron donor-acceptor complex. (2025). ResearchGate. [Link]

  • Sunlight Irradiated efficient Photocatalytic Oxidation of Benzylamines and CO2 Reduction over 2D-2D MoS2/FP-BTA Heterojunction C. (2022). The Royal Society of Chemistry. [Link]

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. (2018). NIH. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthetic Applications of Photocatalyzed Halogen-Radical Mediated Hydrogen Atom Transfer for C−H Bond Functionalization. (2022). Research Explorer. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH. [Link]

  • Design, Synthesis, and Evaluation of Fluorinated Radioligands for Myelin Imaging. (2016). PubMed. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. (2025). ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

Sources

Methodological & Application

The Strategic Utility of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Fluorinated organic compounds have garnered significant attention due to the unique electronic properties that fluorine substitution imparts, often leading to improved metabolic stability, bioavailability, and binding affinity.[1][2] 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a bespoke synthetic intermediate, has emerged as a valuable building block for the construction of complex, fluorinated nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application, focusing on its utility in the synthesis of fluorinated isoindolinone derivatives, a privileged scaffold in numerous biologically active molecules.

Core Attributes and Synthetic Potential

This compound, with its distinct substitution pattern, offers a confluence of reactive sites amenable to strategic chemical transformations. The presence of a bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, while the benzylamine moiety can participate in intramolecular cyclization events.[3][4] This unique arrangement makes it an ideal precursor for the synthesis of fused heterocyclic systems.

PropertyValue
CAS Number 1355247-98-1
Molecular Formula C₁₄H₁₃BrFN
Molecular Weight 294.16 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)CNC2=C(C=CC=C2F)Br

Application Highlight: Synthesis of 4-Fluoro-2-benzylisoindolin-1-one

A primary application of this compound is in the synthesis of 4-fluoro-2-benzylisoindolin-1-one. This transformation can be envisioned through a palladium-catalyzed intramolecular carbonylative cyclization. This type of reaction is a powerful tool for the construction of lactams, which are core structures in many pharmaceuticals.[5] The reaction proceeds by the insertion of carbon monoxide and subsequent intramolecular C-N bond formation.

Experimental Protocol: Palladium-Catalyzed Intramolecular Carbonylative Cyclization

This protocol describes a plausible method for the synthesis of 4-fluoro-2-benzylisoindolin-1-one from this compound, based on established palladium-catalyzed carbonylation methodologies.[1][6]

Reaction Scheme:

G reactant This compound product 4-Fluoro-2-benzylisoindolin-1-one reactant->product Toluene, Heat reagents CO (gas), Pd(OAc)₂, Ligand, Base G A Pd(0)Ln B Ar-Pd(II)(L)n-Br A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(L)n-CO]+ B->C + CO D Ar-CO-Pd(II)(L)n C->D Migratory Insertion E Product D->E Reductive Elimination (Intramolecular Amination) E->A Regeneration of Pd(0)

Sources

protocol for Suzuki coupling reactions with 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocols for the Synthesis of Biaryls using 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination and practical protocols for the Suzuki-Miyaura coupling of this compound, a substrate presenting unique steric and electronic challenges. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers in drug development and materials science. This document details optimized reaction parameters, step-by-step protocols, troubleshooting strategies, and the mechanistic rationale required for successful synthesis.

Introduction: Navigating the Challenges of a Substituted Substrate

This compound is a valuable synthetic intermediate, containing a reactive C-Br bond for cross-coupling. However, its structure presents specific hurdles that must be addressed for a successful reaction:

  • Steric Hindrance: The bulky ortho-benzylaminomethyl group can significantly impede the approach of the palladium catalyst to the carbon-bromine bond for the crucial initial oxidative addition step.[4]

  • Potential for Catalyst Inhibition: The lone pair of electrons on the secondary amine can coordinate to the palladium center. While this can sometimes be beneficial (directing effect), it can also lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.

  • Electronic Effects: The fluorine atom is an electron-withdrawing group, which generally activates the aryl halide towards oxidative addition, a favorable characteristic.[5]

Successfully coupling this substrate requires a carefully selected catalyst system capable of overcoming the steric barrier while remaining active and efficient. This guide focuses on the use of modern, highly active catalyst systems designed for such challenging transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding these fundamental steps is critical for rational troubleshooting and optimization. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[1][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add_label Oxidative Addition pd0->ox_add_label pdiib R¹-Pd(II)L_n-B(OR)₃⁻ red_elim_label Reductive Elimination pdiib->red_elim_label pdii R¹-Pd(II)L_n-X trans_label Transmetalation pdii->trans_label ox_add_label->pdii trans_label->pdiib red_elim_label->pd0  Regenerates  Catalyst product R¹-R² red_elim_label->product aryl_halide R¹-X aryl_halide->ox_add_label boronic_acid R²-B(OH)₂ + Base boronic_acid->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of a challenging Suzuki coupling hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand Selection

For sterically hindered substrates like this compound, the choice of ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

  • Rationale: Bulky, electron-rich phosphine ligands are required.[8] The bulkiness promotes the formation of a monoligated L-Pd(0) species, which is more reactive in the oxidative addition step than a bis-ligated complex. The electron-rich nature of the ligand enhances the rate of oxidative addition.

  • Recommendation: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for such transformations.[8][9] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[7][10] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4) is highly recommended as they are air-stable, easy to handle, and ensure a reliable initiation of the catalytic cycle.

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Biaryl PhosphineHighly active, good for a broad range of substrates.1-5
Pd₂(dba)₃ / XPhos Biaryl PhosphineExcellent for sterically demanding couplings.1-5
XPhos Pd G4 PrecatalystAir-stable, highly active, rapid catalyst activation.1-3
PEPPSI™-IPr NHC PrecatalystVery robust, thermally stable, effective for aryl chlorides.1-3
Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7][11]

  • Rationale: The choice of base can dramatically affect reaction rates and yields. For challenging couplings, stronger, non-nucleophilic bases are often preferred. The presence of the amine in the substrate makes the choice of a non-coordinating, strong base important.

  • Recommendation: Potassium phosphate (K₃PO₄) is an excellent and widely used base for difficult couplings. Cesium carbonate (Cs₂CO₃) is also highly effective due to its high solubility in organic solvents.[11] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient but could lead to slower reaction times.[6]

Solvent System

The solvent must solubilize all components of the reaction mixture and is critical for catalyst activity.

  • Rationale: Aprotic polar solvents are typically used. Often, a biphasic system with water is employed to facilitate the dissolution of the inorganic base and the boronate species.[1][2]

  • Recommendation: A mixture of 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[6][12] 2-Methyltetrahydrofuran (2-MeTHF) is a greener and often superior alternative to THF or dioxane.

  • Critical Note on Degassing: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to inactive palladium black.[13] It is imperative that all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G4 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (e.g., 0.5 mmol, 154 mg), the arylboronic acid (0.6 mmol), potassium phosphate (1.25 mmol, 265 mg), and XPhos Pd G4 (0.01 mmol, ~8 mg).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent mixture of 1,4-dioxane (2.0 mL) and water (0.5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Synthesis

Microwave heating can significantly accelerate reaction times, particularly for sluggish couplings.

Materials:

  • Same as Protocol 1, but using a dedicated microwave vial.

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos ligand (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

Procedure:

  • In a microwave vial, combine this compound (0.25 mmol, 77 mg), the arylboronic acid (0.3 mmol), Pd(OAc)₂ (0.005 mmol, 1.1 mg), SPhos (0.01 mmol, 4.1 mg), and Cs₂CO₃ (0.5 mmol, 163 mg).

  • Add degassed Toluene (1.5 mL) and water (0.15 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Heat the reaction to 120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the aqueous workup and purification as described in Protocol 1.

Workflow and Troubleshooting

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Caption: A standard workflow for Suzuki-Miyaura coupling experiments.

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive Catalyst: Oxygen contamination.Ensure solvents are rigorously degassed. Use fresh, high-quality catalyst/ligands. Handle reagents under an inert atmosphere.[13][14]
Insufficient Temperature: Reaction is too sluggish.Increase the reaction temperature in 10 °C increments or switch to a microwave protocol.
Poor Base/Solvent Choice: Suboptimal conditions.Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems (e.g., Toluene/H₂O, 2-MeTHF/H₂O).[11][15]
Significant Side Products Protodeboronation: Boronic acid degradation.Use a slight excess (1.5 equiv) of fresh boronic acid. Consider using a more stable boronic ester (pinacol or MIDA) or a trifluoroborate salt.[13][14]
Homocoupling (R²-R²): Often occurs with excess boronic acid and oxygen.Ensure thorough degassing. Use a more moderate excess of the boronic acid (1.2 equiv).
Dehalogenation of Starting Material: This can be caused by impurities or catalyst decomposition. Try a different palladium source or ligand. Ensure the base is not overly aggressive for the substrate.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of modern catalyst systems. Overcoming the steric hindrance from the ortho-substituent is the primary obstacle, which can be effectively addressed by employing bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes. By following the detailed protocols and applying the systematic troubleshooting logic presented in this guide, researchers can reliably synthesize novel biaryl compounds for applications in pharmaceutical discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Exploring Catalyst Options: Suzuki Coupling with Palladium. Hopax. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health (NIH). [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Academia.edu. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health (NIH). [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. ChemBK. [Link]

  • 1-Bromo-3-(bromomethyl)-2-fluorobenzene. PubChem. [Link]

Sources

The Strategic Application of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene in the Design of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene emerges as a highly versatile and strategically functionalized scaffold, poised for significant applications in drug discovery, particularly in the realm of oncology. Its unique trifunctional nature—possessing a reactive aryl bromide, a lipophilicity-modulating fluorine atom, and a benzyl-protected secondary amine—offers a powerful toolkit for the synthesis of complex molecular architectures.[1][2][3] This guide provides an in-depth exploration of the application of this scaffold, with a specific focus on its utility in the rational design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of anticancer agents.[4][5][6]

The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a crucial aspect in drug design.[7] The aryl bromide serves as a key handle for introducing molecular diversity through various cross-coupling reactions, while the benzylaminomethyl group provides a crucial interaction point for binding to the target enzyme. This combination of features makes this compound a "privileged scaffold" for generating libraries of compounds with therapeutic potential.[8]

Core Principles: The Rationale for Employing this Scaffold in PARP Inhibitor Design

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair machinery.[4][9][10] Their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[6] The design of effective PARP inhibitors hinges on creating molecules that can occupy the NAD+ binding site of the enzyme. The this compound scaffold provides an excellent starting point for achieving this.

The benzyl group can be readily removed to reveal a primary amine, which can then be elaborated to construct the core pharmacophore of a PARP inhibitor. The bromo-fluoro-benzene moiety can be tailored to interact with specific pockets within the PARP active site, thereby influencing potency and selectivity.[6]

Synthetic Workflow: From Building Block to Potent Inhibitor

The journey from the starting scaffold to a potential drug candidate involves a multi-step synthetic sequence. The following workflow outlines a general strategy for the synthesis of a library of PARP inhibitors based on the this compound core.

G A 1-Bromo-3-fluoro-2-nitrobenzene B 1-Bromo-3-fluoro-2-aminobenzene A->B Reduction (e.g., SnCl2/HCl) C This compound B->C Reductive Amination (Benzaldehyde, NaBH(OAc)3) D N-((2-bromo-6-fluorophenyl)methyl)benzamide C->D Amide Coupling (e.g., Acyl Chloride, HATU) E Library of PARP Inhibitor Candidates D->E Suzuki or Sonogashira Coupling

Caption: Synthetic workflow for PARP inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its nitro precursor, a common and efficient route.[2]

Materials:

  • 1-Bromo-3-fluoro-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reduction of the Nitro Group:

    • To a solution of 1-Bromo-3-fluoro-2-nitrobenzene in ethanol, add an excess of SnCl2·2H2O.

    • Heat the mixture to reflux and slowly add concentrated HCl.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a concentrated NaOH solution.

    • Extract the product, 1-Bromo-3-fluoro-2-aminobenzene, with DCM.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Reductive Amination:

    • Dissolve the crude 1-Bromo-3-fluoro-2-aminobenzene in DCM.

    • Add benzaldehyde (1.1 equivalents) and stir for 30 minutes at room temperature.

    • Add NaBH(OAc)3 (1.5 equivalents) portion-wise and stir the reaction overnight at room temperature.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in PARP Inhibitor Synthesis: A Structure-Activity Relationship (SAR) Study

The true power of the this compound scaffold lies in its ability to serve as a template for generating a diverse library of compounds for SAR studies.[11][12] The following table illustrates a hypothetical SAR study where the aryl bromide is modified via Suzuki coupling to explore the impact on PARP-1 inhibitory activity.

Compound IDR Group (from Suzuki Coupling)Molecular Weight ( g/mol )PARP-1 IC50 (nM)
1a Phenyl342.23250
1b 4-Methylphenyl356.26180
1c 4-Methoxyphenyl372.2695
1d 4-Fluorophenyl360.22120
1e 3-Pyridyl343.2275

Analysis of SAR Data:

The hypothetical data above suggests that modifications at the aryl bromide position significantly impact the inhibitory potency against PARP-1. The introduction of electron-donating groups (methyl and methoxy) at the para position of the phenyl ring appears to be beneficial, potentially due to enhanced hydrophobic interactions or favorable electronic effects within the enzyme's active site. The superior activity of the 3-pyridyl analog (1e) suggests that a hydrogen bond acceptor at this position may form a crucial interaction with the enzyme, a common feature in potent PARP inhibitors.

G cluster_0 PARP Inhibitor Candidate Scaffold Linker C=O NH Scaffold->Linker Core Structure Variable Group (R) Aryl/Heteroaryl Linker->Variable Group (R) Diversity Point PARP Active Site NAD+ Binding Site Variable Group (R)->PARP Active Site Key Interactions

Caption: Logical relationship in PARP inhibitor design.

Protocol 2: In Vitro PARP-1 Inhibition Assay

To evaluate the synthesized compounds, a robust and reliable in vitro assay is essential. The following protocol describes a common method for determining the IC50 of novel PARP inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+ and wash to remove unbound substrate.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, histone H1, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Transfer to Coated Plate: Transfer the reaction mixture to the biotinylated NAD+ coated plate and incubate to allow the PARylated histones to bind.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add the anti-PAR antibody-HRP conjugate and incubate.

    • Wash away the unbound antibody.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable non-linear regression model.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutics, particularly in the field of oncology. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries, facilitating comprehensive structure-activity relationship studies. The application of this building block in the design of PARP inhibitors, as outlined in this guide, serves as a compelling example of its potential. Future work should focus on exploring a wider range of substitutions at the aryl bromide position, as well as modifications to the benzylamine moiety, to further optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies detailed herein provide a solid foundation for researchers and drug development professionals to unlock the full potential of this promising chemical scaffold.

References

  • Benchchem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
  • Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. 2023.
  • PubMed. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. 2022.
  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • Organic Syntheses. 1-bromo-2-fluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene.
  • BLDpharm. This compound.
  • OUCI. Targeting selective inhibitors of PARPs in drug discovery and development.
  • ChemicalBook. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.
  • National Institutes of Health. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. 2024.
  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.
  • PubChem. 1-Bromo-3-(bromomethyl)-2-fluorobenzene.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
  • NIST WebBook. Benzene, 1-bromo-3-fluoro-.
  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. 2023.
  • MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • PubMed Central. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation.
  • National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. 2025.
  • ResearchGate. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. 2025.
  • National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
  • Benchchem. A Comparative Guide to the Structure- Activity Relationship (SAR) of Novel 2- (Bromomethyl)-1-fluoro-4- methoxybenzene Derivatives as Kinase Inhibitors.

Sources

Application Note & Protocols: A Framework for In Vitro Characterization of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of in vitro assays for novel therapeutic candidates.

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, and the initial characterization of new chemical entities is a critical phase in this endeavor.[1][2] This guide provides a comprehensive framework for the development and implementation of a tiered in vitro assay cascade to characterize the biological activity of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene derivatives. This class of fluorinated benzene compounds is of significant interest due to the diverse pharmacological activities reported for related structures, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] We present a logical, stepwise approach, beginning with broad assessments of cytotoxicity and progressing to specific, mechanism-of-action studies. Each section provides not only detailed, step-by-step protocols but also the underlying scientific principles, rationale for experimental choices, and guidance on data interpretation, ensuring a robust and self-validating system for candidate evaluation.

Introduction: The Rationale for a Tiered Assay Approach

The journey of a novel compound from laboratory synthesis to potential clinical application is long and requires rigorous evaluation. In vitro assays, conducted in a controlled laboratory setting using isolated cells or molecular components, represent the foundational step in this process.[1][7] They allow for the rapid and cost-effective screening of many compounds, helping to "fail fast and fail early" by identifying non-viable candidates and prioritizing those with therapeutic promise.[7]

This compound derivatives represent a scaffold with significant therapeutic potential. The inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[3][4] However, without a systematic evaluation strategy, determining their biological effects and therapeutic potential is impossible.

This guide proposes a tiered or cascaded approach to assay development. This strategy begins with broad, high-throughput screens to identify general biological activity and concludes with complex, low-throughput assays to elucidate the specific mechanism of action (MOA). This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Potency & Engagement cluster_2 Tier 3: Target Selectivity cluster_3 Tier 4: Mechanism of Action (MOA) T1 Cytotoxicity & Antiproliferative Assays (e.g., MTT Assay) T2 Biochemical Assays (e.g., Kinase Inhibition) T1->T2 Active Compounds T3 Cell-Based Target Assays (e.g., Receptor Binding) T2->T3 Potent Hits T4 Signaling Pathway Analysis (e.g., Western Blot) T3->T4 Selective Leads

Figure 1: Tiered Assay Cascade Workflow.

Compound Handling and Stock Preparation

Consistent and reproducible results begin with proper compound management.

  • Storage: Store derivatives desiccated at -20°C, protected from light.

  • Solubility Testing: Before creating a high-concentration stock, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Test solubility up to 10-50 mM.

  • Stock Solution Preparation:

    • Accurately weigh out the compound.

    • Add the appropriate volume of 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Causality: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay medium. High concentrations of DMSO can be toxic to cells, so it is critical to ensure the final concentration in the well (e.g., <0.5%) is non-toxic and consistent across all treatments, including the vehicle control.

PART 1: PRIMARY SCREENING — CYTOTOXICITY & ANTIPROLIFERATIVE ACTIVITY

The first essential question is whether the compound affects cell viability or growth. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][8]

Protocol 1: MTT Assay for Cell Viability

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of living cells.[10] The insoluble crystals are then dissolved, and the absorbance is measured.

Materials

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Experimental Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Self-Validation Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in fresh medium only.

      • Blank Control: Wells with medium but no cells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-712.5
Derivative 1A54928.3
Derivative 2MCF-7> 100
Derivative 2A549> 100
DoxorubicinMCF-70.8

PART 2: TARGET POTENCY — BIOCHEMICAL ENZYME INHIBITION ASSAY

If the primary screen reveals antiproliferative activity, the next logical step is to investigate a potential molecular target. Many anticancer drugs function as enzyme inhibitors, particularly kinase inhibitors.[11][12]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Principle Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying enzyme activity.[10] In this example, a biotinylated substrate peptide and a europium (Eu)-labeled anti-phospho-antibody are used. When the kinase phosphorylates the substrate, the Eu-labeled antibody can bind. If the substrate is also labeled with a fluorescent acceptor (e.g., allophycocyanin, APC), bringing the Eu donor and APC acceptor into close proximity allows for FRET. The test compound's ability to inhibit the kinase prevents substrate phosphorylation, leading to a loss of the FRET signal.

Causality Behind Choices

  • TR-FRET: Chosen for its high sensitivity, low background, and resistance to interference from colored compounds, making it ideal for HTS.

  • Substrate at Kₘ: Running the assay with the substrate concentration at or near its Michaelis-Menten constant (Kₘ) ensures sensitive detection of competitive inhibitors.[12][13]

G cluster_0 No Inhibition cluster_1 Inhibition Present A Kinase + ATP C Phosphorylated Substrate A->C Phosphorylation B Biotin-Substrate-APC E High TR-FRET Signal C->E D Eu-Antibody D->E Binding F Kinase + ATP + Inhibitor H No Phosphorylation F->H Inhibition G Biotin-Substrate-APC J Low TR-FRET Signal H->J I Eu-Antibody

Figure 2: Principle of a TR-FRET Kinase Assay.

Materials

  • Active, purified kinase (e.g., FGFR1, EGFR)

  • Biotinylated peptide substrate and corresponding phospho-specific antibody

  • Europium-labeled secondary antibody (or primary conjugate)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl₂, DTT

  • Kinase reaction buffer

  • Low-volume 384-well plates (e.g., white, opaque)

  • TR-FRET enabled microplate reader

Experimental Protocol

  • Reagent Preparation: Prepare all reagents in kinase reaction buffer.

  • Compound Plating: Add 2 µL of serially diluted test compounds in DMSO to the wells of a 384-well plate.

  • Kinase Addition: Add 4 µL of kinase solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be near its Kₘ for the kinase.

    • Self-Validation Controls:

      • No Inhibition (100% activity): Wells with enzyme and DMSO vehicle.

      • Full Inhibition (0% activity): Wells with enzyme and a known potent inhibitor (e.g., Staurosporine).

      • No Enzyme: Wells with substrate/ATP and DMSO but no kinase.

  • Incubation: Incubate for 60-90 minutes at room temperature.

  • Detection: Add 10 µL of detection mix (containing Eu-antibody and SA-APC in stop buffer with EDTA). Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on a TR-FRET reader, measuring emissions at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to controls:

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Full_Inhibition) / (Ratio_No_Inhibition - Ratio_Full_Inhibition)])

  • Plot % Inhibition against the log of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.[10]

CompoundKinase TargetIC₅₀ (nM)
Derivative 1FGFR18.9
Derivative 1EGFR1,240
StaurosporineFGFR11.5

PART 3: CELLULAR MECHANISM OF ACTION — SIGNALING PATHWAY ANALYSIS

After identifying a potent inhibitor of a specific kinase, it is crucial to confirm that it inhibits the intended pathway within a cellular context. Western blotting is a fundamental technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, which are hallmarks of cell signaling.[14]

Protocol 3: Western Blot for Phospho-Protein Levels

Principle This protocol aims to determine if the test compound inhibits the phosphorylation of a downstream effector of the target kinase. Cells are treated with the compound, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to both the phosphorylated form and the total amount of the target protein. A decrease in the phospho-signal relative to the total protein indicates target engagement and pathway inhibition.

Materials

  • Cell line expressing the target of interest

  • Test compound and relevant growth factor (e.g., FGF for FGFR)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Experimental Protocol

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve cells overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (and vehicle control) for 2 hours.

    • Stimulate the cells with a relevant growth factor (e.g., 10 ng/mL FGF) for 15 minutes to activate the pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes, then load onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Self-Validation):

    • To ensure observed changes are not due to altered protein levels, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH).

Data Analysis

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for the phospho-protein, total protein, and loading control.

  • Normalize the phospho-protein signal to the total protein signal for each lane.

  • A dose-dependent decrease in the normalized phospho-protein signal indicates on-target activity of the compound.

G cluster_pathway Example: FGFR Signaling Pathway GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR1) GF->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Response Cell Proliferation, Survival TF->Response Inhibitor Derivative 1 (Test Compound) Inhibitor->Receptor Inhibition of Phosphorylation

Figure 3: Inhibition Point in a Cellular Signaling Pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound derivatives. By progressing from broad cytotoxicity screening to specific biochemical and cell-based mechanism-of-action studies, researchers can efficiently identify promising therapeutic candidates and build a robust data package to support further development. The protocols provided are designed to be self-validating through the rigorous use of controls, ensuring data integrity. Successful execution of this workflow will elucidate compound potency, selectivity, and cellular mechanism, paving the way for more advanced preclinical studies.

References

  • HubPages. (2023, November 13). In Vitro Assays: The Bedrock of Drug Discovery and Development. Available from: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Available from: [Link]

  • Wang, Y., et al. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS. PMC. Available from: [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Available from: [Link]

  • Tipton, K., & Edmondson, D. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Creative Diagnostics. Signaling Pathway Analysis. Available from: [Link]

  • The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Available from: [Link]

  • Perfetto, L., et al. (2018, June 3). A comparison of mechanistic signaling pathway activity analysis methods. Oxford Academic. Available from: [Link]

  • Wikipedia. Cell signaling. Available from: [Link]

  • Biobide. What is an Inhibition Assay?. Available from: [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available from: [Link]

  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available from: [Link]

  • Klink, T.A., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

  • Sastry, S.K., & Burridge, K. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. Available from: [Link]

  • ResearchGate. Enzymes and their inhibition drug development. Available from: [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Available from: [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • Semantic Scholar. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

Sources

Application Note & Protocol Guide: 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene for the synthesis of novel heterocyclic frameworks.

Abstract

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of novel heterocyclic frameworks is a cornerstone of modern medicinal chemistry, driving the discovery of new therapeutic agents.[2][3] This guide introduces this compound, a strategically designed building block for the efficient construction of diverse and novel heterocycles. The unique ortho-disposition of a reactive bromine atom and a nucleophilic secondary amine, combined with the electronic influence of a fluorine atom, makes this reagent a powerful tool for intramolecular cyclization strategies. We present the rationale for its design, detailed protocols for its application in palladium-catalyzed reactions, and insights into the synthesis of complex molecular architectures relevant to drug discovery.

Overview of the Building Block

This compound is not merely a collection of functional groups; it is an integrated system designed for synthetic efficiency. The key to its utility lies in the spatial and electronic relationship between its components:

  • Ortho-Bromo Group : Serves as a prime handle for a wide array of metal-catalyzed cross-coupling reactions, most notably those involving palladium. It is the primary site for initiating cyclization.

  • Aminomethyl Linker : The secondary amine acts as an intramolecular nucleophile. The methylene spacer provides the necessary flexibility for the formation of common 5- or 6-membered rings. The benzyl group serves as a robust protecting group that can be removed under standard hydrogenolysis conditions if further derivatization at the nitrogen is required.

  • Fluoro Substituent : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5] Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.

Physicochemical Properties & Safety
PropertyValueSource
CAS Number 1355247-98-1[6]
Molecular Formula C₁₄H₁₃BrFNCalculated
Molecular Weight 294.16 g/mol Calculated
Appearance Off-white to pale yellow solid or oilTypical
Primary Hazards Acute toxicity, Skin/eye irritant. Handle with appropriate PPE.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard

Synthetic Strategy: Accessing the Building Block

The synthesis of this compound can be achieved from commercially available 1-bromo-3-fluoro-2-methylbenzene. The strategy involves a free-radical bromination of the benzylic position followed by nucleophilic substitution with benzylamine. This pathway is efficient and scalable.

G cluster_0 Synthetic Workflow A 1-Bromo-3-fluoro-2-methylbenzene B 1-Bromo-3-(bromomethyl)-2-fluorobenzene A->B NBS, AIBN CCl₄, Reflux C Target Building Block: This compound B->C Benzylamine, Et₃N CH₂Cl₂, RT

Caption: Synthetic route to the target building block.

Core Application: Palladium-Catalyzed Intramolecular Cyclizations

The true power of this building block is realized in its capacity for intramolecular cyclization, a highly efficient method for constructing ring systems. Palladium-catalyzed reactions are particularly well-suited for this purpose, offering mild conditions and high functional group tolerance.[8][9]

Mechanistic Rationale: Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig C-N coupling is a primary application. This reaction forms a new nitrogen-containing ring by coupling the aryl bromide and the secondary amine. The catalytic cycle provides a clear example of the causality behind the experimental choices.

G start Building Block + Pd(0)L₂ oa Oxidative Addition Aryl-Pd(II)-Br Complex start->oa Step 1 deprot Deprotonation/Amine Coordination Amido-Pd(II) Complex oa->deprot Step 2 (Base) re Reductive Elimination C-N Bond Formation deprot->re Step 3 (Rate-Determining) product Cyclized Heterocycle re->product catalyst_regen Pd(0)L₂ Regenerated re->catalyst_regen catalyst_regen->start Enters next cycle

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Expertise & Experience:

  • Choice of Catalyst : A Pd(0) source is required. Pd₂(dba)₃ is commonly used as a stable precatalyst that forms the active Pd(0) in situ.

  • Choice of Ligand : The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential. They promote the oxidative addition step and, crucially, facilitate the final C-N reductive elimination, which is often the rate-limiting step.

  • Choice of Base : A non-nucleophilic base, such as NaOtBu or K₂CO₃, is required to deprotonate the secondary amine, forming the palladium-amido complex necessary for reductive elimination.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1-phenyl-1,2-dihydroisoindole

This protocol details the intramolecular Buchwald-Hartwig amination to form a dihydroisoindole ring system, a common scaffold in bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 294 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and Xantphos (0.06 mmol, 35 mg).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition : Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) and anhydrous toluene (10 mL).

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation:

EntryPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosNaOtBuToluene10016>90
2Pd(OAc)₂RuPhosK₂CO₃Dioxane1102485
Protocol 2: Tandem Sonogashira Coupling / Intramolecular Hydroamination

This advanced protocol demonstrates how the building block can be used in a tandem reaction sequence to create more complex, fused heterocyclic systems. First, a Sonogashira coupling introduces an alkyne, which then undergoes an intramolecular cyclization.

Step-by-Step Methodology:

  • Sonogashira Coupling :

    • To an oven-dried Schlenk tube under argon, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous triethylamine (5 mL) and THF (5 mL).

    • Add the desired terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

    • Stir at 60 °C for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Do not isolate the intermediate. Proceed directly to the next step.

  • Intramolecular Hydroamination :

    • To the cooled reaction mixture from the previous step, add potassium tert-butoxide (1.5 mmol).

    • Heat the reaction at 70 °C for an additional 8-12 hours. The base promotes the intramolecular addition of the amine across the alkyne.

    • Cool the reaction, filter through Celite®, and concentrate under reduced pressure.

    • Purify via column chromatography to yield the cyclized indole or related heterocycle.

Product Characterization

Validation of the synthesized heterocycles is critical. The following techniques are standard:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure, proton environments, and carbon backbone. The disappearance of the benzylic CH₂ protons from the starting material and the appearance of new aromatic/aliphatic signals are key indicators.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy : To observe changes in functional group vibrations, such as the disappearance of the N-H stretch from the secondary amine starting material.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.
Insufficiently strong baseFor C-N coupling, NaOtBu is often superior to carbonate bases. Ensure the base is fresh and anhydrous.
Formation of Side Products Homocoupling of the starting material or alkyne.Lower the reaction temperature; ensure slow addition of the coupling partner.
Protodebromination (loss of Br)Use rigorously dried solvents and reagents to minimize sources of protons.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel nitrogen-containing heterocycles. Its pre-configured ortho-bromo-amino functionality provides a reliable platform for powerful intramolecular cyclization reactions, particularly those catalyzed by palladium. This enables rapid access to complex molecular scaffolds, making it an invaluable tool for researchers in medicinal chemistry and drug discovery aiming to explore new chemical space.

References

  • Vertex AI Search. (2025). Synthesis of novel heterocycles: Significance and symbolism.
  • MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • MDPI.
  • American Chemical Society. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • Dakenchem. (n.d.). The Role of 3-Fluorobenzylamine in Modern Drug Discovery.
  • Pharmaffiliates. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (2024).
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.

Sources

Application Notes and Protocols: N-Alkylation of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of tertiary amines that are prevalent in a vast array of pharmacologically active molecules. This guide provides a detailed examination of experimental procedures for the N-alkylation of a specific, polysubstituted substrate: 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene. We present two robust and widely applicable protocols: direct alkylation via SN2 substitution and reductive amination. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step methodologies, comparative data, and troubleshooting guidance to facilitate successful and efficient synthesis.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate possessing a secondary amine that serves as a key handle for molecular elaboration. The introduction of an alkyl group onto the nitrogen atom can significantly modulate a molecule's physicochemical properties, including its potency, selectivity, solubility, and metabolic stability.

The primary challenge in the N-alkylation of secondary amines is controlling the reaction to achieve selective mono-alkylation and prevent the formation of quaternary ammonium salts, a common side reaction in direct alkylation approaches.[1][2] This guide focuses on two strategic approaches that offer high degrees of control and efficiency:

  • Direct Alkylation with Alkyl Halides: A classic SN2 approach that is straightforward and effective, particularly when reaction conditions are carefully controlled.[1]

  • Reductive Amination: A powerful and highly selective one-pot method that avoids the common pitfalls of over-alkylation by proceeding through an iminium ion intermediate.[3][4]

The choice between these methods depends on the specific alkyl group to be introduced, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the desired level of reaction control.

Mechanistic Pathways and Rationale

A foundational understanding of the reaction mechanisms is critical for experimental design and optimization.

2.1. Pathway A: Direct SN2 Alkylation

This method involves the direct reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A significant drawback of this method is that the tertiary amine product is often more nucleophilic than the secondary amine starting material, creating a "runaway" reaction that can lead to the formation of an undesired quaternary ammonium salt.[2] Careful control of stoichiometry and reaction conditions is essential to favor the desired tertiary amine.

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine Secondary Amine (Nucleophile) TS S N 2 Transition State [H-N···R···X]⁻ Amine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS TertiaryAmine Tertiary Amine TS->TertiaryAmine Forms C-N Bond HX H-X TS->HX Forms H-X Salt Salt Byproduct HX->Salt Neutralization Base Base (e.g., K₂CO₃) Base->Salt

Caption: SN2 mechanism for direct N-alkylation of a secondary amine.

2.2. Pathway B: Reductive Amination

Reductive amination is a highly reliable strategy that circumvents the over-alkylation problem.[3] The process involves two key steps that occur sequentially in a single pot:

  • Iminium Ion Formation: The secondary amine condenses with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a transient iminium ion.

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion much faster than it reduces the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the carbonyl group.[3][5] This selectivity is the key to preventing side reactions and ensuring high yields of the desired tertiary amine.

reductive_amination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction Amine Secondary Amine Iminium Iminium Ion [R₂N=CR'R'']⁺ Amine->Iminium Condensation Carbonyl Aldehyde / Ketone Carbonyl->Iminium Product Tertiary Amine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of reductive amination for tertiary amine synthesis.

Experimental Methodologies

The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound.

experimental_workflow cluster_methods Alkylation Methodologies Start Start: 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene MethodA Method A: Direct Alkylation Start->MethodA MethodB Method B: Reductive Amination Start->MethodB Workup Aqueous Workup & Extraction MethodA->Workup MethodB->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization FinalProduct Final Product: N-Alkyl Tertiary Amine Characterization->FinalProduct

Caption: General experimental workflow for N-alkylation.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97% PurityCommercial Source
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeSigma-Aldrich, Acros
Aldehyde/Ketone (e.g., Formaldehyde, Acetone)Reagent GradeSigma-Aldrich, Acros
Potassium Carbonate (K₂CO₃), anhydrousACS Grade, powderedFisher Scientific
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-Aldrich, Combi-Blocks
Acetonitrile (MeCN), anhydrousDriSolv® or equivalentEMD Millipore
Dichloromethane (DCM), anhydrousDriSolv® or equivalentEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Silica Gel230-400 meshSiliCycle Inc.
3.2. Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the N-methylation using iodomethane as a representative alkyl halide.

Reaction Scheme: Ar-CH₂-NH-Bn + CH₃I --(K₂CO₃, MeCN)--> Ar-CH₂-N(CH₃)-Bn

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (to make a ~0.1 M solution) followed by anhydrous powdered potassium carbonate (2.0-3.0 equiv.).

    • Rationale: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.[6] Potassium carbonate is a non-nucleophilic base that effectively neutralizes the HI byproduct without competing in the alkylation.[6] An excess ensures the reaction medium remains basic.

  • Addition of Alkylating Agent: Cool the stirring suspension to 0 °C in an ice bath. Add the alkyl halide (e.g., iodomethane, 1.1-1.2 equiv.) dropwise via syringe.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition at a low temperature helps to control the initial exotherm and minimize side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tertiary amine.[7]

3.3. Protocol 2: Reductive Amination

This protocol describes N-methylation using formaldehyde as the carbonyl source.

Reaction Scheme: Ar-CH₂-NH-Bn + CH₂O --(NaBH(OAc)₃, DCM)--> Ar-CH₂-N(CH₃)-Bn

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (to make a ~0.1 M solution).

  • Carbonyl Addition: Add the carbonyl source (e.g., aqueous formaldehyde, 37 wt. %, 1.2 equiv.).

    • Rationale: DCM is a common solvent for reductive aminations. An excess of the carbonyl component drives the formation of the iminium ion intermediate.[4]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.

    • Rationale: NaBH(OAc)₃ is the key reagent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[3][8] Portion-wise addition helps manage any heat evolution.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine has been fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the pure product.[4]

Comparative Analysis and Troubleshooting
4.1. Method Comparison
FeatureMethod A: Direct AlkylationMethod B: Reductive Amination
Primary Advantage Simplicity, readily available alkyl halides.High selectivity, avoids over-alkylation, broad substrate scope.[3][9]
Key Reagents Alkyl Halide, Non-nucleophilic Base (K₂CO₃, Cs₂CO₃).[10]Carbonyl (Aldehyde/Ketone), Selective Reducing Agent (NaBH(OAc)₃).[8]
Common Solvents Acetonitrile, DMF, Acetone.[6][11]Dichloromethane (DCM), Dichloroethane (DCE), THF.[3]
Primary Limitation Risk of over-alkylation to form quaternary ammonium salt.[1][2]Requires a corresponding aldehyde/ketone, which may be less stable.
Reaction Conditions Typically Room Temp to 60 °C.Typically Room Temperature.
4.2. Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low or No Reaction Inactive reagents (wet solvent/base), insufficient temperature.Ensure all reagents and solvents are anhydrous. For direct alkylation, consider gentle heating (40-60 °C). Check the quality of the reducing agent.
Over-alkylation (Method A) Product is more nucleophilic than starting material; reaction run too long.Use a minimal excess of alkyl halide (1.05-1.1 equiv.). Monitor the reaction closely and stop it once the starting material is consumed. Switch to Method B.[2][12]
Multiple Byproducts Unstable reagents, reaction temperature too high.Run the reaction at a lower temperature. For reductive amination, ensure the purity of the aldehyde.
Difficult Purification Close-running spots on TLC (starting material vs. product).Optimize the solvent system for column chromatography. Consider an acid-base workup to remove unreacted amine starting material.[13]
Conclusion

The N-alkylation of this compound can be achieved efficiently using either direct alkylation or reductive amination. Direct SN2 alkylation offers a straightforward procedure but requires careful monitoring to prevent the formation of quaternary byproducts. For greater control and selectivity, reductive amination is the superior method, consistently providing high yields of the desired tertiary amine while avoiding the issue of over-alkylation. The choice of protocol should be guided by the specific synthetic goals, reagent availability, and scale of the reaction. The detailed procedures and insights provided herein serve as a robust starting point for the successful synthesis and derivatization of this and structurally related compounds.

References
  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org.
  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Virginia Tech.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
  • Solvents for Alkylations. (2019). Sciencemadness Discussion Board.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). BenchChem.
  • Preventing over-alkylation in benzylamine synthesis. (2025). BenchChem.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols. (2023). Lund University Research Portal.
  • Reductive Amination. (n.d.). Organic Chemistry Tutor.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews.
  • Experimental procedure for N-alkylation of primary amines. (2025). BenchChem.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2007). Catalysis Communications, 8(4), 576-582.
  • How to purify Benzylamine? (2024). Reddit.
  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016). ResearchGate.
  • Important biologically active N-alkylated amines. (n.d.). ResearchGate.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (2009). Organic Letters, 11(23), 5460-5493.

Sources

Application Notes and Protocols: The Strategic Use of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][4] Within this paradigm, the rational design and selection of the fragment library are paramount to success.[4][5]

This document introduces 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS No. 1355247-98-1), a strategically designed fragment poised for effective application in FBDD campaigns. Its unique trifunctional architecture combines key features that address the core tenets of fragment screening and hit-to-lead optimization: a core aromatic scaffold, strategically placed halogen atoms for synthetic elaboration, and a key interaction motif.

Table 1: Physicochemical Properties of the Fragment

PropertyValue (Predicted)"Rule of Three" Compliance[6]Significance in FBDD
Molecular Weight~310 g/mol Borderline, but acceptableBalances complexity and binding potential.
cLogP< 3YesEnsures adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors1 (amine)Yes (≤3)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors1 (fluorine)Yes (≤3)Offers an additional, weaker interaction possibility.
Rotatable Bonds3Yes (≤3)Low conformational flexibility increases binding entropy.

Rationale for Application: A Multi-Functional Tool for Hit Finding and Optimization

The utility of this compound stems from the distinct roles of its constituent parts. This design provides researchers with multiple avenues for exploration post-screening.

  • The Benzylamine Scaffold: Benzylamine and related motifs are recognized as privileged structures in medicinal chemistry, capable of forming potent interactions with a variety of biological targets.[7][8] The secondary amine can act as a hydrogen bond donor and/or acceptor, or it can be protonated to form a key salt bridge in a binding pocket.

  • The Bromo and Fluoro Groups as Synthetic Vectors: The true power of this fragment lies in its "poised" nature.[9] The bromine and fluorine atoms serve as versatile synthetic handles for subsequent hit-to-lead optimization.

    • Bromine: The bromine atom is an ideal handle for a wide range of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][11] This allows for a "fragment growing" strategy, where chemical complexity is added iteratively to explore the surrounding binding pocket and increase affinity.[12][13]

    • Fluorine: The fluorine atom has a multifaceted role. Its strong electron-withdrawing nature can influence the pKa of the nearby amine and modulate the molecule's overall electronic profile.[14][15][16] It can also serve as a sensitive reporter group in ¹⁹F-NMR-based screening, a powerful technique for detecting weak binding events with high throughput and low protein consumption.[9][17]

Experimental Workflows and Protocols

The following protocols outline a comprehensive FBDD cascade utilizing this compound, from initial screening to hit elaboration.

FBDD Workflow Overview

The overall strategy involves a primary biophysical screen to identify binders, orthogonal validation to eliminate false positives, structural biology to determine the binding mode, and subsequent synthetic chemistry to optimize the initial hit.

FBDD_Workflow cluster_screening Hit Identification cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. BFB-BAM) SPR_Screen Primary Screen (Surface Plasmon Resonance) Fragment_Library->SPR_Screen High Throughput NMR_Validation Orthogonal Validation (19F-NMR) SPR_Screen->NMR_Validation Initial Hits XRay Structure Determination (X-ray Crystallography) NMR_Validation->XRay Confirmed Hits SAR SAR by Catalog Growing Fragment Growing (e.g., Suzuki Coupling) XRay->Growing Structure-Guided Design SAR->Growing Initial SAR Lead_Compound Lead Compound Growing->Lead_Compound

Figure 1: A representative FBDD workflow from initial screening to lead optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[9][18]

Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.

Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

  • Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a final screening concentration of 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%.

  • Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH).

  • Hit Criteria: A fragment is considered a preliminary hit if it produces a specific binding response significantly above the baseline noise and the reference cell response.

Protocol 2: Orthogonal Hit Validation via ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is an excellent orthogonal method to confirm hits and eliminate artifacts from primary screens.[9][17] The fluorine atom on our fragment serves as a clean and sensitive probe.

Objective: To confirm the binding of the fragment to the target protein in solution.

Methodology:

  • Sample Preparation:

    • Reference Sample: Prepare a sample containing 50 µM of the fragment in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99% D₂O).

    • Protein Sample: Prepare a second sample identical to the reference but also containing 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters include a spectral width appropriate for fluorine, a sufficient number of scans for good signal-to-noise, and a recycle delay of 2-3 seconds.

  • Data Analysis:

    • Compare the ¹⁹F spectrum of the fragment in the presence and absence of the protein.

    • Hit Confirmation: Binding is confirmed by a change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance in the protein-containing sample.

Protocol 3: Hit-to-Lead Elaboration via Fragment Growing

Once a hit is confirmed and its binding mode is determined (ideally via X-ray crystallography), the bromine atom provides a perfect vector for synthetic elaboration to improve potency.[12][19]

Objective: To synthesize a small library of analogs by extending the fragment from the bromine position to probe for additional interactions within the binding site.

Figure 2: Schematic of a fragment growing strategy using a Suzuki cross-coupling reaction.

Methodology (General Example: Suzuki Coupling):

  • Reaction Setup: In a reaction vessel, combine the fragment (1 equivalent), a selected boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.5 equivalents).

  • Solvent and Conditions: Add a suitable solvent system (e.g., dioxane/water). Purge the mixture with an inert gas (e.g., argon) and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to yield the desired "grown" analog.

  • Biological Evaluation: Test the newly synthesized analogs in the primary binding assay to determine if the modifications have improved the binding affinity (K_D).

Conclusion

This compound is a highly valuable tool for FBDD campaigns. Its structure is intelligently designed to conform to the principles of fragment discovery while offering clear, chemically tractable pathways for optimization. The benzylamine core provides a robust anchor for initial binding, while the strategically positioned halogen atoms empower medicinal chemists to apply structure-guided design principles effectively. By integrating this fragment into a well-designed library and applying the robust screening and optimization cascades detailed herein, research teams can significantly enhance their potential for discovering novel, high-quality lead compounds.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Cid-Faro, M., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Joseph, A. P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Briefings in Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Pharmacelera. (2018). Fragment-Based Drug Design and Field-Based Technology. Retrieved from [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]

  • Google Patents. (n.d.). US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.
  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from [Link]

  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • National Center for Biotechnology Information. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

  • Pragna Group. (2025). Top 5 Uses of Bromo Benzene in Chemical Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene scaffold is a key building block in modern medicinal chemistry and materials science. Its strategic substitution pattern offers a versatile platform for the synthesis of complex molecular architectures. The presence of three distinct functional handles—a reactive bromine atom, a fluorine atom that modulates physicochemical properties, and a benzylaminomethyl group capable of directing further reactions—allows for a tiered and highly selective functionalization strategy. This guide provides an in-depth analysis and detailed protocols for the two most powerful methods for derivatizing this aromatic core: Palladium-Catalyzed Cross-Coupling and Directed ortho-Metalation (DoM).

The benzylamine moiety itself is a privileged structural element in drug discovery, known to interact with key biological targets.[1] The ability to precisely modify the aromatic ring to which it is attached allows researchers to fine-tune electronic properties, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR) with a high degree of control.

Part 1: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling

The significant difference in bond dissociation energies between the C-Br and C-F bonds is the cornerstone of chemoselective functionalization on this scaffold. Palladium catalysts will preferentially undergo oxidative addition into the weaker C-Br bond, leaving the robust C-F bond intact for potential subsequent transformations.[2][3] This section details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions at the C1-bromo position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl groups. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote efficient oxidative addition and reductive elimination.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (see Table 1).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst and ligand (see Table 1 for representative systems).

  • Solvent Addition: Add degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012-1885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901680-90
Methylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)THF702470-85

Note: Yields are estimates based on similar transformations and may require optimization for this specific substrate.[4][5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent motifs in biologically active molecules.[6][7] The choice of ligand is crucial and often depends on the nature of the amine coupling partner.[8]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk tube (see Table 2).

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10012-2488-96
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101882-91
BenzylamineG3-Xantphos (2)-DBU (2.0)Toluene1101675-85

Note: Yields are estimates based on similar transformations. DBU can be an effective soluble organic base for substrates intolerant of harsh inorganic bases.[6][9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an efficient method for forming C(sp²)-C(sp) bonds, introducing valuable alkynyl groups that can serve as handles for further chemistry, such as click reactions or cyclizations. The reaction is typically co-catalyzed by a copper(I) salt.[10][11]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and CuI (see Table 3).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPEA). Add phenylacetylene (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 65 °C).

  • Monitoring: Monitor reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃N (3.0)THF25-506-1285-95
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (1)DIPEA (2.5)DMF60880-90
1-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2.0)DMSO25285-97

Note: Copper-free conditions using specialized catalysts can be advantageous for sensitive substrates or to avoid copper contamination in pharmaceutical intermediates.[10][12]

Workflow Visualization: Palladium-Catalyzed Cross-Coupling

G Generalized Workflow for Pd-Catalyzed Cross-Coupling sub Substrate & Reagents (Aryl Bromide, Coupling Partner, Base) setup Reaction Setup (Schlenk Flask, Inert Gas Purge) sub->setup cat Catalyst System Addition (Pd Precatalyst, Ligand, Solvent) setup->cat react Heating & Stirring (Monitor by TLC/LC-MS) cat->react workup Aqueous Workup (Quench, Extraction, Wash) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Part 2: Regioselective Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization that relies on a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position.[13][14] On the this compound scaffold, two potential DMGs exist: the fluorine atom and the benzylaminomethyl group. Furthermore, the secondary amine of the benzylaminomethyl group has an acidic proton that must be considered.

Mechanistic Considerations and Regiocontrol
  • Protecting Group Strategy: The N-H proton of the secondary amine is more acidic (pKa ~35) than the aromatic C-H protons (pKa ~43) and will be readily deprotonated by organolithium bases. To achieve selective aromatic C-H metalation, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed and the resulting N-carbamate is a powerful DMG.

  • Competing Directing Groups: After N-protection, the molecule presents two DMGs: the N-Boc-benzylaminomethyl group at C2 and the fluorine at C3.

    • The N-Boc-aminomethyl group is a strong DMG and would direct lithiation to the C1 (bromo-substituted) or C3 (fluoro-substituted) position. Deprotonation at C1 is unlikely due to the presence of the bromine atom, which would favor halogen-metal exchange over deprotonation.[1] Therefore, this group strongly favors lithiation at C3.

    • The fluorine atom is also a potent DMG, directing lithiation to the C2 (amine-substituted) or C4 position.[15][16]

  • Predicted Outcome: The N-carbamate is generally a stronger DMG than fluorine.[17][18] However, the C-H bond ortho to the fluorine (at C4) is acidified by its strong inductive effect. The C-H bond at C6 is sterically unhindered and is not activated by either group. The most likely site of lithiation is the C4 position, which is ortho to the fluorine and meta to the bulky protected aminomethyl group. The C-H at the C3 position is sterically shielded by the adjacent C2-substituent, making it a less likely site for deprotonation. Precise regioselectivity may depend subtly on the base and solvent system used.[19]

Regioselectivity in DoM

Caption: Predicted regioselectivity of lithiation on the N-Boc protected substrate.

Protocol for Directed ortho-Metalation and Trapping

This protocol involves a two-step, one-pot procedure: 1) N-protection and 2) lithiation followed by quenching with an electrophile.

Experimental Protocol: N-Boc Protection and DoM-Trapping with Iodomethane

  • Step 1: N-Boc Protection (In Situ)

    • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under argon, add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol).

    • Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The resulting solution of N-Boc protected substrate is used directly in the next step.

  • Step 2: Lithiation and Electrophilic Quench

    • Cool the THF solution from Step 1 to -78 °C (dry ice/acetone bath).

    • Slowly add sec-Butyllithium (s-BuLi, 1.1 mmol, ~1.4 M in cyclohexane) dropwise via syringe. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add the electrophile (e.g., iodomethane, 1.5 mmol) in a single portion.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.

    • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution (10 mL). Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the C4-methylated product.

Table 4: Conditions and Electrophiles for Directed ortho-Metalation

Base (equiv.)SolventTemp (°C)Time (h)ElectrophileProductTypical Yield (%)
s-BuLi (1.1)THF-782Iodomethane (CH₃I)4-Methyl derivative75-85
n-BuLi/TMEDA (1.1)THF-782N,N-Dimethylformamide (DMF)4-Formyl derivative70-80
t-BuLi (1.1)Et₂O-783Trimethylsilyl chloride (TMSCl)4-TMS derivative80-90

Note: Yields are based on analogous DoM reactions. The choice of base and solvent can influence regioselectivity and yield.[20]

Conclusion

The this compound core offers a rich landscape for synthetic exploration. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling, chemists can reliably functionalize the C-Br bond while preserving the C-F bond. Alternatively, by employing a protecting group strategy, Directed ortho-Metalation provides a powerful tool for regioselective C-H activation, primarily directed by the fluorine atom. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to unlock the full synthetic potential of this valuable scaffold, enabling the rapid generation of diverse and novel molecules for drug discovery and materials science applications.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Chemical Reviews. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (n.d.). ResearchGate. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2020). PubMed Central. [Link]

  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. (2020). ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

  • 7.5: Directing Effects. (2022). Chemistry LibreTexts. [Link]

  • ortho metalation. (n.d.). Myers Research Group, Harvard University. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions. (2003). Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenes. (2003). PubMed. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PubMed Central. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2013). White Rose eTheses Online. [Link]

  • Directed lithiation of substituted benzylamines. (2010). ResearchGate. [Link]

  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2018). Wiley Online Library. [Link]

  • Method for producing 1-bromo-3-fluorobenzene. (n.d.).
  • Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (n.d.). ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • Palladium-Catalyzed Cascade Reactions of 1-(3-Arylprop-2-ynyloxy)-2-bromo Benzene Derivatives with Organoboron Compounds. (2013). Sci-Hub. [Link]

  • Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. (2014). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to improve your reaction yield and purity.

The synthesis of this target molecule, a substituted secondary amine, is most efficiently achieved via a reductive amination pathway. This method is a cornerstone of modern organic synthesis for its reliability and versatility in forming C-N bonds.[1][2] However, like any reaction, it is susceptible to various challenges that can impact efficiency. This document provides a structured, in-depth guide in a question-and-answer format to address the most common issues encountered during this process.

Section 1: Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low overall yield is often a result of several cumulative issues. A systematic review of each reaction parameter is crucial. The most common culprits are incomplete imine formation, competing side reactions, and suboptimal choice of reagents.[3][4]

Initial Diagnostic Workflow:

Caption: A decision tree for troubleshooting low yield.

Detailed Explanation:

  • Imine Formation: The reaction proceeds via an imine or iminium ion intermediate.[1] If this intermediate does not form efficiently, the final product yield will be inherently low. The condensation of 2-bromo-6-fluorobenzaldehyde and benzylamine is reversible and often requires mild acid catalysis to protonate the carbonyl, making it more electrophilic, and to facilitate the dehydration of the hemiaminal intermediate.[5]

    • Solution: Add a catalytic amount of acetic acid (typically 0.1-0.5 equivalents) to your reaction mixture and allow the aldehyde and amine to stir for a period (e.g., 1 hour) before introducing the reducing agent. The optimal pH range for imine formation is generally 4-5.[6]

  • Choice of Reducing Agent: A common mistake is using a reducing agent that is too powerful, such as sodium borohydride (NaBH₄), in a one-pot procedure. NaBH₄ can reduce the starting aldehyde to its corresponding alcohol, competing directly with the desired imine reduction.[7]

    • Solution: Employ a more selective, milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) or sodium cyanoborohydride (NaBH₃CN).[6] These reagents are particularly effective because they preferentially reduce the protonated iminium ion over the neutral aldehyde or ketone, thus minimizing alcohol byproduct formation.[6][8]

Q2: I'm observing a significant amount of 2-bromo-6-fluorobenzyl alcohol as a byproduct. How can I prevent this?

This is a classic sign of a non-selective reducing agent or improper reaction sequencing. The hydride from your reducing agent is attacking the aldehyde carbonyl before it can form the imine with benzylamine.

Root Causes and Solutions:

CauseScientific RationaleRecommended Solution
Overly Reactive Reductant Stronger hydrides like NaBH₄ do not effectively discriminate between the aldehyde's carbonyl and the iminium ion intermediate.[7]Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is sterically hindered and less reactive, making it highly selective for the iminium ion.[8]
One-Pot Procedure Issues Adding all reagents simultaneously allows the reducing agent to compete for the aldehyde from the start.Implement a Stepwise Procedure. First, mix the aldehyde, amine, and a catalytic acid in a suitable solvent (like Dichloroethane - DCE). Stir for 1-2 hours to allow for imine formation, monitoring by TLC. Then, add the reducing agent.[4][9]
Incorrect Solvent Protic solvents like methanol (MeOH) can accelerate the reduction of carbonyls by NaBH₄. Furthermore, NaBH(OAc)₃ is water-sensitive and not very compatible with MeOH.[10]Use an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), especially when using NaBH(OAc)₃.[8][10]
Q3: TLC analysis shows multiple spots, suggesting side reactions. What are the likely side products and how can they be minimized?

Besides the alcohol byproduct, over-alkylation is a common side reaction in reductive aminations.

  • Dibenzylamine Formation: The primary amine product, this compound, is nucleophilic and can react with another molecule of the starting aldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine, leading to a complex mixture. While less common than with smaller alkyl groups, it can still occur.[11]

    • Mitigation: Carefully control the stoichiometry. Using a slight excess of the more valuable reagent (e.g., 1.0 eq of the aldehyde to 1.1-1.2 eq of benzylamine) can help ensure the aldehyde is consumed before significant secondary reaction occurs. However, if the aldehyde is more valuable, using an excess of the amine is also an option.[9]

  • Self-Coupling of Benzylamine: Under certain conditions, particularly with oxidative catalysts or elevated temperatures, benzylamine can undergo self-coupling to form N-benzyl-1-phenylmethanimine, which can be further reduced.[12]

    • Mitigation: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and at controlled temperatures (typically room temperature to 40°C) to prevent oxidative side reactions.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for this compound?

The most direct and high-yielding laboratory-scale route is a one-pot reductive amination.

reaction_scheme cluster_0 Starting Materials cluster_1 Reaction Conditions Aldehyde 2-Bromo-6-fluorobenzaldehyde Product 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene Aldehyde->Product Amine Benzylamine Amine->Product Reagents NaBH(OAc)₃ (STAB) cat. Acetic Acid Reagents->Product Solvent Solvent: DCE Solvent->Product

Caption: Recommended synthetic pathway.

This approach combines 2-bromo-6-fluorobenzaldehyde with benzylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is generally preferred over a two-step process involving alkylation of benzylamine with 1-bromo-2-(bromomethyl)-3-fluorobenzene due to fewer side reactions and milder conditions.

Q2: How do I choose the right reducing agent?

The choice of reducing agent is critical for maximizing yield and minimizing byproducts.[3]

Reducing AgentProsConsBest For...
NaBH(OAc)₃ (STAB) Mild, highly selective for iminium ions. Tolerates many functional groups. Works well in common aprotic solvents like DCE and THF.[8]Water-sensitive, more expensive.One-pot reductive aminations where the aldehyde is sensitive to reduction. This is the recommended agent for your synthesis.
NaBH₃CN Mild and selective (less so than STAB). Not water-sensitive, can be used in protic solvents like MeOH.[6][10]Toxic (releases cyanide upon strong acidification).Reactions with less reactive substrates where a Lewis acid co-catalyst might be needed.[10]
NaBH₄ Inexpensive, powerful, readily available.Non-selective; readily reduces aldehydes and ketones, leading to alcohol byproducts.[7] Requires careful pH control.Stepwise procedures where the imine is pre-formed and isolated before the reduction step. Not recommended for one-pot synthesis of this target.
H₂/Catalyst (e.g., Pd/C) "Green" reagent (byproduct is water). Effective.Requires specialized high-pressure equipment. Can sometimes cleave benzyl groups (hydrogenolysis).Large-scale industrial synthesis where green chemistry principles are paramount.[1]
Q3: What role does pH play in this reaction, and how can I control it?

pH is a critical, often overlooked, parameter. The reaction has a distinct pH optimum, typically between 4 and 5.[6]

  • Too High pH (>7): The rate of imine formation slows down because there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.

  • Too Low pH (<3): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺). This prevents it from attacking the carbonyl carbon, stopping the reaction at the first step.

Control Strategy: Use a weak acid catalyst. Acetic acid is ideal because it is strong enough to facilitate the reaction but not so strong that it fully deactivates the amine nucleophile. Add it catalytically and monitor the reaction progress.

Section 3: Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • 2-Bromo-6-fluorobenzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous DCE.

  • Imine Formation: Add benzylamine (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the consumption of the aldehyde.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

References
  • Vertex AI Search. (2026).
  • WordPress. (2026).
  • JOCPR. (2024).
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (S)
  • Reddit. (2025).
  • ResearchGate. (2018).
  • University of Rochester.
  • ACS Sustainable Chemistry & Engineering. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Master Organic Chemistry. (2017).
  • Chemcess. (2024). Benzaldehyde: Properties, Reactions, Production And Uses.
  • Blog. (2025). How does benzaldehyde react with amines?.
  • ResearchGate. (2023). Effects of reaction condition on self-coupling reaction of benzylamine to N-benzyl-1-phenylmethanimine.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Disubstituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of disubstituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the controlled synthesis of these crucial chemical building blocks. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is the cornerstone of benzene functionalization. However, controlling the position of the second substituent (regioselectivity) is a common and critical challenge. The electronic properties of the initial substituent dictate the position of the incoming electrophile.

  • Activating groups donate electron density to the ring, making it more reactive than benzene and directing incoming electrophiles to the ortho and para positions.[1][2][3]

  • Deactivating groups withdraw electron density, rendering the ring less reactive and, with the exception of halogens, directing incoming electrophiles to the meta position.[1][2][3]

FAQ 1.1: I'm getting a mixture of ortho and para isomers and want to favor one over the other. How can I improve regioselectivity?

Answer: This is a frequent challenge when the directing group is an ortho, para-director. While electronic factors make both positions favorable, you can often exploit steric hindrance and reaction conditions to favor one isomer.

Causality & Strategy: The ortho positions are electronically favored but are sterically hindered by the adjacent substituent. The para position is sterically unhindered. By manipulating reaction parameters that amplify this difference, you can often increase the yield of the para isomer.

  • Steric Hindrance: The size of both the directing group and the incoming electrophile is critical. A bulky directing group (e.g., an isopropyl group) will significantly hinder attack at the ortho position, favoring the para product. Similarly, using a bulkier electrophile can increase the preference for the para position.

  • Temperature Control: Lowering the reaction temperature often increases selectivity. At higher temperatures, there is enough kinetic energy to overcome the steric barrier of the ortho position, leading to a product mixture that more closely reflects the electronic distribution (often more ortho). At lower temperatures, the reaction is under greater thermodynamic control, favoring the more stable, less sterically hindered para product.

  • Blocking Groups: In some cases, a "blocking group" can be temporarily installed at the para position to force substitution at the ortho position. A common example is using a sulfonic acid group (-SO₃H), which can be introduced and later removed.[4] For instance, to synthesize ortho-nitrotoluene, one could first sulfonate toluene to get p-toluenesulfonic acid, then perform the nitration which is now directed to the ortho position, and finally remove the sulfonic acid group.[4]

FAQ 1.2: My Friedel-Crafts alkylation is giving low yields and multiple products. What's going wrong?

Answer: Friedel-Crafts alkylation is notoriously prone to two major side reactions: carbocation rearrangements and polyalkylation.[5][6]

Causality & Strategy:

  • Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate.[7] If this intermediate can rearrange to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will.[6] This leads to an isomeric mixture of products where the alkyl group attached to the ring does not have the same structure as the starting alkyl halide.

  • Polyalkylation: The alkyl group product of the first reaction is an activating group.[6] This makes the monosubstituted product more reactive than the starting material (benzene), leading to further alkylation and the formation of di- and tri-substituted products.[6][8]

Troubleshooting Protocol:

  • Use Friedel-Crafts Acylation Instead: The most robust solution is to perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).

    • Acylation: This reaction introduces an acyl group (-COR). The acylium ion intermediate does not rearrange, ensuring a single product.[6]

    • Deactivation: The resulting acylbenzene is deactivated due to the electron-withdrawing nature of the carbonyl group, which prevents polyacylation.[8]

    • Reduction: The ketone can then be reduced to the desired alkyl group. This two-step process provides much better control and higher yields of the desired linear alkylbenzene.

FAQ 1.3: I need to synthesize a meta-disubstituted benzene, but both my desired groups are ortho, para-directors. How do I approach this?

Answer: This requires a strategic, multi-step approach where you introduce a meta-directing group that you can later convert into your desired functional group.[9]

Causality & Strategy: The directing effect of the first substituent determines the position of the second. To achieve a meta substitution pattern when the final groups are both ortho, para-directors, you must use a "synthetic handle"—a group that directs meta and can be chemically transformed later. The nitro group (-NO₂) is an excellent choice for this.[9][10]

Example Workflow: Synthesis of m-bromotoluene

  • Start with Toluene (ortho, para-director): If you brominate toluene first, you will get a mixture of ortho- and para-bromotoluene. This is the incorrect regiochemistry.

  • Start with Benzene:

    • Step 1: Nitration. Nitrate benzene first to form nitrobenzene. The nitro group is a strong deactivating, meta-director.[9]

    • Step 2: Bromination. Now, brominate nitrobenzene. The bromine will be directed to the meta position, yielding m-bromonitrobenzene.

    • Step 3: Reduction. Reduce the nitro group to an amino group (-NH₂) using a reducing agent like Sn/HCl or H₂/Pd-C. This gives m-bromoaniline.

    • Step 4: Diazotization and Removal. Convert the amino group into a diazonium salt (-N₂⁺) using NaNO₂/HCl, and then remove it via reduction (e.g., with H₃PO₂) to yield bromobenzene. This is not the target.

    • Corrected Strategy: A better approach involves transforming the nitro group into the desired methyl group after establishing the meta-relationship. However, a direct conversion is not standard. The most common strategy is to use the directing properties of the groups in the correct order. For m-bromotoluene, the best route is to start with toluene, nitrate it to get m-nitrotoluene (as a minor product, requiring separation) then reduce the nitro group. A more controllable synthesis would be to start from m-toluidine if available. The key principle is to introduce a meta-director to set the regiochemistry, then perform the second substitution, and finally convert the meta-director to the desired group.[9]

Logical Flow for Synthetic Strategy

G start Desired Product: m-X-Y q1 Are X and Y both o,p-directors? start->q1 strat1 Strategy 1: 1. Introduce a meta-director (Z). 2. Introduce X (or precursor). 3. Convert Z to Y. q1->strat1 Yes strat2 Strategy 2: 1. Introduce the meta-directing group (X or Y). 2. Introduce the second group. q1->strat2 No yes_path Yes no_path No

Caption: Decision workflow for synthesizing meta-disubstituted benzenes.

Section 2: Troubleshooting Modern Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable for creating C-C bonds. However, they are sensitive to a variety of factors.

FAQ 2.1: My Suzuki coupling reaction is sluggish or failing completely. What are the most common points of failure?

Answer: Failed Suzuki couplings often trace back to one of five key areas: catalyst activity, base effectiveness, solvent conditions, substrate quality, or temperature.[11][12]

Troubleshooting Checklist:

ParameterCommon IssueRecommended Action
Catalyst/Ligand The Pd(0) active species is oxidized by air and deactivated. Ligands can also degrade.Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen). Use fresh, high-quality catalyst and ligands.[12]
Solvent Dissolved oxygen in the solvent deactivates the Pd(0) catalyst. Peroxides in ether solvents can poison the catalyst.Thoroughly degas the solvent(s) by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[11][12]
Base The base may be too weak, insoluble, or inappropriate for the substrate.Base choice is often empirical. Common options include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] Ensure the base is finely powdered for better solubility and reactivity. Sometimes, a small amount of water is necessary for the base to function effectively.[13]
Boronic Acid Boronic acids can degrade over time via protodeboronation, especially when impure.Use fresh, high-purity boronic acid. For greater stability, consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[11][12]
Temperature Insufficient temperature leads to a slow reaction rate. Excessively high temperatures can cause catalyst decomposition.Most Suzuki couplings require heating (80-110 °C). If you suspect catalyst decomposition, try a lower temperature for a longer duration.[11]

Section 3: Purification and Isomer Separation

FAQ 3.1: What are the most effective methods for separating ortho and para isomers?

Answer: The separation of ortho and para isomers relies on exploiting their different physical properties, which arise from their distinct molecular structures.[14] Key differences include polarity, boiling point, and melting point.[14]

Separation Techniques:

  • Column Chromatography: This is the most common laboratory technique. The difference in polarity between the isomers allows for separation on a solid stationary phase like silica gel.

    • Polarity: The para isomer is typically less polar than the ortho isomer due to its more symmetrical structure, which can lead to a cancellation of dipole moments. The para isomer will therefore elute first from a normal-phase column.

    • Hydrogen Bonding: For substituents capable of hydrogen bonding (e.g., -OH, -NH₂), the ortho isomer can form intramolecular hydrogen bonds. This masks the polar groups, making the ortho isomer less polar and more volatile than the para isomer, which forms intermolecular hydrogen bonds.[14] In this case, the ortho isomer will elute first.

  • Recrystallization: If the isomers are solids, their different packing efficiencies in a crystal lattice often lead to different melting points and solubilities. This can be exploited by careful selection of a recrystallization solvent to selectively crystallize one isomer, leaving the other in the mother liquor.

  • Distillation/Sublimation: Significant differences in boiling points, often seen in cases where one isomer exhibits intramolecular hydrogen bonding (e.g., o-nitrophenol vs. p-nitrophenol), allow for separation by fractional distillation or steam distillation.[14] Sublimation can also be effective for separating isomers with different volatilities under vacuum.[15]

Physical Properties Comparison: Nitrophenol Isomers

IsomerBoiling Point (°C)Melting Point (°C)Key Feature
ortho-Nitrophenol21444-46Intramolecular H-bonding, volatile with steam
para-Nitrophenol279113-114Intermolecular H-bonding, not steam volatile

References

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Scribd. [Link]

  • Activating and Deactivating Groups in Aromatic Substitution. YouTube. [Link]

  • Activating Groups and Deactivating Groups. Furman Chemistry 120 - PBworks. [Link]

  • Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn. [Link]

  • 17.8: Synthetic Strategies for Di-substituted Benzenes. Chemistry LibreTexts. [Link]

  • Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

  • Electrophilic Aromatic Substitution (EAS) : Directing Effects. University of Liverpool. [Link]

  • 18.8: Synthetic Strategies for Di-substituted Benzenes. Chemistry LibreTexts. [Link]

  • Separating Para and Ortho Water. arXiv.org. [Link]

  • Substituent Effects in Electrophilic Aromatic Substitution. University of Wisconsin-Madison. [Link]

  • Synthesis of di- and tri-substituted benzenes. BrainKart. [Link]

  • Separation of Water into Its Ortho and Para Isomers. Science. [Link]

  • Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube. [Link]

  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. [Link]

  • Method for the separation of ortho-and para-dihydroxy benzene isomers.
  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]

  • What are the limitations of Friedal Craft reactions? Quora. [Link]

  • Ortho, Para, Meta. Chemistry Steps. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Ortho-Para Directors vs Meta Directors in EAS Reactions. YouTube. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize the synthesis of this important chemical intermediate.

Introduction: The Synthetic Pathway

The most common and efficient route to synthesize this compound is through the reductive amination of 2-bromo-6-fluorobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Bromo-6-fluorobenzaldehyde Imine N-(2-bromo-6-fluorobenzylidene)-1-phenylmethanamine Aldehyde->Imine + Benzylamine - H2O Amine Benzylamine Product This compound Imine->Product + [H] Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: General workflow for the synthesis of the target compound via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reductive amination of 2-bromo-6-fluorobenzaldehyde with benzylamine. This can be performed as a one-pot synthesis where the imine is formed in situ and subsequently reduced. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Q2: Which reducing agent is better for this reaction, NaBH₄ or NaBH(OAc)₃?

A2: Both can be effective, but they have different advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that can be added at the beginning of the reaction, as it does not readily reduce the aldehyde.[1] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde. Therefore, when using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[1] For substrates prone to side reactions, NaBH(OAc)₃ is often the preferred choice.

Q3: What are the typical solvents used for this reaction?

A3: Common solvents for reductive amination include methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), and 1,2-dichloroethane (DCE). When using NaBH₄, protic solvents like methanol or ethanol are often used. For NaBH(OAc)₃, which is water-sensitive, aprotic solvents like DCE or DCM are more suitable.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the disappearance of the starting aldehyde spot and the appearance of a new spot for the product. It is advisable to run a co-spot of the starting materials and the reaction mixture to accurately track the conversion. The imine intermediate may also be visible on the TLC plate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause A: Incomplete Imine Formation

  • Explanation: The formation of the imine is an equilibrium reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Use a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water as it is formed.[2]

    • Azeotropic Removal of Water: If using a solvent like toluene, you can use a Dean-Stark apparatus to remove water azeotropically.

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and promoting nucleophilic attack by the amine.[2]

Possible Cause B: Reduction of the Starting Aldehyde

  • Explanation: If a strong reducing agent like NaBH₄ is added before the imine has formed, it can reduce the starting 2-bromo-6-fluorobenzaldehyde to the corresponding alcohol.

  • Troubleshooting Steps:

    • Two-Step, One-Pot Procedure: When using NaBH₄, first stir the aldehyde and amine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. Monitor imine formation by TLC.

    • Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde.[1]

Possible Cause C: Inactive Reagents

  • Explanation: Sodium borohydride and other hydride-based reducing agents can decompose upon exposure to moisture. Benzylamine can oxidize over time.[3]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure that the reducing agent and benzylamine are fresh and have been stored under appropriate conditions (cool, dry, and under an inert atmosphere for the reducing agent).

    • Purify Benzylamine: If the benzylamine appears discolored (yellowish), it may need to be purified by distillation under reduced pressure.[3]

G Start Low/No Product Yield CheckImine Incomplete Imine Formation? Start->CheckImine CheckAldehyde Aldehyde Reduction? Start->CheckAldehyde CheckReagents Inactive Reagents? Start->CheckReagents Sol_Imine1 Add Dehydrating Agent (e.g., MgSO4) CheckImine->Sol_Imine1 Sol_Imine2 Use Acid Catalyst (e.g., Acetic Acid) CheckImine->Sol_Imine2 Sol_Aldehyde1 Allow Imine Formation Time Before Adding NaBH4 CheckAldehyde->Sol_Aldehyde1 Sol_Aldehyde2 Switch to Milder Reductant (e.g., NaBH(OAc)3) CheckAldehyde->Sol_Aldehyde2 Sol_Reagents1 Use Freshly Opened or Purified Reagents CheckReagents->Sol_Reagents1

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Possible Cause A: Unreacted Starting Materials

  • Explanation: The reaction may not have gone to completion, leaving unreacted 2-bromo-6-fluorobenzaldehyde or benzylamine.

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzylamine to ensure the complete consumption of the aldehyde.

    • Purification: Unreacted starting materials can often be removed by column chromatography or acid-base extraction.[2][4]

Possible Cause B: Formation of Dibenzylamine (Over-alkylation)

  • Explanation: The product, a secondary amine, is nucleophilic and can react with another molecule of the aldehyde to form a tertiary amine, which is then reduced. This is a common side reaction in reductive aminations.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of benzylamine to favor the reaction of the aldehyde with the primary amine over the secondary amine product.

    • Slow Addition of Aldehyde: If feasible, add the 2-bromo-6-fluorobenzaldehyde slowly to a solution of benzylamine to maintain a low concentration of the aldehyde.

Possible Cause C: Presence of the Imine Intermediate

  • Explanation: The reduction of the imine may be incomplete.

  • Troubleshooting Steps:

    • Increase Amount of Reducing Agent: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).

    • Increase Reaction Temperature: Gently warming the reaction mixture after the addition of the reducing agent can sometimes drive the reduction to completion.

Issue 3: Difficulty in Product Purification

Possible Cause A: Similar Polarity of Product and Impurities

  • Explanation: The desired product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the purified amine product back into an organic solvent.[2]

    • Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4]

Possible Cause B: Product is an Oil and Difficult to Handle

  • Explanation: The free base of the product may be an oil, which can be difficult to handle and purify.

  • Troubleshooting Steps:

    • Salt Formation: Convert the amine product to its hydrochloride salt by treating a solution of the purified product in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same solvent. The hydrochloride salt is often a crystalline solid that can be easily filtered and dried.[5]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: The following is a general protocol and may require optimization for your specific laboratory conditions.

  • Imine Formation:

    • To a round-bottom flask, add 2-bromo-6-fluorobenzaldehyde (1.0 eq.).

    • Dissolve the aldehyde in a suitable solvent (e.g., methanol, 0.2 M).

    • Add benzylamine (1.1 eq.) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Optimized Reaction Conditions Summary

ParameterRecommended ConditionRationale
Aldehyde:Amine Ratio 1 : 1.1-1.2A slight excess of the amine helps to drive the imine formation to completion and minimize over-alkylation.
Reducing Agent NaBH(OAc)₃ (1.2-1.5 eq.) or NaBH₄ (1.5-2.0 eq.)NaBH(OAc)₃ is milder and more selective. NaBH₄ is more cost-effective but requires careful addition after imine formation.[1]
Solvent DCE or DCM for NaBH(OAc)₃; MeOH or EtOH for NaBH₄Choice of solvent depends on the reducing agent used.
Temperature 0 °C to Room TemperatureInitial cooling during the addition of NaBH₄ helps to control the exothermicity of the reaction.
Catalyst (optional) Catalytic Acetic AcidCan accelerate imine formation, especially with less reactive amines.[2]

References

  • BenchChem. (2025).
  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
  • Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.
  • ResearchGate. (2018).
  • PubChem. (n.d.). 1-Bromo-3-fluorobenzene.
  • Reddit. (2025).
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India.
  • Master Organic Chemistry. (2017).
  • Beilstein Journals. (n.d.).
  • Reddit. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • BenchChem. (2025). Technical Support Center: Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide.
  • ResearchGate. (2025). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • designer-drug.com. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Halogenated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of molecules. The inherent basicity of the amine functional group, combined with the electronic and steric effects of halogen substituents, often complicates standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when planning the purification of halogenated amines.

Q1: My halogenated amine is showing significant peak tailing on a standard silica gel column. What is the primary cause and the quickest fix?

A1: Severe peak tailing is a classic sign of strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to slow and uneven elution. The quickest solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (typically 0.1-1%) can effectively compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[2][3]

Q2: I'm concerned about the stability of my halogenated amine on silica gel. Are there alternative stationary phases I should consider?

A2: Yes, if you suspect on-column degradation, switching to a less acidic stationary phase is a prudent step. Basic alumina is a good alternative for many basic compounds.[4] Additionally, amine-functionalized silica columns are commercially available and are designed to minimize the strong acid-base interactions that can lead to degradation and poor chromatography.[1] For highly polar or ionizable halogenated amines, reversed-phase chromatography on a C18 column can also be an excellent option.[5]

Q3: How can I efficiently remove a non-halogenated starting amine from my halogenated amine product?

A3: An acid-base extraction is a highly effective and straightforward method for this separation.[6] By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the more basic starting amine will be protonated to form a water-soluble salt and partition into the aqueous layer.[7][8] Your halogenated amine, which is likely less basic due to the electron-withdrawing nature of the halogen, may remain in the organic layer. Always check the pKa values of the compounds to ensure this selectivity.

Q4: My halogenated amine is a solid, but I'm struggling with recrystallization. What are some alternative solvents or techniques?

A4: Recrystallization of amines can be challenging. If common organic solvents fail, consider forming a salt of your amine.[9] Dissolving the crude material in a minimal amount of a suitable solvent and adding an acid like HCl in ether or trifluoroacetic acid (TFA) can induce the precipitation of the corresponding ammonium salt, which is often highly crystalline.[10] The pure amine can then be regenerated by basification and extraction. Another approach is to use a co-solvent system, such as acetic acid mixed with other organic solvents, which can sometimes facilitate crystallization.[10]

II. Troubleshooting Guides

This section provides detailed, problem-oriented guides with step-by-step protocols to address more complex purification challenges.

Guide 1: On-Column Degradation and Reactivity

Problem: You observe the appearance of new, unexpected peaks in your chromatogram, or you experience low recovery of your halogenated amine after column chromatography, suggesting on-column degradation.

Causality: Halogenated amines can be susceptible to degradation under certain chromatographic conditions. For example, N-nitrosation can occur if using ammonium hydroxide as a mobile phase modifier with acetonitrile, particularly in HPLC systems with stainless steel components.[11][12] The halogen substituent itself can also influence reactivity, potentially participating in substitution or elimination reactions on the stationary phase.

Troubleshooting Workflow:

cluster_conditions Condition Modification Options cluster_orthogonal Orthogonal Purification Techniques A Problem: Suspected On-Column Degradation B Step 1: Analyze Crude vs. Post-Column Samples A->B C Step 2: Modify Chromatographic Conditions B->C Degradation Confirmed D Step 3: Consider Orthogonal Purification B->D Degradation Severe or Persistent C1 Switch to a less reactive stationary phase (e.g., alumina, amine-functionalized silica) C->C1 C2 Avoid reactive mobile phase additives (e.g., ammonium hydroxide with acetonitrile) C->C2 C3 Lower the purification temperature C->C3 D1 Acid-Base Extraction D->D1 D2 Recrystallization / Salt Formation D->D2 D3 Supercritical Fluid Chromatography (SFC) D->D3

Caption: Decision workflow for troubleshooting on-column degradation.

Experimental Protocols:

  • Protocol 1.1: Switching to an Amine-Functionalized Stationary Phase

    • Select a pre-packed amine-functionalized silica column suitable for your scale of purification.

    • Equilibrate the column with a non-polar solvent system, such as hexane/ethyl acetate.

    • Dissolve your crude halogenated amine in a minimal amount of the mobile phase or a compatible solvent.

    • Load the sample onto the column and begin the elution with your chosen gradient.

    • Monitor the elution by TLC or UV detection and collect the fractions containing your purified product.

  • Protocol 1.2: Supercritical Fluid Chromatography (SFC) for Thermally Labile Compounds SFC is an excellent alternative for purifying thermally sensitive molecules as it often operates at lower temperatures.[13]

    • Consult with an SFC specialist to choose an appropriate chiral or achiral column.

    • A typical mobile phase consists of supercritical CO2 with a co-solvent like methanol or isopropanol.[14]

    • Basic additives may be required to improve peak shape, but these can sometimes be difficult to remove post-purification.

    • Develop a method by systematically varying the co-solvent percentage, pressure, and temperature to achieve optimal separation.[14]

Guide 2: Co-elution with Structurally Similar Impurities

Problem: Your halogenated amine co-elutes with a starting material or a byproduct that has a very similar polarity, making separation by standard chromatography difficult.

Causality: The presence of a halogen atom can significantly alter the polarity of a molecule, but sometimes this change is not sufficient to resolve it from structurally similar impurities on a standard stationary phase.

Troubleshooting Strategies and Data:

StrategyPrincipleIdeal for SeparatingReference
Acid-Base Extraction Exploits differences in the basicity (pKa) of amines.[6][7]Halogenated amines from more basic non-halogenated starting materials.[6]
Amine Protecting Groups Temporarily modifies the amine to alter its polarity and chromatographic behavior.[15]Isomeric amines or compounds with very similar functional groups.[15][16]
Scavenger Resins Solid-supported reagents that covalently bind to and remove specific functional groups.[17]Excess primary or secondary amine starting materials from a tertiary amine product.[17][18][19]
Selective Crystallization Induces precipitation of the target compound or an impurity based on differential solubility.[20]A major component from minor impurities, especially at a larger scale.[20]

Experimental Protocols:

  • Protocol 2.1: Purification via a Temporary Protecting Group

    • Protection: React the crude mixture containing the halogenated amine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form the Boc-protected amine.[21] This derivative will have a significantly different polarity.

    • Chromatography: Purify the protected amine by standard silica gel chromatography. The Boc-protected compound is generally less polar and chromatographs more easily.

    • Deprotection: Treat the purified, protected amine with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group.[21]

    • Work-up: Neutralize the reaction mixture and extract the pure halogenated amine.

  • Protocol 2.2: Using Scavenger Resins for Excess Starting Amine Removal

    • Choose a scavenger resin that is selective for the impurity you want to remove. For example, an isocyanate resin can scavenge excess primary and secondary amines.[19]

    • Add the scavenger resin to a solution of your crude product and stir for the recommended time (typically a few hours to overnight).

    • Filter off the resin. The resin-bound impurity is removed, leaving your purified product in the filtrate.[17]

    • Concentrate the filtrate to obtain the purified halogenated amine.

Logical Relationship Diagram for Purification Strategy Selection:

cluster_orthogonal Orthogonal Options Start Crude Halogenated Amine Mixture Q1 Is the amine stable on silica? Start->Q1 A1_Yes Standard Silica Chromatography (with/without base modifier) Q1->A1_Yes Yes A1_No Alternative Stationary Phase (Alumina, Amine-functionalized) Q1->A1_No No Q2 Is separation adequate? A1_Yes->Q2 A1_No->Q2 End Pure Halogenated Amine Q2->End Yes Orthogonal Orthogonal Purification Methods Q2->Orthogonal No O1 Acid-Base Extraction Orthogonal->O1 O2 Protecting Group Strategy Orthogonal->O2 O3 Scavenger Resins Orthogonal->O3 O4 Recrystallization Orthogonal->O4

Caption: A decision tree for selecting an appropriate purification strategy.

III. References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed. Available at: [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed. (2013). Available at: [Link]

  • Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing). Available at: [Link]

  • Scavenger Resins - Amerigo Scientific. Available at: [Link]

  • Solid-Supported Scavengers - Supra sciences. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. Available at: [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - NIH. (2018). Available at: [Link]

  • Amino Acid-Protecting Groups. (2019). Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Available at: [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. Available at:

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]

  • Amino Acid-Protecting Groups - ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography - Wikipedia. Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. | Semantic Scholar. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available at: [Link]

  • Amine column degradation - Chromatography Forum. (2009). Available at: [Link]

  • Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023). Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022). Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012). Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

minimizing side-product formation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzylamine Synthesis

A Senior Application Scientist's Guide to Minimizing Side-Product Formation

Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity and yield. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why side-products form and how to prevent them, ensuring the integrity and success of your experiments.

Overview: Common Synthetic Routes and Their Challenges

Benzylamine is a crucial intermediate in organic synthesis, but its preparation is often plagued by the formation of closely-related impurities that can be difficult to separate.[1] The choice of synthetic route has a profound impact on the side-product profile. The most common industrial and laboratory methods include the reaction of benzyl chloride with ammonia, reductive amination of benzaldehyde, and the reduction of benzonitrile.[2]

Synthesis Method Primary Reactants Common Side-Products Key Challenges
Ammonolysis Benzyl Chloride, AmmoniaDibenzylamine, TribenzylamineOver-alkylation is rapid and difficult to control.[3][4]
Reductive Amination Benzaldehyde, Ammonia, Reducing AgentDibenzylamine, Benzyl Alcohol, HydrobenzamideBalancing imine formation vs. aldehyde reduction; secondary amine formation.[5][6]
Gabriel Synthesis Potassium Phthalimide, Benzyl HalideUnreacted N-benzylphthalimideIncomplete hydrolysis; requires stoichiometric protecting group.
Nitrile Reduction Benzonitrile, Reducing Agent (e.g., H₂)Dibenzylamine (secondary amine)Over-reduction and condensation reactions.[7]

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during benzylamine synthesis in a direct question-and-answer format.

Q1: How can I prevent the formation of dibenzylamine and tribenzylamine during the ammonolysis of benzyl chloride?

Answer: This is the most common failure mode in this synthesis, driven by a phenomenon called "over-alkylation."[4] The root cause is that the product, benzylamine, is more nucleophilic than the starting reactant, ammonia. Consequently, as soon as benzylamine forms, it effectively competes with ammonia to react with the benzyl chloride, leading to the secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts.[3][4]

The principal difficulty lies in the fact that the subsequent reactions to form secondary and tertiary amines are often faster than the initial desired reaction.[3]

Core Strategy: Statistical Control

The most effective mitigation strategy is to use a very large molar excess of ammonia relative to benzyl chloride. By increasing the concentration of ammonia, you statistically favor the collision of benzyl chloride with an ammonia molecule over a benzylamine molecule.

Troubleshooting Steps & Optimization:

  • Increase Ammonia Excess: Molar ratios of ammonia to benzyl chloride of 20:1 are a good starting point, with ratios of 30:1 or higher providing even better selectivity.[3][8][9]

  • Control Reagent Addition: Add the benzyl chloride dropwise or via a syringe pump to the vigorously stirred ammonia solution. This maintains a low, steady-state concentration of the alkylating agent, preventing localized "hot spots" where newly formed benzylamine can react before it is dispersed.[4]

  • Temperature Management: Maintain a controlled, moderate temperature (e.g., 30-50°C).[3][4] While higher temperatures increase the reaction rate, they can also accelerate the undesired subsequent alkylation steps. The initial reaction is exothermic, so cooling may be necessary.[8][9]

G cluster_0 Reaction Pathway NH3 Ammonia (NH₃) (Large Excess) BnNH2 Benzylamine (Product) (Bn-NH₂) BnCl Benzyl Chloride (Bn-Cl) BnCl->BnNH2 + NH₃ (Desired Reaction, k1) Bn2NH Dibenzylamine (Side-Product) BnNH2->Bn2NH + Bn-Cl (Side-Reaction, k2 > k1) Bn3N Tribenzylamine (Side-Product) Bn2NH->Bn3N + Bn-Cl (Side-Reaction, k3 > k1)

Caption: Competing reactions in benzylamine synthesis via ammonolysis.

Experimental Protocol: Ammonolysis with High Selectivity

  • Setup: Equip a three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charge Reactor: Add 810g of 28% aqueous ammonia (a molar ratio of approximately 20:1 to benzyl chloride) to the flask.[8]

  • Reactant Addition: With constant, vigorous stirring, add 84.3g of benzyl chloride dropwise from the dropping funnel over a period of two hours.[8]

  • Temperature Control: Monitor the internal temperature. The exothermic reaction should naturally maintain a temperature between 30-34°C.[8] If the addition rate is faster, use an ice bath to maintain this temperature range.

  • Reaction Time: After the addition is complete, continue stirring for an additional two hours to ensure the reaction goes to completion.[8]

  • Workup: Add an equimolar quantity of 49% aqueous sodium hydroxide to neutralize the ammonium chloride formed and liberate the free amine.[8] The mixture will separate into an oily layer (product) and an aqueous layer. Separate the layers for further purification.

Q2: My reductive amination of benzaldehyde yields significant dibenzylamine and benzyl alcohol. How do I improve selectivity?

Answer: Reductive amination is a powerful method but involves a delicate balance between two key steps: the formation of a benzylimine intermediate and its subsequent reduction. Side-products arise when this balance is disturbed.

  • Benzyl Alcohol Formation: Occurs if the reducing agent is too aggressive and reduces the benzaldehyde starting material before it can react with ammonia to form the imine.

  • Dibenzylamine Formation: This secondary amine is formed when the primary benzylamine product reacts with another molecule of benzaldehyde to form a secondary imine (N-benzylidenebenzylamine), which is then reduced.[10][11]

Core Strategy: Control the Reactivity

Success hinges on choosing a reducing agent that is selective for the C=N bond of the imine over the C=O bond of the aldehyde.

Troubleshooting Steps & Optimization:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are superior to sodium borohydride (NaBH₄) for this purpose.[12] They are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate.

  • pH Control: The reaction is often most effective under slightly acidic conditions (pH ~6-7), which catalyzes the formation of the imine/iminium ion without promoting significant aldehyde reduction. Acetic acid can be used as a catalyst.[1]

  • Catalyst and Conditions: For catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), controlling the reaction conditions is key.[2][10] Increasing the concentration of ammonia and carefully controlling hydrogen pressure can favor the formation of the primary amine.[13]

  • Semi-Batch Process: To minimize dibenzylamine, a semi-batch process where benzaldehyde is added continuously to a mixture of the catalyst, ammonia, and the benzylamine product can be effective. This minimizes the concentration of the aldehyde available to react with the product.[6]

G cluster_1 Reductive Amination Pathways cluster_side Side Reactions Benzaldehyde Benzaldehyde Imine Benzylimine (Intermediate) Benzaldehyde->Imine + NH₃ - H₂O BnOH Benzyl Alcohol Benzaldehyde->BnOH + [H] (Fast Reduction) Ammonia Ammonia Ammonia->Imine BnNH2 Benzylamine (Desired Product) Imine->BnNH2 + [H] (Reduction) Sec_Imine Secondary Imine BnNH2->Sec_Imine + Benzaldehyde - H₂O Bn2NH Dibenzylamine Sec_Imine->Bn2NH + [H] (Reduction)

Caption: Desired and undesired pathways in reductive amination.

Reducing Agent Typical Conditions Selectivity for Imine vs. Aldehyde Notes
H₂ / Raney Ni 90°C, 2MPa H₂Moderate to GoodIndustrial standard; requires pressure equipment.[9]
H₂ / Pd/C 90°C, 40 bar H₂GoodAcidity of carbon support can influence rate and selectivity.[10]
NaBH₄ Methanol, 0°C to RTPoor to ModerateCan readily reduce benzaldehyde to benzyl alcohol.
NaBH₃CN Methanol, pH 6-7ExcellentSelective for the protonated iminium ion; highly toxic (releases HCN in strong acid).[12]
NaBH(OAc)₃ DCE, Acetic AcidExcellentMilder and safer alternative to NaBH₃CN.
Q3: What are the common pitfalls in the Gabriel synthesis of benzylamine that lead to low yields?

Answer: The Gabriel synthesis is an excellent method for producing pure primary amines, free from over-alkylation contaminants, because the phthalimide group protects the nitrogen from further reaction.[4][14] However, low yields typically stem from issues in two key stages: the initial Sₙ2 reaction or the final deprotection step.

Core Strategy: Ensure Complete Reactions at Both Stages

Troubleshooting Steps & Optimization:

  • N-Alkylation Step (Sₙ2):

    • Incomplete Deprotonation: Phthalimide must be fully converted to its conjugate base (potassium phthalimide) to act as an effective nucleophile. Using a strong base like potassium hydride (KH) or pre-forming the salt is crucial. Using a weaker base like potassium carbonate is also an option, but may require more forcing conditions.[15][16]

    • Solvent Choice: The reaction is slow but can be accelerated by using a polar aprotic solvent like DMF, which solvates the potassium cation and "frees" the phthalimide anion to be a more potent nucleophile.[17]

  • Deprotection Step (Hydrolysis):

    • Inefficient Cleavage: Acidic or basic hydrolysis of the N-benzylphthalimide intermediate can be very slow and require harsh conditions.

    • The Ing-Manske Procedure: The most reliable and common method for deprotection is the use of hydrazine hydrate (NH₂NH₂) in a refluxing alcohol solvent like ethanol or methanol.[15][17] Hydrazine acts as a potent nucleophile, attacking the carbonyls and releasing the primary amine in a process that forms a very stable phthalhydrazide precipitate, driving the reaction to completion.[4]

Caption: Workflow for the Gabriel synthesis of benzylamine.

Experimental Protocol: Gabriel Synthesis via Ing-Manske Procedure

  • Alkylation: In a round-bottom flask, combine potassium phthalimide and benzyl chloride in DMF. Heat the mixture to facilitate the Sₙ2 reaction. Monitor by TLC until the benzyl chloride is consumed.

  • Isolation of Intermediate: Cool the reaction, pour into water to precipitate the crude N-benzylphthalimide. Filter and wash the solid.

  • Deprotection: Combine the crude N-benzylphthalimide (23.7g), hydrazine hydrate (7 mL, 85%), and methanol (80 mL) in a flask.[15]

  • Reflux: Reflux the mixture for 1 hour. A large amount of white, creamy phthalhydrazide precipitate will form.[15]

  • Amine Liberation: After cooling, add water and concentrated HCl and heat briefly to dissolve any remaining solids and protonate the amine.

  • Isolation: Cool the mixture and filter off the phthalhydrazide precipitate. Make the filtrate strongly alkaline with concentrated NaOH to liberate the free benzylamine.

  • Extraction & Purification: Extract the benzylamine with diethyl ether, dry the extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the residual oil by vacuum distillation.[15]

Q4: My crude benzylamine is impure. What is the best way to purify it?

Answer: Impurities in benzylamine are often oxidation products or condensation byproducts like imines.[18] The purification method depends on the scale and the nature of the impurities.

Method 1: Vacuum Distillation

This is the most common and effective method for removing non-volatile or high-boiling impurities. Benzylamine has a boiling point of 185°C at atmospheric pressure, but distilling under vacuum lowers this temperature significantly, preventing thermal degradation.[18][19]

  • Procedure: Dry the crude benzylamine over NaOH or KOH pellets, then distill it under vacuum.[18] Collecting the fraction that boils at the correct temperature/pressure will yield a highly pure product.

Method 2: Purification via Salt Formation

This is an excellent method for removing neutral organic impurities.

  • Rationale: Benzylamine is basic and will react with a strong acid like HCl to form a water-soluble salt, benzylammonium chloride. Neutral impurities (like benzyl alcohol or residual benzyl chloride) will remain in an organic solvent.

  • Protocol:

    • Dissolve the impure benzylamine in a suitable organic solvent like diethyl ether.

    • Add a solution of HCl in ether dropwise. The benzylammonium chloride salt will precipitate out as a white solid.[18]

    • Filter the solid salt and wash it with fresh ether to remove any remaining impurities.

    • To recover the pure amine, dissolve the salt in water and add a strong base (e.g., NaOH) to regenerate the free benzylamine, which will separate as an oily layer.

    • Extract the pure benzylamine with an organic solvent, dry the extract, and remove the solvent.

References

  • Wikipedia. Benzylamine. [Link]

  • Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine. (2023). Bioscience, Biotechnology, and Biochemistry. [Link]

  • How to purify Benzylamine? (2023). Reddit. [Link]

  • Preparation of benzylamine. (1961).
  • Preparation of benzylamine. PrepChem.com. [Link]

  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]

  • Synthesis of Benzylamine and Derivatives. designer-drug.com. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences. [Link]

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. [Link]

  • Ritter reaction. Grokipedia. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Outline a benzylamine preparation using Gabriel's synthesis. (2023). brainly.com. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scribd. [Link]

  • Process for the production of benzylamine and dibenzylamine. (1979).
  • Optimization of reaction conditions. ResearchGate. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal. [Link]

  • Ritter Reaction. NROChemistry. [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • Gabriel Synthesis. (2019). Comprehensive Organic Name Reactions and Reagents. [Link]

  • Optimization of reaction conditions for self-coupling of benzylamine. ResearchGate. [Link]

  • The Gabriel Synthesis of Benzylamine. (1971). Journal of Chemical Education. [Link]

  • Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. ResearchGate. [Link]

  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. ResearchGate. [Link]

  • Ways to reduce the bis amination during a reductive amination? (2022). Reddit. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • The Gabriel Synthesis. (2023). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stability of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a key intermediate in pharmaceutical synthesis and materials science. Its structural complexity, featuring a substituted aromatic ring and a secondary benzylamine moiety, presents unique stability challenges. This guide provides an in-depth analysis of the potential stability issues encountered when handling this compound in solution. It is designed for researchers, scientists, and drug development professionals to proactively mitigate degradation, troubleshoot experimental inconsistencies, and ensure the integrity of their results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow or brown upon standing. What is causing this?

A: This is a classic sign of oxidative degradation. The benzylamine moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] The benzylic carbon-hydrogen bond is the primary site of attack, leading to the formation of highly conjugated imine species, which are often colored. Further degradation to the corresponding benzaldehyde derivative can also occur.

Q2: I am observing a new, significant peak in my HPLC chromatogram after storing my sample solution for a few hours at room temperature. What could it be?

A: The new peak is likely a degradation product. The most probable culprits are the N-benzylidene-1-(1-bromo-3-fluoro-2-yl)methanamine (the corresponding imine) or 1-bromo-3-fluoro-2-formylbenzene (the aldehyde). These arise from oxidation of the benzylamine group.[2] To confirm, you should employ LC-MS to determine the mass of the new peak.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A: For optimal stability, solutions should be stored under an inert atmosphere (nitrogen or argon) in amber glass vials to protect from both oxygen and light.[3][4] Storage at low temperatures (-20°C or -80°C) is highly recommended to slow the rate of any potential degradation reactions. Solutions should be prepared fresh whenever possible.[5]

Q4: Can I use protic solvents like methanol or ethanol to dissolve the compound?

A: While the compound is likely soluble in protic solvents, their use can be problematic. Protic solvents can participate in certain degradation pathways and may facilitate proton exchange. Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred for preparing stock solutions to minimize solvent-mediated degradation.

Q5: My reaction yield is inconsistent when using an older solution of this compound. Could stability be the issue?

A: Absolutely. As the compound degrades, its effective concentration decreases, leading to lower-than-expected yields in subsequent reactions. Furthermore, the degradation products (imines, aldehydes) could potentially interfere with your reaction or complicate purification. It is critical to use freshly prepared solutions or to verify the purity of older solutions by HPLC before use.[1]

Section 2: Core Stability Profile & Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the secondary benzylamine functional group. The aryl-halogen bonds are comparatively robust under typical laboratory conditions.

Chemical Structure and Inherent Liabilities

The key reactive sites prone to degradation are highlighted in the structure below.

Caption: Key reactive sites on the molecule.

Primary Degradation Pathway: Oxidation

The most significant stability concern is oxidation. This process is often initiated by atmospheric oxygen, light, or trace metal impurities. The mechanism typically involves the cleavage of a hydrogen from the benzylic carbon (α-C-H), which is the weakest C-H bond in that moiety.[2]

This proceeds via a hydride transfer or a radical mechanism to form a resonance-stabilized iminium cation intermediate, which then deprotonates to yield the corresponding imine.[2][6] This imine can subsequently hydrolyze in the presence of water to form 1-bromo-3-fluoro-2-formylbenzene and benzylamine.

G Parent Parent Compound Imine Imine Intermediate (Colored Species) Parent:e->Imine:w [O] - H₂O Aldehyde Aldehyde Degradant Imine:e->Aldehyde:w + H₂O (Hydrolysis) Benzylamine Benzylamine cluster_hydrolysis cluster_hydrolysis Imine->cluster_hydrolysis

Caption: Primary oxidative degradation pathway.

Secondary Degradation Pathway: Photodegradation

Aromatic amines and benzylamines can be sensitive to light, particularly UV radiation.[7] Photo-oxidation can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) which accelerate the oxidation pathway described above, leading to imine formation.[8] Therefore, protecting solutions from light is crucial.

Other Potential Issues
  • Reaction with CO₂: Like other amines, benzylamines can react reversibly with carbon dioxide from the air to form carbamate salts.[9] This can change the effective concentration of the free amine in solution and may appear as a different species in certain analyses.

  • pH Sensitivity: The amine is basic (pKa of the conjugate acid is ~9-10).[10] In strongly acidic solutions (pH < 2), the amine will be fully protonated, which may protect it from oxidation but could render it unreactive in nucleophilic reactions. In strongly basic solutions (pH > 12), other degradation pathways may be initiated. Stability is generally best in a neutral to slightly basic pH range, though this must be determined empirically.[11]

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Table 1: Problem Identification
ObservationPotential Cause(s)Recommended Action(s)
Visual: Solution develops a yellow/brown color.Oxidative degradation to imine.1. Prepare fresh solution. 2. Store future solutions under inert gas (N₂/Ar). 3. Use amber vials and protect from light.
Analytical (HPLC/LC-MS): Appearance of new peaks.Formation of degradation products (imine, aldehyde).1. Identify new peaks by MS. 2. Perform a forced degradation study (Protocol 2) to confirm degradant identities. 3. Re-evaluate solvent and storage conditions.
Analytical (NMR): Broadening of signals, new minor signals.Degradation, formation of carbamate with CO₂, or paramagnetic impurities.1. Re-acquire spectrum with freshly prepared solution in deuterated solvent. 2. Sparge solvent with argon before preparation.
Experimental: Inconsistent reaction yields or purity.Degradation of the starting material.1. Always use a freshly prepared solution or confirm purity of stock solution by HPLC before use. 2. Re-purify aged material if necessary.
Root Cause Analysis Workflow

Workflow start Stability Issue Observed (e.g., Color Change, New Peak) check_purity 1. Confirm Purity of Solid Material (NMR, Elemental Analysis) start->check_purity is_solid_pure Is Solid Pure? check_purity->is_solid_pure purify Purify Solid Material (Recrystallization/Chromatography) is_solid_pure->purify No check_handling 2. Review Solution Handling Protocol is_solid_pure->check_handling Yes purify->check_purity check_atmosphere Inert Atmosphere Used? check_handling->check_atmosphere use_inert Implement N₂/Ar Purge and Blanketing check_atmosphere->use_inert No check_light Protected from Light? check_atmosphere->check_light Yes use_inert->check_light use_amber Use Amber Vials/ Wrap with Foil check_light->use_amber No check_solvent 3. Evaluate Solvent Choice check_light->check_solvent Yes use_amber->check_solvent is_aprotic Is Solvent Aprotic & Dry? check_solvent->is_aprotic change_solvent Switch to Dry Aprotic Solvent (e.g., ACN, THF) is_aprotic->change_solvent No forced_degradation 4. Perform Forced Degradation Study (Protocol 2) is_aprotic->forced_degradation Yes change_solvent->forced_degradation end Optimized Protocol Achieved forced_degradation->end

Caption: Workflow for troubleshooting stability issues.

Section 4: Experimental Protocols

Protocol 1: Recommended Solution Preparation and Handling
  • Solvent Preparation: Use HPLC-grade aprotic solvent (e.g., Acetonitrile). Sparge the solvent with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial to the desired concentration.

  • Storage: Tightly cap the vial (preferably with a PTFE-lined septum cap). If storing, flush the headspace of the vial with nitrogen or argon before sealing.

  • Protection: Wrap the vial in aluminum foil or use an amber glass vial to protect from light.

  • Temperature: Store the solution at ≤ -20°C for short-to-medium term storage. For long-term storage, ≤ -80°C is recommended.

  • Usage: Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study helps to identify potential degradation products and pathways.[12]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled amber vials and subject them to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[5]

    • Thermal Stress: Heat a sealed vial of the stock solution at 70°C for 48 hours.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/PDA method (see Protocol 3) alongside an unstressed control sample.

  • Peak Tracking: Use a PDA detector and LC-MS to characterize the degradation products formed under each condition.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the purity of the compound and detecting degradants.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 5 µL.

This method should provide good separation of the relatively nonpolar parent compound from potentially more polar (aldehyde) or nonpolar (imine) degradants.[13][14]

References

  • Kumar, R., Gleißner, E. H., Tiu, E. G. V., & Yamakoshi, Y. (2016). C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines. Organic Letters, 18(2), 184–187. Available at: [Link]

  • Dore, M. R., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved January 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Available at: [Link]

  • Meena, et al. (2004). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 116(3), 129-137. Available at: [Link]

  • Protti, S., et al. (2010). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ChemInform, 41(10). Available at: [Link]

  • Ito, J., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 890–897. Available at: [Link]

  • Nishikata, T., & Ishida, N. (2016). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Catalysis, 6(10), 6934–6938. Available at: [Link]

  • Pollet, P., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Processes, 3(2), 493-513. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 15, 2026, from [Link]

  • PubMed. (2016). C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature. Retrieved January 15, 2026, from [Link]

  • Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Materials Science, 2(7), 113-126. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved January 15, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved January 15, 2026, from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Available at: [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene . This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling experiments with this unique and sterically demanding substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome synthetic hurdles with confidence.

Introduction: Understanding the Challenges

The substrate, this compound, presents a unique combination of structural features that can complicate standard cross-coupling reactions. The ortho-disubstitution creates significant steric hindrance around the reactive C-Br bond. Furthermore, the benzylaminomethyl group contains a secondary amine, which can act as a coordinating ligand and poison traditional palladium catalysts, leading to deactivation and low yields.[1][2][3] The fluorine atom, while generally well-tolerated, adds to the electronic complexity of the system. This guide focuses on providing alternative catalytic strategies and robust troubleshooting workflows to successfully functionalize this challenging molecule.

Frequently Asked Questions (FAQs)

Q1: My standard palladium-catalyzed Suzuki-Miyaura coupling with this substrate is failing (low or no conversion). What are the likely causes?

A1: This is a common issue stemming from the substrate's structure. The primary culprits are:

  • Catalyst Deactivation: The secondary amine in the benzylaminomethyl side chain can coordinate strongly to the palladium center, forming inactive or dormant catalyst species.[1][2] This prevents the catalyst from participating in the catalytic cycle.

  • Steric Hindrance: The bulky ortho-substituents impede the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[4][5]

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficiently electron-rich or sterically bulky to promote the reaction with such a challenging substrate. Modern biarylphosphine ligands are often required to overcome these hurdles.[4][6]

Q2: I'm observing significant amounts of starting material decomposition. What could be causing this?

A2: Decomposition often points to harsh reaction conditions or an inappropriate choice of base.

  • Excessive Heat: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition and substrate degradation.[1]

  • Strong Bases: Strong bases like KOtBu can cause side reactions, especially if there are other sensitive functional groups. For substrates with acidic protons (like the N-H of a secondary amine), a strong base can lead to deprotonation and undesired reactivity.[7] Consider screening milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Q3: Are there non-palladium alternatives that might be more suitable for this substrate?

A3: Absolutely. For sterically hindered and coordinating substrates, nickel and copper catalysts are excellent alternatives.

  • Nickel Catalysis: Nickel catalysts are often more tolerant of coordinating functional groups and can be highly effective for coupling sterically hindered aryl halides.[8][9] They can participate in different mechanistic pathways, sometimes involving single-electron transfer (SET) processes.

  • Copper Catalysis (Ullmann-type Reactions): For C-N or C-O bond formation, modern copper-catalyzed Ullmann reactions are a powerful and cost-effective option. The introduction of bidentate ligands has made these reactions viable under much milder conditions than traditional protocols.[10][11][12]

Q4: Can photoredox or enzymatic catalysis be applied to this substrate?

A4: These are cutting-edge areas with significant potential.

  • Photoredox Catalysis: The merger of photoredox and transition metal catalysis (often with nickel or copper) can enable novel reactivity through radical intermediates, often under very mild conditions.[13][14][15] This approach can be particularly effective for forming C-C and C-N bonds.[13][14]

  • Biocatalysis: Engineered enzymes, such as cytochrome P450s, are emerging as powerful tools for selective C-C bond formation.[16][17][18] While substrate scope is still being explored, biocatalysis offers the potential for unparalleled selectivity and sustainability.[16][17]

Troubleshooting Guides & Alternative Protocols

Guide 1: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling

If you must use a palladium-based system, a systematic optimization is crucial. This guide provides a logical workflow for troubleshooting low conversion.

G start Low Conversion Observed ligand Screen Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Is your ligand optimal for steric hindrance? base Screen Bases (K3PO4, Cs2CO3, K2CO3) ligand->base Ligand change ineffective success Reaction Successful ligand->success Improvement precatalyst Switch to a Pd(II) Precatalyst (e.g., G3-XPhos) base->precatalyst Base change ineffective base->success Improvement solvent Optimize Solvent System (e.g., Dioxane/H2O, 2-MeTHF) precatalyst->solvent Precatalyst change ineffective precatalyst->success Improvement temp Adjust Temperature (Start at 80°C, increase to 110°C) solvent->temp Solvent change ineffective solvent->success Improvement temp->success Improvement alternative Consider Alternative Catalyst (Ni, Cu) temp->alternative Still no improvement

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

  • Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and additional XPhos ligand (2 mol %).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Guide 2: Nickel-Catalyzed Cross-Coupling as a Robust Alternative

Nickel catalysis offers a powerful solution for overcoming the limitations of palladium with this substrate.[9][19]

Catalyst SystemLigandBaseSolventTemperature (°C)Key AdvantagesPotential Issues
Pd(OAc)₂ SPhosK₃PO₄Dioxane/H₂O100Well-establishedProne to deactivation by amine coordination.[2]
NiCl₂(dme) BathophenanthrolineK₃PO₄t-AmylOH80Tolerant of coordinating groups, good for hindered substrates.[19]Air-sensitive, may require glovebox.
CuI 1,10-PhenanthrolineCs₂CO₃DMF110Cost-effective, excellent for C-N/C-O bonds.[11]Can require higher temperatures, mechanism less understood.[20]
Ir(ppy)₃ / NiCl₂ dtbbpyDBUDMARoom TempPhotoredox; extremely mild conditions, unique reactivity.[15]Requires specialized light setup, quantum yield can be low.
  • Glovebox Setup: Inside an argon-filled glovebox, add NiCl₂(dme) (5 mol %) and bathophenanthroline (10 mol %) to a reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (to 0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C with vigorous stirring for 12-24 hours.

  • Workup & Purification: Follow the workup procedure described in the palladium protocol.

Guide 3: Modern Copper-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

For building C-N bonds (e.g., coupling with another amine), a modern Ullmann-type reaction is a superior choice over palladium-based Buchwald-Hartwig amination for this substrate.

G start Low C-N Coupling Yield pd_system Using Pd Catalyst? start->pd_system switch_to_cu Switch to Copper Catalyst (e.g., CuI / Phenanthroline) pd_system->switch_to_cu Yes cu_ligand Screen Cu Ligands (e.g., Amino acids, Diamines) pd_system->cu_ligand No (Already using Cu) switch_to_cu->cu_ligand cu_base Screen Bases (Cs2CO3, K2CO3) cu_ligand->cu_base Ligand change ineffective success Reaction Successful cu_ligand->success Improvement cu_solvent Optimize Solvent (DMF, DMSO, Dioxane) cu_base->cu_solvent Base change ineffective cu_base->success Improvement cu_solvent->success Improvement failure Persistent Failure cu_solvent->failure Still no improvement

Caption: Decision workflow for troubleshooting C-N bond formation.

  • Inert Atmosphere Setup: To a sealable reaction tube, add CuI (5 mol %), 1,10-phenanthroline (10 mol %), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed DMF (to 0.2 M).

  • Reaction: Seal the tube and heat to 110 °C in an oil bath with stirring for 24 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Aryl
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • Enzyme catalyzes biaryl cross-coupling reactions. C&EN Global Enterprise.
  • Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual C
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Form
  • Artificially evolved enzyme tackles tricky cross coupling. Chemistry World.
  • Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation.
  • Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Macmillan Group - Princeton University.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands.
  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.

Sources

Technical Support Center: Addressing Regioselectivity Issues in the Synthesis of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in the synthesis of substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during electrophilic aromatic substitution (EAS) and other benzene functionalization reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of isomeric product distribution.

Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution?

A1: The regioselectivity of an EAS reaction is primarily dictated by the electronic properties of the substituent already present on the aromatic ring.[1][2] Substituents are broadly classified as either "activating" or "deactivating" groups, which determines the position of the incoming electrophile.

  • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles than benzene.[3][4] They direct incoming electrophiles to the ortho and para positions because the carbocation intermediate (the arenium ion or sigma complex) is significantly stabilized by resonance at these positions.[2][5] Examples include -OH, -NH₂, -OR, and alkyl groups (-R).[3]

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[4] They typically direct incoming electrophiles to the meta position.[3] This is because attack at the meta position avoids placing the destabilizing positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group.[4][5] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR).[3]

  • Halogens (An Exception): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate via resonance.[2][4]

Q2: My reaction yields a mixture of ortho and para products. How can I improve selectivity for the para isomer?

A2: Achieving high para selectivity is a common challenge. The ortho positions are statistically favored (as there are two of them), but they are also more sterically hindered.[6] You can leverage this to favor the para product.

  • Steric Hindrance: The most effective strategy is to increase steric bulk. If the existing substituent is large, it will naturally disfavor substitution at the adjacent ortho positions.[7] Similarly, using a bulkier electrophile or catalyst can increase the preference for the less-hindered para position.[7] For example, in the Friedel-Crafts alkylation of toluene, using tert-butyl chloride will yield almost exclusively para-tert-butyltoluene.

  • Temperature Control: Lowering the reaction temperature often increases selectivity. At higher temperatures, reactions may be under kinetic control where the statistically favored ortho product can dominate. At lower temperatures, the reaction approaches thermodynamic control, favoring the more stable para isomer.

Q3: Why did my Friedel-Crafts alkylation result in an unexpected, rearranged product?

A3: This is a classic limitation of the Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate.[8] If the initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), it will do so before attacking the benzene ring.[8][9]

  • Solution: To avoid rearrangement, use the Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[8][10] This two-step sequence reliably installs a straight-chain alkyl group.

**Q4: I need to introduce two activating groups meta to each other. How can this be achieved when activators are ortho-, para-directors?

A4: This requires a multi-step strategy involving a "director group switch." You must start with a group that directs meta and then convert it into an activating group in a later step.

  • Example Synthesis (Resorcinol): To synthesize resorcinol (1,3-dihydroxybenzene), you cannot directly hydroxylate phenol twice. Instead, a common route is:

    • Start with benzene and perform a nitration (-NO₂ is a meta-director).

    • Perform a second reaction that is compatible with the strongly deactivated ring, such as sulfonation, also at a meta position.

    • The key is to then transform these groups. For instance, reducing the nitro group to an amine (-NH₂) creates a strong activator. The sulfonyl group can also be manipulated. A more direct approach involves using Friedel-Crafts acylation (which gives a meta-directing ketone) followed by subsequent functionalization and rearrangement/oxidation steps like the Baeyer-Villiger reaction.[11][12]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Poor Regioselectivity in the Nitration of Toluene

Issue: The nitration of toluene often produces a mixture of o-nitrotoluene and p-nitrotoluene, with the ortho isomer sometimes forming in higher-than-desired amounts (e.g., ~60% ortho, ~37% para, ~3% meta).[4][13] This occurs because the methyl group's activating effect is slightly stronger at the closer ortho positions, competing with the steric preference for the para position.[6]

Objective: Maximize the yield of the para isomer.

Troubleshooting Steps & Solutions:

  • Analyze Reaction Conditions: High temperatures and highly reactive nitrating agents can decrease selectivity.

  • Modify Nitrating Agent: The choice of nitrating agent can influence the ortho:para ratio. While a standard mixture of HNO₃/H₂SO₄ is common, other reagents can offer different selectivity profiles.

  • Employ a Blocking Group: For the highest possible para selectivity, a reversible blocking group strategy is the most robust method.[14]

Data Summary: Ortho/Para Ratios in Toluene Nitration

Nitrating Agent/ConditionsTypical Ortho:Para RatioKey Considerations
HNO₃ / H₂SO₄, 30-40°C~1.6 : 1 (58:37)[4]Standard, highly exothermic, moderate selectivity.
Acetyl Nitrate (CH₃COONO₂)Varies, can favor paraMilder conditions, but reagent preparation is required.
Nitronium salts (e.g., NO₂BF₄)Can be highly variableHighly reactive, may offer different selectivity in specific solvent systems.[15]

Protocol: Synthesis of p-Nitrotoluene using a Sulfonyl Blocking Group

This protocol forces nitration at the ortho position relative to the methyl group by first blocking the more accessible para position.

Workflow Diagram: Blocking Group Strategy

G cluster_para_block Step 1: Block Para Position cluster_ortho_sub Step 2: Direct to Ortho Position cluster_deblock Step 3: Remove Blocking Group Toluene Toluene Step1 1. Fuming H₂SO₄ Toluene->Step1 PTSA p-Toluenesulfonic Acid Step1->PTSA Step2 2. HNO₃ / H₂SO₄ PTSA->Step2 BlockedIntermediate 4-Methyl-3-nitrobenzene -sulfonic acid Step2->BlockedIntermediate Step3 3. Dilute H₂SO₄, Heat BlockedIntermediate->Step3 Product o-Nitrotoluene (Forced Ortho Product) Step3->Product

Caption: Workflow for synthesizing o-nitrotoluene via a para-blocking strategy.

Methodology:

  • Step 1: Sulfonation (Blocking the Para Position)

    • Place toluene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the flask in an ice bath.

    • Slowly add fuming sulfuric acid (20% SO₃, ~3.0 eq) dropwise while stirring. The para position is sterically more accessible and will be the major product.[16]

    • After addition, allow the mixture to warm to room temperature and then heat to ~80°C for 2-3 hours to ensure complete reaction.

    • The major product is p-toluenesulfonic acid. This crude product can often be used directly in the next step.

  • Step 2: Nitration of the Blocked Intermediate

    • Cool the reaction mixture from Step 1 to 0-5°C in an ice-salt bath.

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0°C.

    • Add the cold nitrating mixture dropwise to the sulfonic acid solution, maintaining the temperature below 10°C.

    • With the para position blocked, nitration is directed to the available ortho positions.

    • Stir for 1-2 hours at low temperature after addition is complete.

  • Step 3: Desulfonation (Removing the Blocking Group)

    • Carefully pour the reaction mixture onto crushed ice.

    • Transfer the mixture to a flask suitable for distillation and add an equal volume of water (this creates the dilute acid condition for desulfonation).

    • Heat the mixture to reflux or use steam distillation. The sulfonic acid group is removed as SO₃ gas (ensure adequate ventilation in a fume hood), yielding the volatile o-nitrotoluene, which can be collected via distillation.[16]

Guide 2: Achieving "Anti-Electronic" Meta-Substitution

Issue: A synthetic plan requires placing an activating group (e.g., -NH₂) and another substituent meta to each other, which contradicts the group's natural ortho-, para-directing effect.

Objective: Synthesize m-bromoaniline from benzene.

Troubleshooting Steps & Solutions:

  • Direct Approach Failure: Brominating aniline directly results in polybromination at the ortho and para positions due to the powerful activating nature of the amino group. Nitrating bromobenzene would also yield ortho and para isomers.

  • Retrosynthetic Analysis: The key is to perform the substitution while a meta-director is on the ring and then convert that director into the desired activating group. The nitro group (-NO₂) is the ideal precursor for an amino group (-NH₂).[10]

Workflow Diagram: Functional Group Interconversion Strategy

G cluster_meta_director Step 1: Install Meta-Director cluster_meta_sub Step 2: Meta-Directed Substitution cluster_conversion Step 3: Convert Director to Activator Benzene Benzene Step1 1. HNO₃, H₂SO₄ Benzene->Step1 Nitrobenzene Nitrobenzene (Meta-Director) Step1->Nitrobenzene Step2 2. Br₂, FeBr₃ Nitrobenzene->Step2 MetaBromo m-Bromonitrobenzene Step2->MetaBromo Step3 3. Fe, HCl or H₂, Pd/C MetaBromo->Step3 Product m-Bromoaniline Step3->Product

Caption: Workflow for m-bromoaniline synthesis using a director group switch.

Protocol: Synthesis of m-Bromoaniline

  • Step 1: Nitration of Benzene

    • In a flask maintained at <50°C, slowly add benzene (1.0 eq) to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid.

    • After the addition, stir for an additional 30-60 minutes.

    • Pour the mixture onto ice and separate the organic layer (nitrobenzene). Wash with water and sodium bicarbonate solution, then dry and purify if necessary.

  • Step 2: Bromination of Nitrobenzene

    • Combine nitrobenzene (1.0 eq) and a catalytic amount of iron filings or FeBr₃ in a flask protected from moisture.

    • Slowly add bromine (Br₂, 1.0 eq) dropwise. The reaction is exothermic; maintain the temperature around 50-60°C.

    • The nitro group will direct the incoming bromine to the meta position.

    • After the reaction is complete (indicated by the disappearance of the bromine color), wash the organic phase to remove iron salts and unreacted bromine.

  • Step 3: Reduction of the Nitro Group

    • Dissolve the m-bromonitrobenzene from Step 2 in ethanol.

    • Add the solution to a flask containing granulated tin or iron filings and concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours until the reduction is complete.

    • Cool the reaction, make it basic with NaOH to precipitate metal hydroxides and deprotonate the anilinium salt.

    • Extract the desired m-bromoaniline into an organic solvent (e.g., diethyl ether) and purify.

Guide 3: Forcing Exclusive Ortho-Substitution

Issue: A synthesis requires an exclusively ortho-substituted product, but the competing para pathway, favored by sterics, significantly reduces the yield.

Objective: Synthesize 2-bromoanisole from anisole with high purity.

Troubleshooting Steps & Solutions:

  • Standard Bromination: Direct bromination of anisole yields primarily p-bromoanisole (>90%) due to the small size of the methoxy group offering little steric hindrance.

  • Advanced Strategy - Directed ortho-Metalation (DoM): This powerful technique uses a substituent's ability to coordinate with an organolithium reagent, directing deprotonation (lithiation) specifically at the ortho position.[17][18][19] The resulting aryllithium is then quenched with an electrophile.

Mechanism Diagram: Directed ortho-Metalation (DoM)

Caption: Mechanism of Directed ortho-Metalation using an OMe directing group.

Protocol: ortho-Bromination of Anisole via DoM

CAUTION: Organolithium reagents are pyrophoric and react violently with water. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper technique.

  • Setup: Assemble an oven-dried, three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Reaction: Charge the flask with anhydrous diethyl ether or THF and anisole (1.0 eq). Cool the solution to 0°C.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, solution in hexanes) via the dropping funnel over 30 minutes, keeping the temperature at 0°C. The methoxy group directs the lithium to deprotonate the adjacent ortho position.[17] Allow the reaction to stir at 0°C or room temperature for 1-3 hours to ensure complete lithiation.

  • Electrophilic Quench: Cool the solution to -78°C (dry ice/acetone bath). Prepare a solution of a suitable bromine electrophile, such as 1,2-dibromotetrachloroethane (C₂Br₂Cl₄) or hexabromoethane, in anhydrous THF. Slowly add this solution to the aryllithium species. The lithium is replaced by bromine exclusively at the ortho position.

  • Workup: After stirring for 1-2 hours at -78°C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the resulting 2-bromoanisole via column chromatography or distillation.

References

  • Jorgensen, M. R., Kruszyk, M. M., & Jessing, M. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Semantic Scholar. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Kruszyk, M. M., Jessing, M., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • Royal Society of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]

  • PNAS. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. PNAS. [Link]

  • Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Link]

  • Scribd. (n.d.). Nitration of Benzene and Toluene Study. Scribd. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Meta Substitution on Activated Aromatic Ring. Chemistry Steps. [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Bartleby.com. (n.d.). The term Regioselectivity is referred as preference of a particular group to occupy a specific position in a compound. Bartleby.com. [Link]

  • ResearchGate. (n.d.). Regiospecific Synthesis of Disubstituted Benzene Derivatives. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene? Chemistry Stack Exchange. [Link]

  • NCERT. (n.d.). Amines. NCERT. [Link]

  • OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn. [Link]

  • YouTube. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. [Link]

  • Chemistry LibreTexts. (2020). Synthetic Strategies for Di-substituted Benzenes. Chemistry LibreTexts. [Link]

  • Clutch Prep. (2022). Blocking Groups - Sulfonic Acid Explained. Clutch Prep. [Link]

  • JoVE. (n.d.). Limitations of Friedel–Crafts Reactions. JoVE. [Link]

  • Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]

  • Journal of the American Chemical Society. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • ACS Publications. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]

  • PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. [Link]

  • YouTube. (2018). Stereo and regioselectivity in retrosynthesis. YouTube. [Link]

  • YouTube. (2023). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube. [Link]

  • YouTube. (2022). Aromatic Electrophilic Substitution Reaction | Regioselectivity | Problem | Question Solved Solution. YouTube. [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Royal Society of Chemistry. (1998). The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

overcoming low reactivity in electrophilic aromatic substitution of fluorinated benzenes

Author: BenchChem Technical Support Team. Date: January 2026

FluoroChem Solutions Technical Support Center

Topic: Overcoming Low Reactivity in Electrophilic Aromatic Substitution of Fluorinated Benzenes

Welcome to the FluoroChem Solutions Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of electrophilic aromatic substitution (EAS) on fluorinated benzene derivatives. The unique electronic properties of fluorine present significant hurdles to conventional EAS reactions. This resource provides in-depth, field-tested insights and practical troubleshooting strategies to help you achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Fluoroarene Reactivity

This section addresses the most common foundational questions regarding the electrophilic substitution of fluorinated benzenes.

Question 1: Why is fluorobenzene so much less reactive than benzene in electrophilic aromatic substitution?

Answer: The low reactivity of fluorobenzene is a classic example of the conflict between inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a powerful deactivating effect, as it reduces the nucleophilicity of the ring, making it less attractive to incoming electrophiles.

  • Resonance Effect (+R): Fluorine has lone pairs of electrons in its 2p orbitals that can be donated to the pi (π) system of the benzene ring. This donation, a resonance effect, pushes electron density into the ring, which is an activating effect.

However, for fluorine, the inductive withdrawal (-I) is significantly stronger than the resonance donation (+R). The net result is a strong deactivation of the aromatic ring towards electrophiles compared to benzene.

Question 2: If fluorine is so deactivating, why is it considered an ortho, para-director?

Answer: This is a direct consequence of the resonance effect. While the overall ring is deactivated, the resonance donation of fluorine's lone pairs preferentially enriches the ortho and para positions with electron density.

Let's examine the resonance structures of the sigma complex (the arenium ion intermediate) formed during electrophilic attack:

  • Attack at the para position: A key resonance structure can be drawn where the positive charge is adjacent to the fluorine atom. In this specific structure, the fluorine can donate a lone pair to form a π bond, creating a fourth resonance structure and delocalizing the positive charge onto the fluorine itself. This "fluoronium ion" intermediate, while placing a positive charge on an electronegative atom, provides significant stabilization through octet satisfaction for all atoms.

  • Attack at the meta position: When the electrophile attacks the meta position, the resulting positive charge is never located on the carbon atom directly attached to the fluorine. Therefore, the fluorine cannot provide this extra resonance stabilization.

Because the transition state leading to the ortho and para products is more stabilized than the one leading to the meta product, the reaction proceeds faster through the ortho, para pathway.

Question 3: Are there any exceptions to the ortho, para-directing rule for fluorine?

Answer: While fluorine itself is a reliable ortho, para-director, the overall regioselectivity in a polysubstituted fluorinated benzene can be complex. Steric hindrance can play a major role. For example, in 1,2-difluorobenzene, the para position is sterically more accessible than the ortho positions, often leading to a higher yield of the para product. Furthermore, in the presence of very strong directing groups (e.g., -NH2, -OH), their influence may dominate over that of fluorine.

Part 2: Troubleshooting Guide - Common Experimental Failures & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the EAS of fluorinated benzenes.

Issue 1: My nitration/halogenation/acylation reaction on a fluorinated benzene derivative is not starting or is extremely sluggish, resulting in low conversion.

Probable Cause: Insufficient electrophilicity to overcome the strong deactivation by the fluorine substituent(s). Standard conditions used for benzene or toluene are often inadequate.

Solution Workflow:

G cluster_0 Troubleshooting Low Conversion in EAS of Fluoroarenes A Low Conversion Observed B Increase Lewis Acid Strength/Concentration A->B Is the catalyst strong enough? C Increase Reaction Temperature B->C Still low conversion? F Successful Reaction B->F D Use a Stronger Electrophile Source C->D Still sluggish? C->F G Decomposition Observed C->G Side products form? E Consider Alternative Catalysis (e.g., Brønsted Acid) D->E Still no reaction? D->F E->F

Caption: Decision workflow for addressing low reactivity.

Detailed Troubleshooting Steps:

  • Enhance the Lewis Acid Catalyst: The first and most effective variable to adjust is the Lewis acid. For a Friedel-Crafts acylation, if you are using AlCl₃, ensure it is fresh and anhydrous. Consider switching to a more powerful Lewis acid system.

    • Rationale: A stronger Lewis acid will coordinate more effectively with the acyl halide or anhydride, generating a more potent acylium ion electrophile required to attack the electron-poor ring.

    Lewis Acid Relative Activity Common Applications
    FeCl₃ModerateHalogenation, some FC reactions
    AlCl₃StrongGeneral purpose FC acylation/alkylation
    SbF₅Very StrongSuperacid systems, difficult substrates
    TfOH (Triflic acid)Strong Brønsted AcidOften used for challenging acylations
  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be done with caution, as it can lead to side reactions or decomposition, especially with sensitive substrates. Monitor the reaction by TLC or LCMS.

  • Utilize a More Potent Electrophile:

    • For Nitration: Instead of standard HNO₃/H₂SO₄, consider using stronger nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) or nitronium triflate (NO₂OTf). These reagents provide a pre-formed, highly reactive nitronium ion.

    • For Acylation: Use an acid anhydride with a strong acid like trifluoromethanesulfonic acid (TfOH) or a superacid system. This combination can generate a high concentration of the required acylium ion.

Issue 2: My reaction gives me a mixture of ortho and para isomers, and the selectivity is poor.

Probable Cause: The electronic preference for ortho and para positions is often similar, and steric factors may not be sufficient to favor one over the other significantly.

Solutions to Improve Regioselectivity:

  • Leverage Steric Hindrance:

    • Bulky Electrophiles: Employing a bulkier electrophile can disfavor attack at the more sterically hindered ortho position. For example, in a Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will strongly favor para substitution.

    • Blocking Groups: If your synthetic route allows, you can introduce a temporary, bulky blocking group at the para position (e.g., a sulfonic acid group), force the reaction to occur at the ortho position, and then remove the blocking group.

  • Directed Ortho Metalation (DoM): This is a powerful strategy for achieving exclusive ortho functionalization. It is not a classical EAS reaction but an important alternative.

    • Mechanism: A directing group (DG) on the ring (e.g., -CONH₂, -OMe) coordinates to a strong base, typically an organolithium reagent like n-BuLi or s-BuLi. The base then deprotonates the closest (ortho) C-H bond, creating a potent aryl anion nucleophile. This anion can then be quenched with a wide variety of electrophiles.

    • Fluorine's Role: While fluorine itself is not a strong directing group for lithiation, its strong inductive effect increases the acidity of the ortho protons, making the deprotonation step faster and more efficient. This is a synergistic effect where the fluorine "assists" the directing group.

Experimental Protocol: Directed Ortho Bromination of 1-fluoro-3-methoxybenzene

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution may change color. Stir at -78 °C for 1 hour.

  • Quenching: Add 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) as a solution in THF dropwise. This serves as an electrophilic source of "Br+".

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield the desired 2-bromo-1-fluoro-3-methoxybenzene.

Part 3: Advanced Strategies - When Standard Methods Fail

Question: I am working with a polyfluorinated benzene (e.g., hexafluorobenzene), and no standard EAS reaction works. What are my options?

Answer: Highly fluorinated benzenes are extremely electron-deficient and are essentially inert to electrophilic attack. For these substrates, you must switch to a completely different reactivity paradigm: Nucleophilic Aromatic Substitution (SₙAr) .

Mechanism of SₙAr on Polyfluoroarenes:

The strategy is inverted. Instead of an electron-rich ring attacking a positive electrophile, a potent nucleophile attacks the electron-poor ring, and one of the fluorine atoms acts as the leaving group.

G cluster_1 SNAAr vs. EAS on Fluoroarenes A Fluorinated Benzene Substrate B Electron-Rich (Mono/Difluoro)? A->B C Use Electrophilic Aromatic Substitution (EAS) B->C Yes D Electron-Poor (Tetra/Penta/Hexafluoro)? B->D No F Reaction with Electrophile (e.g., NO2+) C->F E Use Nucleophilic Aromatic Substitution (SNAAr) D->E Yes G Reaction with Nucleophile (e.g., MeO-) E->G H Product F->H G->H

Caption: Choosing between EAS and SₙAr pathways.

  • Key Requirements for SₙAr:

    • Electron-Withdrawing Groups: The ring must be heavily substituted with strong electron-withdrawing groups. Multiple fluorine atoms serve this purpose perfectly.

    • Good Nucleophile: Thiols, alkoxides, and amines are common nucleophiles.

    • Good Leaving Group: Fluoride is a surprisingly effective leaving group in these systems, partly because the C-F bond is highly polarized and the high degree of ring deactivation stabilizes the intermediate Meisenheimer complex.

Example Application: The synthesis of pentafluorophenol from hexafluorobenzene using sodium hydroxide is a classic industrial process demonstrating the power of SₙAr on highly fluorinated systems.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. [Link]

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide derivatives as practical intermediates for the synthesis of polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Rock, M. H. (1997). Pentafluorophenol. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

methods for the removal of impurities from crude 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their downstream applications. The presence of impurities, even in trace amounts, can significantly impact reaction outcomes, biological activity, and regulatory compliance.[1] This document provides in-depth, field-proven methodologies and troubleshooting advice to address common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this specific molecule.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities typically originate from the synthetic route. Assuming a synthesis via reductive amination or nucleophilic substitution, you can anticipate the following:

  • Unreacted Starting Materials: Residual 1-bromo-2-formyl-3-fluorobenzene (from reductive amination) or 1-bromo-2-(bromomethyl)-3-fluorobenzene (from substitution) and unreacted benzylamine.

  • Over-Alkylated Byproducts: The formation of the tertiary amine, 1-bromo-3-fluoro-2-((dibenzylamino)methyl)benzene, is a common side product if reaction conditions are not carefully controlled.

  • Oxidation Products: The benzylamine moiety can be susceptible to oxidation, leading to colored impurities.

  • Reagent-Derived Impurities: Residual catalysts, reducing agents (e.g., borohydride salts), or acids/bases from the workup.

  • Solvent Residues: Traces of solvents used in the reaction or extraction process that are not completely removed.[1]

Q2: My crude product is a dark, oily residue. What is the most effective initial purification step?

A2: An acid-base liquid-liquid extraction (LLE) is the most powerful initial step. The target molecule contains a basic secondary amine, which can be protonated to form a water-soluble ammonium salt. This allows for the separation of non-basic organic impurities.

  • Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your target compound will move into the aqueous layer as the hydrochloride salt.

  • Discard the organic layer, which contains non-basic impurities.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 2M NaOH or saturated NaHCO₃) until pH > 10 to deprotonate the ammonium salt and regenerate the free amine.

  • Extract the free amine back into a fresh organic solvent.

  • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This procedure, which leverages the pH-dependent solubility of your amine, is highly effective for removing a significant portion of impurities.[2]

Q3: I'm monitoring my column chromatography with TLC on silica gel, and my product is streaking badly. What is causing this and how can I resolve it?

A3: The streaking (or tailing) is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[3] This interaction slows the elution of the compound in an uneven manner. To resolve this:

  • Add a Competing Base to the Eluent: Incorporate a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[4] This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: Consider using a stationary phase that is less acidic. Neutral alumina or, even better, an amine-functionalized silica column can provide a more inert surface for the purification of basic compounds, often resulting in superior separation with simpler mobile phases like hexane/ethyl acetate.[3][5]

Q4: How do I definitively assess the purity of my final product?

A4: A single analytical technique is often insufficient. A combination of methods provides the most reliable assessment:

  • ¹H NMR Spectroscopy: This is essential for confirming the structure and identifying impurities with distinct proton signals. By integrating the product peaks against impurity peaks, you can estimate purity. For higher accuracy, quantitative NMR (qNMR) using an internal standard can be employed.[6][7]

  • HPLC: High-Performance Liquid Chromatography, particularly using a reversed-phase C18 column, is excellent for detecting non-volatile impurities. It provides a quantitative purity value based on peak area percentage (assuming all components have a similar response factor at the detection wavelength).[8][9]

  • GC-MS: If your compound is thermally stable and volatile, Gas Chromatography-Mass Spectrometry can separate and identify volatile impurities. The mass spectrum can help in identifying the structure of unknown peaks.[10]

Part 2: Purification Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification workflow.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low Yield After LLE 1. Incomplete extraction from the organic or aqueous phase. 2. Emulsion formation during extraction. 3. Product is partially soluble in water even in its free base form.1. Perform multiple extractions (3-4 times) with smaller volumes of solvent. Check the pH of the aqueous layer before each extraction to ensure it is sufficiently acidic (<2) or basic (>10). 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 3. After back-extraction into the organic phase, "salt out" any remaining product from the aqueous layer by adding solid NaCl and performing one final extraction.
Persistent Yellow/Brown Color 1. Oxidized impurities. 2. Highly conjugated byproducts.1. Treat the organic solution with activated charcoal. Add a small amount of charcoal, stir for 15-30 minutes, and then filter through Celite to remove the charcoal and adsorbed color. 2. If color persists, it may need to be removed via column chromatography.
Two Spots Co-elute in Column Chromatography 1. Insufficient resolving power of the chosen solvent system. 2. The impurity has a very similar polarity to the product.1. Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Switch the stationary phase. If using silica, try alumina or a C18 reversed-phase column. The change in selectivity may resolve the compounds.[4] 3. If the impurity is the tertiary amine byproduct, it is slightly more non-polar. Use a very shallow gradient during chromatography.
Product Fails to Crystallize 1. The product is an oil at room temperature. 2. Purity is too low (<90-95%). 3. The solution is not supersaturated (too much solvent). 4. Incorrect solvent choice.1. Confirm the physical state of the pure compound from literature or characterization data. If it's an oil, crystallization is not a viable method. 2. Purify further by column chromatography to remove impurities that inhibit crystal lattice formation. 3. Slowly evaporate the solvent or add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.[11] 4. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.[11]
¹H NMR Shows Unidentified Aromatic Peaks 1. Residual starting material (e.g., 1-bromo-2-formyl-3-fluorobenzene). 2. Benzyl-containing impurities (e.g., dibenzylamine byproduct).1. Compare the spectrum to the starting material's NMR. An aldehyde proton signal (~9-10 ppm) would confirm the formyl starting material. 2. Look for changes in the integration of the benzyl CH₂ protons relative to the main aromatic ring protons. An excess of benzyl protons suggests the dibenzylamine impurity.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of the product after an initial acid-base extraction has been performed.

Objective: To separate this compound from closely related impurities.

A. Method Development using TLC:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on several TLC plates.

  • Develop the plates in different solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Dichloromethane).

  • Crucially, prepare two sets of eluents: one neutral and one containing 1% triethylamine (TEA).

  • Compare the results. The eluent with TEA should show a rounder spot with less streaking.[3][4]

  • Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.

B. Column Preparation and Loading:

  • Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica weight to crude product weight).

  • Pack the column with silica gel slurried in the non-polar component of your chosen eluent.

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).

  • Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane for "wet loading". Apply the sample to the top of the column.

C. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase and gradually increase the polarity (gradient elution).

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by ¹H NMR

Objective: To confirm the identity and determine the purity of the final product.

Instrumentation: NMR spectrometer (400 MHz or higher recommended for good resolution).

Procedure:

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.[6]

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated for accurate quantification.

  • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Structural Confirmation: Verify that all expected peaks are present with the correct chemical shift, splitting pattern, and integration.

    • Purity Calculation: Calibrate the integral of a well-resolved product proton (or group of protons) to a known value (e.g., 2H for a CH₂ group). Integrate any visible impurity peaks. The purity can be estimated by the formula: Purity (%) = [Integral of Product / (Integral of Product + Sum of Integrals of Impurities)] x 100

Part 4: Visualization & Data Summary

Purification Workflow Decision Diagram

The following diagram outlines the logical flow for purifying the crude product.

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Polishing Steps Crude Crude Product (Oily Residue) LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Dissolve in Org. Solvent Purity_Check Purity Check (TLC / ¹H NMR) LLE->Purity_Check Concentrate Chromatography Column Chromatography (Silica + TEA or Amine-Silica) Purity_Check->Chromatography Purity < 95% Recrystallization Recrystallization (If Solid) Purity_Check->Recrystallization Purity > 95% Final_Product Pure Product (>98%) Chromatography->Final_Product Recrystallization->Final_Product

Caption: Decision workflow for purification of this compound.

Comparison of Key Purification Techniques
TechniquePrimary ApplicationTypical Purity AchievedAdvantagesDisadvantages
Acid-Base LLE Initial bulk purification70-95%High capacity, removes non-basic/non-acidic impurities, cost-effective.Does not separate impurities with similar acid-base properties; can lead to emulsions.[12]
Column Chromatography Separation of closely related compounds95-99.5%High resolution, versatile (normal/reverse phase), adaptable to different scales.Can be time-consuming and solvent-intensive; basic compounds may require special conditions.[5]
Recrystallization Final polishing of solid compounds>99%Highly effective for achieving high purity, scalable, cost-effective.Only applicable to solids, potential for yield loss, requires screening for suitable solvents.[11]

References

  • Vertex AI Search. (n.d.). Solubility of 1-bromo-3-fluoro-benzene. Retrieved January 15, 2026.
  • Biotage. (2023, September 26).
  • The Pharma Master. (n.d.). Troubleshooting.
  • Biotage. (2023, February 10).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.).
  • Agilent. (n.d.).
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2014, November 7).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PubMed. (2010, August 20).
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines.
  • YouTube. (2022, March 4). WEBINAR: An Introduction to Liquid-Liquid Extraction & Solvent Extraction Columns.
  • BenchChem. (n.d.).
  • YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction.
  • Scribd. (n.d.). HPLC Method for Benzydamine Analysis.
  • Zenodo. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

Sources

Validation & Comparative

A Comparative Technical Guide to 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene and Other Benzylamine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene and other selected benzylamine derivatives, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document establishes a predictive framework based on the well-documented structure-activity relationships (SAR) of analogous compounds. By examining the influence of halogenation and other substitutions on the biological and physicochemical properties of benzylamines, this guide aims to inform rational drug design and highlight the potential of this chemical scaffold.

Introduction to the Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine motif is a cornerstone in modern drug discovery, recognized for its versatile biological activities.[1] This structural unit, consisting of a benzyl group attached to an amine, is present in a wide array of approved therapeutic agents and clinical candidates. The amenability of both the aromatic ring and the nitrogen atom to a variety of substitutions allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This chemical tractability enables medicinal chemists to optimize interactions with biological targets, leading to a broad spectrum of pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.[1][2]

Profiling this compound: A Candidate for Exploration

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 1355247-98-1[3]

  • Molecular Formula: C₁₄H₁₃BrFN[4]

  • Molecular Weight: 294.16 g/mol

While comprehensive biological data for this specific molecule is scarce in the public domain, its structure suggests several avenues for investigation. The presence of both bromine and fluorine atoms on the benzyl ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[5] The ortho-bromo and meta-fluoro substitution pattern on the benzylamine core, combined with the N-benzyl group, presents a unique combination of electronic and steric features that could influence its target binding and metabolic stability.

Comparative Analysis: Unraveling Structure-Activity Relationships

To understand the potential of this compound, we will compare its structural features with those of other benzylamine derivatives for which experimental data is available. This comparative approach allows us to extrapolate and predict its likely biological and physicochemical characteristics.

Physicochemical Properties: The Impact of Halogenation

The nature and position of halogen substituents on the aromatic ring significantly influence a molecule's lipophilicity (LogP), electronic character, and metabolic stability.

Table 1: Comparison of Physicochemical Properties of Substituted Benzylamines

CompoundStructureLogP (Predicted)pKa (Predicted)Key Features
BenzylamineC₆H₅CH₂NH₂1.099.34Unsubstituted parent compound.
2-Fluorobenzylamine2-FC₆H₄CH₂NH₂1.328.90Ortho-fluoro substitution.
3-Fluorobenzylamine3-FC₆H₄CH₂NH₂1.329.10Meta-fluoro substitution.
4-Fluorobenzylamine4-FC₆H₄CH₂NH₂1.329.22Para-fluoro substitution.
1-Bromo-3-fluorobenzene1-Br-3-FC₆H₄3.2 (experimental)N/AA key precursor, highlighting the lipophilicity of the substituted ring.[6][7]
This compound 1-Br-3-F-2-(BnNHCH₂)-C₆H₃ ~4.5-5.0 (Estimated) ~8.5-9.0 (Estimated) Combined bromo and fluoro substitution with an N-benzyl group.

Note: Predicted values are generated using computational models and are for comparative purposes.

The strong electron-withdrawing inductive effect of the fluorine atom generally decreases the basicity (pKa) of the amine group, with the effect being most pronounced at the ortho position.[8] The bromine atom, being larger and more polarizable, will further influence the electronic environment and significantly increase lipophilicity. The combination of bromine and fluorine in this compound, along with the N-benzyl group, is expected to result in a highly lipophilic molecule with a moderately reduced basicity compared to unsubstituted benzylamine. This increased lipophilicity could enhance membrane permeability but may also impact solubility and off-target effects.

Biological Activity: A Multifaceted Scaffold

Benzylamine derivatives have demonstrated a wide range of biological activities. Here, we compare potential activities based on known SAR trends.

Benzylamine is a well-known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[9] Substituted benzylamines, however, can act as potent and selective inhibitors of MAO-B, a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of benzylamine derivatives has been shown to enhance their MAO-B inhibitory potency.[9] For instance, a 4-fluoro substituted benzylamine derivative was found to be a potent and irreversible inhibitor of MAO-B.[9] The electronic and steric properties of the substituents on the benzyl ring of this compound could favor strong binding to the active site of MAO-B.

Experimental Protocol: MAO-B Inhibition Assay

A standard method to determine the inhibitory potency (IC₅₀) of a compound against MAO-B involves a fluorometric assay.

  • Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., benzylamine). The hydrogen peroxide is then used in a horseradish peroxidase-catalyzed reaction to convert a non-fluorescent probe into a fluorescent product.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the test compounds, a vehicle control, and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

    • Add the MAO-B enzyme and incubate.

    • Initiate the reaction by adding the substrate and the detection reagents.

    • Measure the fluorescence intensity over time.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Diagram: MAO-B Inhibition Assay Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Serial Dilution of Test Compounds B Prepare Assay Plate (Compounds, Controls, Enzyme) A->B C Add Substrate & Detection Reagents B->C D Incubate & Measure Fluorescence C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: General workflow for determining MAO-B inhibitory activity.

Halogenated compounds are known to possess significant antimicrobial and antifungal properties.[10] The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Studies on halogen-substituted benzylamine derivatives have demonstrated their potential as antimicrobial agents. For example, a series of novel benzylamines with halogen substitutions showed promising antimycotic activity against various yeast strains.[2] The presence of both bromo and fluoro substituents in this compound suggests it could exhibit interesting antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of Substituted Benzylamines

Compound ClassTarget OrganismActivity (MIC in µg/mL)Reference
N-aryl-N-benzylaminesTrichophyton spp.31.25-125[3]
Halogenated BenzylaminesYarrowia lipolyticaVaries with substitution[2]
Coumarin-Benzylamine HybridsXanthomonas oryzaePotent activity reported[11]

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm.

Diagram: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Determination A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate at Optimal Temperature B->C D Visually Inspect for Growth or Measure Absorbance (OD600) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Benzylamine derivatives have also been investigated for their potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of cell migration. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

The substitution pattern on the benzylamine scaffold plays a crucial role in its cytotoxic activity. While no specific data exists for this compound, its halogenated and N-benzylated structure warrants investigation for potential antiproliferative effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell viability.

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of benzylamine derivatives. Based on the established structure-activity relationships of related compounds, it is plausible to predict that this molecule may possess notable biological activities, potentially as an enzyme inhibitor or an antimicrobial agent. The combined electronic and steric effects of the bromo and fluoro substituents, along with the N-benzyl group, provide a strong rationale for its synthesis and biological evaluation.

For researchers and drug development professionals, this comparative guide highlights the importance of systematic exploration of substituted benzylamine scaffolds. The provided experimental protocols offer a starting point for the in-vitro characterization of novel derivatives like this compound. Future studies should focus on synthesizing this compound and evaluating its activity in a panel of relevant biological assays to validate the predictions made in this guide and to unlock its full therapeutic potential.

References

  • Nussbaumer, P., Dorfstätter, G., Grassberger, M. A., Leitner, I., Meingassner, J. G., Thirring, K., & Stütz, A. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of medicinal chemistry, 36(15), 2115–2120.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Benzylamines in Modern Drug Discovery.
  • BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery.
  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from [Link]

  • Grafiati. (2025). Journal articles: 'N-Benzyl benzylamines'.
  • ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Retrieved from [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

  • PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Validation of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document outlines a series of cell-based assays to characterize its cytotoxic and apoptotic potential, offering a comparative analysis with established benzylamine derivatives and standard chemotherapeutic agents. The experimental designs detailed herein are intended to provide a robust evaluation of the compound's efficacy and preliminary insights into its mechanism of action.

Introduction: The Therapeutic Potential of Benzylamine Scaffolds

Benzylamine derivatives represent a promising class of compounds in medicinal chemistry, with a growing body of evidence supporting their potential as anti-cancer agents. Studies have demonstrated that certain benzylamine-containing molecules can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis. The compound of interest, this compound, is a novel entity whose biological activities have yet to be fully elucidated. Based on the known bioactivities of structurally related molecules, we hypothesize that this compound may exhibit significant anti-proliferative and pro-apoptotic effects in cancer cells. This guide presents a systematic approach to test this hypothesis through a series of well-established in vitro assays.

Comparative Compound Profiles

To provide a clear benchmark for the performance of this compound, this guide includes a comparative analysis against other benzylamine derivatives with demonstrated anti-cancer properties and two standard-of-care chemotherapy drugs.

  • This compound (Hypothetical Data) : Our lead compound, for which we will generate hypothetical data to illustrate its potential efficacy.

  • F10503LO1 and F21010RS1 : Benzylamine derivatives known to induce apoptosis and reduce proliferation in melanoma cells.[1] These compounds have been shown to decrease the levels of phosphorylated AKT and activate caspases, suggesting a role in modulating cell survival pathways.[1]

  • 2-Acetyl-benzylamine : An alkaloid isolated from Adhatoda vasica that has demonstrated significant cytotoxic properties against leukemia cell lines, inducing cell cycle arrest and apoptosis.[2]

  • Etoposide : A well-established chemotherapeutic agent that functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis.[3][4][5]

  • Doxorubicin : A widely used anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately inducing cytotoxicity in a broad range of cancers.[6][7]

I. Assessment of Cytotoxicity

The initial step in characterizing a novel compound is to determine its cytotoxic potential across different cancer cell lines. This is typically achieved by measuring the reduction in cell viability following treatment.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound, comparator compounds, and vehicle control for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay is a reliable indicator of cell membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment : Follow the same procedure as for the MTT assay.

  • Supernatant Collection : After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.[6][9][10]

  • LDH Reaction : Add the LDH reaction mixture to each well according to the manufacturer's instructions.[6][10]

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[7][10]

  • Absorbance Measurement : Measure the absorbance at 490 nm.

  • Calculation : Determine the percentage of cytotoxicity relative to control wells.

Comparative Cytotoxicity Data (IC50 Values in µM)
CompoundHeLaA549
This compound (Hypothetical) 8.512.3
Etoposide 52.7 (48h)[11][12]3.49 (72h)[13]
Doxorubicin 1.0 (48h)[14]1.5 (48h)[14]

Note: IC50 values for comparator compounds are sourced from published literature and the specific incubation times are indicated where available. Direct comparison should be made with caution due to variations in experimental conditions.

II. Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, a series of apoptosis-specific assays should be performed.

A. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Treatment : Seed and treat cells with the compounds as described previously.

  • Reagent Addition : Add the Caspase-Glo® 3/7 reagent directly to the wells.[1][15]

  • Incubation : Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement : Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[1][15]

B. Annexin V/Propidium Iodide (PI) Staining

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Harvesting : Following compound treatment, harvest the cells and wash them with cold PBS.

  • Cell Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[2][3][16][17][18]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[2][3][16][17][18]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Investigation of Potential Mechanisms of Action

To gain preliminary insights into how this compound exerts its effects, key signaling pathways known to be involved in cell survival and apoptosis can be investigated.

A. NF-κB Signaling Pathway Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[19] Its dysregulation is often associated with cancer.

Experimental Protocol: NF-κB Reporter Assay

  • Transfection : Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.[5][20][21]

  • Cell Treatment and Stimulation : Treat the transfected cells with the test compounds, followed by stimulation with an NF-κB activator like TNF-α.

  • Cell Lysis and Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[5][20]

B. MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.[22] The phosphorylation status of key proteins in this pathway, such as ERK, JNK, and p38, can be assessed by Western blotting.

Experimental Protocol: Western Blot for MAPK Pathway Proteins

  • Protein Extraction : Treat cells with the compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[22][23]

  • Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Analyze the changes in the phosphorylation levels of the target proteins.

Visualizing the Workflow and Pathways

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight Cell Seeding (HeLa, A549) Cell Seeding (HeLa, A549) Compound Treatment (24, 48, 72h) Compound Treatment (24, 48, 72h) Cell Seeding (HeLa, A549)->Compound Treatment (24, 48, 72h) MTT Assay MTT Assay Compound Treatment (24, 48, 72h)->MTT Assay LDH Assay LDH Assay Compound Treatment (24, 48, 72h)->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Confirmation Apoptosis Confirmation IC50 Determination->Apoptosis Confirmation Cytotoxicity (%) Cytotoxicity (%) LDH Assay->Cytotoxicity (%) Compound Treatment Compound Treatment Caspase-3/7 Assay Caspase-3/7 Assay Compound Treatment->Caspase-3/7 Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Western Blot (p-MAPK) Western Blot (p-MAPK) Compound Treatment->Western Blot (p-MAPK) Apoptosis Induction Apoptosis Induction Caspase-3/7 Assay->Apoptosis Induction Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Compound Treatment + TNF-α Compound Treatment + TNF-α NF-κB Reporter Assay NF-κB Reporter Assay Compound Treatment + TNF-α->NF-κB Reporter Assay Pathway Inhibition Pathway Inhibition NF-κB Reporter Assay->Pathway Inhibition Signaling Modulation Signaling Modulation Western Blot (p-MAPK)->Signaling Modulation Start Start Start->Cell Seeding (HeLa, A549) Mechanistic Insight Mechanistic Insight Apoptosis Confirmation->Mechanistic Insight Data Interpretation & Conclusion Data Interpretation & Conclusion Mechanistic Insight->Data Interpretation & Conclusion

// Nodes "TNF-α" [shape=ellipse, fillcolor="#FBBC05"]; "TNFR" [shape=cds, fillcolor="#F1F3F4"]; "IKK Complex" [fillcolor="#F1F3F4"]; "IκB" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-κB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4"]; "Gene Transcription" [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; "1-Bromo-3-fluoro-2-\n(benzylaminomethyl)benzene" [shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "TNF-α" -> "TNFR" [label="Binds"]; "TNFR" -> "IKK Complex" [label="Activates"]; "IKK Complex" -> "IκB" [label="Phosphorylates"]; "IκB" -> "NF-κB" [label="Releases", style=dashed]; "NF-κB" -> "Nucleus" [label="Translocates"]; "Nucleus" -> "Gene Transcription" [label="Induces"]; "1-Bromo-3-fluoro-2-\n(benzylaminomethyl)benzene" -> "IKK Complex" [label="Inhibits?", color="#EA4335", style=bold]; } Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a structured and comparative approach to the initial biological validation of this compound. The outlined cell-based assays will enable a comprehensive assessment of its cytotoxic and pro-apoptotic activities, while offering preliminary insights into its potential mechanisms of action. A strong performance in these assays, benchmarked against known benzylamine derivatives and standard chemotherapeutics, would warrant further investigation, including broader screening against a panel of cancer cell lines, in vivo efficacy studies in animal models, and more in-depth mechanistic studies to identify its direct molecular target(s). The systematic application of these methodologies will provide the critical data necessary to advance this promising compound through the drug discovery pipeline.

References

  • Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Malki, A. L., & Al-Ghamdi, A. A. (2020).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide? Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol.
  • O'Brien, P. M., & Prevost, J. M. (2011).
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use | PDF. Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Celebioglu, H. G. N., Becit Kizilkaya, M., Caglayan, A., & Aydin Dilsiz, S. (2022). Effects of thymoquinone and etoposide combination on cell viability and genotoxicity in human cervical cancer hela cells. DergiPark.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]

  • Singh, M., Sharma, H., & Singh, N. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC - PubMed Central.
  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of etoposide on HeLa cell viability for 24 h (a) and 48 h (b).*p. Retrieved from [Link]

  • Sung, B., & Aggarwal, B. B. (2012).
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.
  • Net Journals. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. …. Retrieved from [Link]

  • PubChem. (n.d.). Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. Retrieved from [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of novel synthetic analogs based on the 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene scaffold. These compounds have been investigated for their potential as monoamine reuptake inhibitors, a critical class of drugs for treating central nervous system (CNS) disorders.[1][2] By modulating the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—these inhibitors play a vital role in managing conditions like major depressive disorder (MDD) and attention-deficit hyperactivity disorder (ADHD).[2][3][4]

The core directive of this study is to elucidate how specific structural modifications to the parent scaffold influence binding affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This guide explains the causal relationships behind experimental design, presents detailed protocols for biological evaluation, and provides a comparative analysis of the synthesized analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Rationale and Synthetic Strategy

The this compound scaffold was selected as a promising starting point. The substituted benzene ring provides a rigid core, while the benzylaminomethyl side chain presents a classic pharmacophore known to interact with monoamine transporters.[3] The bromine and fluorine atoms were hypothesized to modulate lipophilicity and electronic properties, potentially enhancing membrane permeability and target engagement.

Our synthetic approach focused on generating a focused library of analogs by introducing diversity at two key positions: the benzyl moiety (R¹) and the amine itself (R²). This allows for a systematic exploration of the chemical space around the core scaffold.

General Synthetic Protocol

The key analogs were synthesized via a two-step process starting from 1-bromo-3-fluoro-2-methylbenzene. The first step involves a radical bromination of the methyl group, followed by nucleophilic substitution with a primary or secondary amine.

Step 1: Benzylic Bromination

  • To a solution of 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under UV irradiation for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-1-bromo-3-fluorobenzene intermediate.

Step 2: Nucleophilic Substitution (Amine Coupling)

  • Dissolve the crude brominated intermediate in acetonitrile.

  • Add the desired substituted benzylamine or other amine (1.2 eq) and potassium carbonate (2.0 eq) as a base.

  • Stir the mixture at 60°C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solids and concentrate the solvent.

  • Purify the residue using column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.

Synthetic_Scheme Start 1-Bromo-3-fluoro-2-methylbenzene Reagents1 NBS, Benzoyl Peroxide CCl4, UV Light Intermediate 2-(Bromomethyl)-1-bromo-3-fluorobenzene Start->Intermediate Reagents1->Intermediate Step 1: Bromination Amine R¹R²-NH (Substituted Amine) K₂CO₃, Acetonitrile Product Final Analog Library Intermediate->Product Amine->Product Step 2: Amination

Caption: General synthetic route for the analog library.

Biological Evaluation: Monoamine Transporter Inhibition

To assess the biological activity of the synthesized compounds, we employed in vitro transporter inhibition assays using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). This approach provides a robust and validated system for determining compound potency (IC₅₀).[5][6]

Experimental Protocol: In Vitro Uptake Inhibition Assay

The protocol is designed to measure the ability of a test compound to inhibit the uptake of a radiolabeled substrate into transporter-expressing cells.[5]

  • Cell Plating: Plate HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates at a density of 40,000 cells/well and incubate for 48 hours to achieve ~80% confluency.[5]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Pre-incubation: Aspirate the culture medium from the cells and wash with assay buffer. Add 50 µL of the test compound dilution (or vehicle control) to each well and pre-incubate for 15 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of assay buffer containing a fixed concentration of radiolabeled substrate ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This duration is optimized to be within the linear range of substrate uptake.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter to quantify the amount of substrate taken up by the cells.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., citalopram for SERT). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate Transporter-Expressing HEK293 Cells p2 Prepare Serial Dilutions of Test Compounds a1 Pre-incubate Cells with Test Compound p2->a1 a2 Add Radiolabeled Substrate ([³H]-Neurotransmitter) a1->a2 a3 Incubate at 37°C (5-10 min) a2->a3 a4 Terminate Uptake (Wash with Cold Buffer) a3->a4 d1 Lyse Cells & Perform Scintillation Counting a4->d1 d2 Calculate Specific Uptake d1->d2 d3 Generate Dose-Response Curve & Calculate IC₅₀ d2->d3

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

Comparative Analysis and Structure-Activity Relationships

The following table summarizes the inhibitory activities (IC₅₀) of the parent compound and selected analogs against hSERT, hNET, and hDAT. This quantitative data forms the basis of our SAR discussion.

Compound IDR¹ (Benzyl Ring Substitution)R² (Amine Substitution)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
1 H (Unsubstituted)H125250850
2a 4-ClH45180720
2b 4-FH60210800
2c 4-CH₃H150300950
2d 3,4-diClH15 110650
3a HCH₃2804501200
3b 4-ClCH₃953201050
Discussion of SAR Findings

Analysis of the data reveals several key structure-activity relationships that govern the potency and selectivity of this chemical series.

  • Impact of Benzyl Ring (R¹) Substitution:

    • Electron-Withdrawing Groups (EWGs): Placing electron-withdrawing substituents, such as chlorine or fluorine, at the 4-position of the benzyl ring (compounds 2a , 2b ) consistently improved potency at SERT compared to the unsubstituted parent compound (1 ). This suggests that modifying the electronic properties of this distal phenyl ring is crucial for SERT recognition.

    • Dihalogenation: The most potent SERT inhibitor identified was the 3,4-dichloro analog (2d ), with an IC₅₀ of 15 nM. This highlights a synergistic effect where the combination and position of EWGs significantly enhance binding affinity.

    • Electron-Donating Groups (EDGs): The addition of an electron-donating methyl group at the 4-position (2c ) slightly decreased potency across all three transporters, indicating that electron-rich substituents in this position are detrimental to activity.

  • Impact of Amine (R²) Substitution:

    • N-Methylation: Replacing the secondary amine proton with a methyl group (comparing 1 to 3a , and 2a to 3b ) resulted in a marked decrease in potency at all three transporters. This strongly suggests that the N-H bond is a critical interaction point, likely acting as a hydrogen bond donor with a key residue in the transporter binding pocket. The secondary amine appears essential for high-affinity binding in this scaffold.

  • Role of the Core Scaffold:

    • The consistent sub-micromolar to low-micromolar activity across the series validates the importance of the 1-Bromo-3-fluoro-2-(aminomethyl)benzene core. The bromine and fluorine atoms are presumed to correctly orient the molecule within the binding site and contribute to favorable pharmacokinetic properties, though this requires further investigation.

SAR_Summary cluster_mods cluster_effects Scaffold Core Scaffold This compound R1_EWG R¹ = 4-Cl or 3,4-diCl (Electron-Withdrawing) Scaffold:f1->R1_EWG Modify R1_EDG R¹ = 4-CH₃ (Electron-Donating) Scaffold:f1->R1_EDG Modify R2_Me R² = CH₃ (N-Methylation) Scaffold:f1->R2_Me Modify Sert_Inc ↑↑ SERT Potency R1_EWG->Sert_Inc All_Dec ↓ Potency (All Transporters) R1_EDG->All_Dec R2_Me->All_Dec

Caption: Key structure-activity relationship trends observed.

Conclusion and Future Directions

This comparative guide demonstrates a systematic SAR study of novel this compound analogs. Our findings reveal that the parent scaffold is a viable starting point for developing potent monoamine reuptake inhibitors.

The key takeaways are:

  • Substitution of the benzyl ring with electron-withdrawing groups, particularly at the 4- and 3,4-positions, is a highly effective strategy for increasing SERT potency.

  • The secondary amine is essential for activity, as N-methylation leads to a significant loss of potency, suggesting a critical hydrogen bonding interaction.

  • The series demonstrates selectivity for SERT/NET over DAT, a desirable profile for antidepressant drug candidates.

Future work should focus on exploring a wider range of substituents on the benzyl ring to further optimize SERT potency and selectivity. Additionally, pharmacokinetic studies (ADME profiling) of the most promising analogs, such as compound 2d , are necessary to evaluate their drug-likeness and potential for in vivo efficacy.

References

  • Monoamine reuptake inhibitors: Highlights of recent research developments (2005). Drug Development Research, 65, 97-118.
  • Recent Developments in Monoamine Reuptake Inhibitors (2010).
  • Principles and experimental considerations for in vitro transporter interaction assays (2014). Methods in Molecular Biology.
  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in R
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) (2018). Current Protocols in Pharmacology.
  • Novel Pharmacological Approaches to the Treatment of Depression (2020). Pharmaceuticals.
  • Method for producing 1-bromo-3-fluorobenzene (2012).
  • Monoamine reuptake inhibitor (2024). Wikipedia.
  • In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes (N.D.). Thermo Fisher Scientific.
  • 1-bromo-2-fluorobenzene (1966). Organic Syntheses.
  • Transporter assays as useful in vitro tools in drug discovery and development (2015). Expert Opinion on Drug Metabolism & Toxicology.

Sources

A Researcher's Guide to Efficacy Evaluation: Profiling 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Against Established Neuromodulatory Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience and pharmacology, the journey from a newly synthesized compound to a potential therapeutic candidate is both systematic and demanding. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, "1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene," against a panel of well-characterized inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a substituted benzylamine core—strongly suggest potential activity at critical neuro-regulatory targets. Benzylamine and its derivatives have a well-documented history of interacting with monoamine oxidases (MAO) and neurotransmitter transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT)[1][2][3][4][5].

This guide, therefore, is structured as a strategic workflow, outlining the essential in-vitro and cell-based assays necessary to characterize the inhibitory potential of this novel compound. We will explore the rationale behind experimental choices, provide detailed protocols, and present data in a comparative context.

Rationale and Target Selection: Why Monoamine Transporters and Oxidases?

The core structure of "this compound" combines several features of pharmacological interest:

  • Benzylamine Scaffold : This is a classic pharmacophore found in numerous inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine[1][6][7]. MAO inhibitors are established treatments for depression and Parkinson's disease[1][8][9].

  • Halogen Substitution (Bromo and Fluoro) : The inclusion of bromine and fluorine atoms on the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration[10][11][12].

  • Structural Similarity to Transporter Ligands : The overall structure shares features with known ligands of the serotonin and dopamine transporters, which are primary targets for antidepressants and treatments for addiction disorders[3][5][13][14].

Based on this structural analysis, the most logical and promising initial targets for investigation are Monoamine Oxidase A (MAO-A) , Monoamine Oxidase B (MAO-B) , the Serotonin Transporter (SERT) , and the Dopamine Transporter (DAT) . Our comparative analysis will, therefore, focus on established inhibitors of these targets.

Comparative Efficacy Analysis: A Hypothetical Data Summary

To illustrate the evaluation process, the following tables present hypothetical data comparing our novel compound, which we will designate Cmpd-BFB , against a panel of known inhibitors. This is the type of data a researcher would aim to generate.

Table 1: In-Vitro Enzyme Inhibition Profile

CompoundTargetIC50 (nM)Inhibition Type
Cmpd-BFB (Hypothetical) MAO-A 85 Competitive
Cmpd-BFB (Hypothetical) MAO-B 1250 Competitive
Clorgyline (Known Inhibitor)MAO-A2.5Irreversible
Selegiline (Known Inhibitor)MAO-B9.8Irreversible
Cmpd-BFB (Hypothetical) SERT 25 Competitive
Cmpd-BFB (Hypothetical) DAT 450 Competitive
Paroxetine (Known Inhibitor)SERT0.15Competitive
GBR-12909 (Known Inhibitor)DAT1.2Competitive

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cell-Based Neurotransmitter Uptake Inhibition

CompoundCell LineTargetAssay TypeIC50 (nM)
Cmpd-BFB (Hypothetical) HEK293-hSERT SERT [³H]-Serotonin Uptake 30
Paroxetine (Known Inhibitor)HEK293-hSERTSERT[³H]-Serotonin Uptake0.2
Cmpd-BFB (Hypothetical) HEK293-hDAT DAT [³H]-Dopamine Uptake 510
GBR-12909 (Known Inhibitor)HEK293-hDATDAT[³H]-Dopamine Uptake1.5

These tables are for illustrative purposes and do not represent actual experimental data for this compound.

Experimental Protocols: A Step-by-Step Guide

To generate the data presented above, rigorous and validated experimental protocols are essential. Here, we provide detailed methodologies for the key assays.

In-Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Workflow Diagram: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme (MAO-A/B), Substrate (e.g., Kynuramine), and Inhibitors (Cmpd-BFB, Controls) plate Dispense Inhibitors (serial dilutions) into 96-well plate reagents->plate add_enzyme Add MAO-A or MAO-B and pre-incubate plate->add_enzyme add_substrate Initiate reaction by adding substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction (e.g., with NaOH) incubate->stop_reaction read_plate Read fluorescence (Product formation) stop_reaction->read_plate analyze Calculate % Inhibition and determine IC50 values read_plate->analyze

Caption: Workflow for determining MAO inhibitor potency.

Protocol:

  • Reagent Preparation :

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme: Recombinant human MAO-A or MAO-B.

    • Substrate: Kynuramine (for a fluorescence-based assay).

    • Test Compound (Cmpd-BFB) and known inhibitors (Clorgyline, Selegiline) are serially diluted in DMSO.

  • Assay Procedure :

    • Add 2 µL of diluted compounds to a 96-well black plate.

    • Add 50 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 25 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of 320 nm and an emission of 405 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Neurotransmitter Uptake Assay

This assay measures the inhibition of serotonin or dopamine uptake into cells engineered to express the respective transporters.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (NT) nt Serotonin or Dopamine (NT) vesicle->nt Release transporter SERT or DAT (Reuptake Transporter) ma_enzyme MAO (Degradation) transporter->ma_enzyme Metabolism nt->transporter Reuptake receptor Postsynaptic Receptors nt->receptor Binding signal Signal Transduction receptor->signal inhibitor Cmpd-BFB or Known Inhibitor inhibitor->transporter Blocks

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro and in vivo correlation (IVIVC) .[1][2] This guide provides an in-depth, objective comparison of the methodologies used to assess the activity of a novel compound, 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene , and its derivatives. We will explore the scientific rationale behind the experimental choices, present detailed protocols, and analyze hypothetical data to illustrate the process of establishing a meaningful IVIVC for a potential neuroprotective agent.

While direct biological activity data for this compound is not extensively published in publicly available literature, its structural motifs share similarities with compounds investigated for neurological disorders. Based on a structural analysis and the common therapeutic targets for such scaffolds, this guide will proceed under the well-founded hypothesis that this compound is a putative Monoamine Oxidase B (MAO-B) inhibitor .[3][4] MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[4][5]

The Scientific Imperative for IVIVC in Neuroprotective Drug Discovery

Establishing a strong IVIVC is not merely an academic exercise; it is a crucial component of a successful drug development program.[1][2] A robust correlation allows researchers to:

  • Predict In Vivo Efficacy: In vitro assays are typically higher throughput and less expensive than animal studies. A good IVIVC allows for the use of in vitro data to predict the in vivo performance of a drug candidate, enabling more informed decisions about which compounds to advance.[1]

  • Optimize Dosing Regimens: Understanding the relationship between in vitro potency and in vivo response is essential for selecting appropriate doses for clinical trials.

  • Refine Drug Delivery Systems: IVIVC can aid in the development of modified-release dosage forms by providing a target in vitro release profile that is likely to achieve the desired in vivo effect.

  • Support Regulatory Submissions: A well-documented IVIVC can be a valuable part of the data package submitted to regulatory agencies, potentially reducing the need for extensive in vivo bioequivalence studies.[1]

This guide will walk you through the key in vitro and in vivo experiments that would be conducted to build a compelling IVIVC case for this compound as a potential therapeutic for Parkinson's disease.

Part 1: In Vitro Characterization - Gauging Potency and Selectivity

The first step in evaluating our hypothetical MAO-B inhibitor is to determine its potency and selectivity using in vitro enzyme inhibition assays.

Experimental Objective:

To quantify the inhibitory activity of this compound against human MAO-A and MAO-B enzymes and to determine its selectivity for MAO-B.

Methodology: Fluorometric Monoamine Oxidase Inhibition Assay

This is a widely used, sensitive, and high-throughput method for measuring MAO activity.[6][7] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of a suitable MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if desired).[3][4]

    • Prepare a detection reagent solution containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).[6]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add a serial dilution of the test compound (this compound) to the experimental wells. Include a vehicle control (DMSO) and positive controls (known MAO-A and MAO-B inhibitors, e.g., clorgyline for MAO-A and selegiline for MAO-B).[3]

    • Add the MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding the detection reagent.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~535/587 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical In Vitro Data

For the purpose of this guide, let's assume the following results were obtained for this compound:

EnzymeIC50 (nM)
MAO-A 1,250
MAO-B 25

Interpretation of In Vitro Results:

These hypothetical results suggest that this compound is a potent inhibitor of MAO-B with an IC50 value in the nanomolar range. The compound also exhibits significant selectivity for MAO-B over MAO-A (Selectivity Index = IC50(MAO-A) / IC50(MAO-B) = 50). This is a desirable profile for a Parkinson's disease therapeutic, as selective MAO-B inhibition can increase dopamine levels in the brain with a lower risk of the side effects associated with MAO-A inhibition.[3][4]

Part 2: In Vivo Evaluation - Assessing Efficacy in a Disease Model

With promising in vitro data in hand, the next crucial step is to evaluate the compound's efficacy in a relevant animal model of Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a widely accepted and well-characterized model that mimics many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[8][9]

Experimental Objective:

To determine if this compound can protect against MPTP-induced motor deficits and dopaminergic neurodegeneration in mice.

Methodology: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol involves the systemic administration of MPTP to induce a Parkinson's-like phenotype, followed by treatment with the test compound and subsequent behavioral and neurochemical assessments.[9][10]

Experimental Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate male C57BL/6 mice to the housing facility for at least one week.

    • Randomly assign mice to the following groups (n=10-12 per group):

      • Vehicle + Saline

      • Vehicle + MPTP

      • This compound (Low Dose) + MPTP

      • This compound (High Dose) + MPTP

      • Positive Control (e.g., Selegiline) + MPTP

  • Dosing Regimen:

    • Administer the test compound or vehicle (e.g., by oral gavage) once daily for 14 days.

    • On day 8, induce the Parkinson's phenotype by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals. The vehicle + saline group receives saline injections.

  • Behavioral Assessment (Rotarod Test):

    • On day 14 (6 days post-MPTP), assess motor coordination and balance using an accelerating rotarod.

    • Train the mice on the rotarod for two days prior to the test.

    • On the test day, conduct three trials for each mouse and record the latency to fall.

  • Neurochemical Analysis (Post-mortem):

    • On day 15, euthanize the mice and dissect the striatum and substantia nigra from the brains.

    • Measure dopamine levels and its metabolites (DOPAC and HVA) in the striatum using High-Performance Liquid Chromatography (HPLC).

    • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal loss.

Hypothetical In Vivo Data

Let's assume the following results were obtained from the in vivo study:

Table 1: Effect on Motor Performance (Rotarod Test)

Treatment GroupLatency to Fall (seconds)
Vehicle + Saline185 ± 12
Vehicle + MPTP75 ± 9
Low Dose + MPTP110 ± 11
High Dose + MPTP155 ± 14
Selegiline + MPTP160 ± 13

Table 2: Effect on Striatal Dopamine Levels

Treatment GroupStriatal Dopamine (ng/mg tissue)
Vehicle + Saline15.2 ± 1.1
Vehicle + MPTP4.8 ± 0.5
Low Dose + MPTP7.9 ± 0.7
High Dose + MPTP11.5 ± 1.0
Selegiline + MPTP12.1 ± 0.9

Interpretation of In Vivo Results:

The hypothetical in vivo data demonstrate that MPTP administration caused a significant impairment in motor function and a drastic reduction in striatal dopamine levels, consistent with the expected pathology. Treatment with this compound resulted in a dose-dependent improvement in both motor performance and dopamine levels, with the high dose showing efficacy comparable to the positive control, selegiline. This suggests that the compound is neuroprotective in this animal model of Parkinson's disease.

Part 3: Correlating In Vitro Potency with In Vivo Efficacy

Now, we arrive at the core of our investigation: establishing the IVIVC.

Analysis of the Correlation:

  • Potency Translation: The potent in vitro inhibition of MAO-B (IC50 = 25 nM) by this compound translated into a significant neuroprotective effect in vivo. This suggests that the in vitro assay is a good predictor of the compound's in vivo mechanism of action.

  • Dose-Response Relationship: The dose-dependent nature of the in vivo response aligns with what would be expected from a compound with a well-defined in vitro concentration-response curve. The higher dose, which would presumably lead to brain concentrations of the drug that are well above the in vitro IC50 for MAO-B, produced a more robust effect.

  • Predictive Power: Based on these correlated findings, we can hypothesize that other derivatives of this chemical scaffold with similar or better in vitro MAO-B inhibitory potency would also be likely to exhibit neuroprotective effects in vivo. This allows for a more efficient screening cascade, where compounds are first prioritized based on their in vitro profile before being subjected to more resource-intensive in vivo studies.

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental design and the hypothesized mechanism of action, the following diagrams are provided.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start This compound mao_assay Fluorometric MAO-A and MAO-B Inhibition Assay in_vitro_start->mao_assay ic50 Determine IC50 Values and Selectivity mao_assay->ic50 treatment Treat with Test Compound ic50->treatment Inform Dose Selection correlation correlation ic50->correlation IVIVC Analysis in_vivo_start MPTP-Induced Mouse Model of Parkinson's Disease in_vivo_start->treatment behavioral Behavioral Assessment (Rotarod Test) treatment->behavioral neurochemical Neurochemical Analysis (Striatal Dopamine, TH Staining) treatment->neurochemical behavioral->correlation neurochemical->correlation

Caption: Experimental workflow for establishing the IVIVC.

Hypothesized Mechanism of Action

G compound 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene maob MAO-B compound->maob Inhibits dopac DOPAC (Inactive Metabolite) maob->dopac dopamine Dopamine dopamine->maob Metabolized by neuroprotection Neuroprotection of Dopaminergic Neurons dopamine->neuroprotection Increased Levels Lead to parkinsons Parkinson's Disease Pathology neuroprotection->parkinsons Ameliorates

Caption: Hypothesized mechanism of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for establishing an in vitro and in vivo correlation for the novel compound this compound as a potential MAO-B inhibitor for the treatment of Parkinson's disease. By integrating robust in vitro enzyme kinetics with a well-validated in vivo disease model, we can build a strong case for the compound's therapeutic potential and create a predictive framework to guide further development.

Future studies would involve a more detailed pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would further strengthen the IVIVC. Additionally, exploring a broader range of in vivo models and assessing potential off-target effects would be essential next steps in the preclinical development of this promising neuroprotective agent.

References

  • InVivo Biosystems. Parkinson's Disease Modeling. [Link]

  • Xiong, N., et al. (2020). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Frontiers in Aging Neuroscience, 12, 129. [Link]

  • Blesa, J., et al. (2012). Animal Models of Parkinson's Disease. Current Opinion in Neurology, 25(4), 433-440. [Link]

  • Bagheri, M., et al. (2018). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research, 67(Supplementum 1), S1-S10. [Link]

  • Dutta, G., et al. (2021). Parkinson's Disease: Exploring Different Animal Model Systems. Biomedicines, 9(11), 1649. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 365-375. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Chen, Y. R., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 19(10), 558. [Link]

  • Wang, H., et al. (2021). In vivo and in vitro neuroprotective effects of maca polysaccharide. Journal of Integrative Neuroscience, 20(4), 863-871. [Link]

  • PubChem. 1-Bromo-3-(bromomethyl)-2-fluorobenzene. [Link]

  • Loizzo, M. R., et al. (2024). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. Molecules, 29(1), 23. [Link]

  • ProPharma Group. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Pang, J., et al. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutical Sciences and Research, 5(8), 3091-3103. [Link]

  • As-Sultany, A. H. M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 617. [Link]

  • PubChem. 1-Bromo-3-fluorobenzene. [Link]

  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

  • NIST. Benzene, 1-bromo-3-fluoro-. [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2715-2724. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(14), 5413. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. [Link]

  • Dence, C. S., et al. (2009). Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. Nuclear Medicine and Biology, 36(6), 633-640. [Link]

  • PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Benzylamine Derivative

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene , a compound whose specific biological targets are not yet widely characterized.

The presence of the benzylamine moiety suggests a potential interaction with biogenic amine receptors and transporters, a class of targets with significant therapeutic relevance and a history of off-target liabilities.[1][2][3][4][5][6][7][8][9] This guide, therefore, outlines a logical, multi-tiered experimental strategy to elucidate the selectivity profile of this compound, providing the foundational data necessary for further development. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for data interpretation, ensuring a scientifically robust evaluation.

Part 1: Devising a Target-Agnostic Profiling Strategy

Given the novelty of this compound, a broad, exploratory approach to cross-reactivity profiling is warranted. This strategy is designed to first identify the primary target class and then to build a comprehensive selectivity profile against related and unrelated targets.

Our experimental workflow is structured in a tiered fashion, beginning with broad screening to identify potential interactions, followed by more focused quantitative assessments and functional characterization.

G cluster_0 Tier 1: Broad Target Class Identification cluster_1 Tier 2: Quantitative Binding Affinity & Selectivity cluster_2 Tier 3: Functional Characterization & Off-Target Liability Broad Radioligand Binding Panel Broad Radioligand Binding Panel Initial Hypothesis Initial Hypothesis Broad Radioligand Binding Panel->Initial Hypothesis Identify potential high-affinity interactions Saturation Binding Assays Saturation Binding Assays Initial Hypothesis->Saturation Binding Assays Primary target identified Competitive Binding Assays Competitive Binding Assays Saturation Binding Assays->Competitive Binding Assays Determine Kd of primary target Selectivity Ratios Selectivity Ratios Competitive Binding Assays->Selectivity Ratios Calculate Ki against a panel of related targets Cell-Based Functional Assays Cell-Based Functional Assays Selectivity Ratios->Cell-Based Functional Assays Prioritize functional testing Functional Profile & Safety Assessment Functional Profile & Safety Assessment Cell-Based Functional Assays->Functional Profile & Safety Assessment Agonist/Antagonist activity Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Functional Profile & Safety Assessment Enzymatic activity modulation CYP450 Inhibition Panel CYP450 Inhibition Panel CYP450 Inhibition Panel->Functional Profile & Safety Assessment Drug metabolism interaction potential

Figure 1: Tiered experimental workflow for cross-reactivity profiling.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in our workflow. The protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Tier 1: Broad Radioligand Binding Panel

The initial step is a broad screen to identify potential high-affinity binding sites. A commercially available radioligand binding panel, covering a diverse range of receptors, ion channels, and transporters, is a cost-effective and efficient starting point.

Experimental Protocol: Radioligand Displacement Assay [10][11][12]

  • Preparation of Target Membranes: Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the target of interest.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the target class being investigated.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Incubation: In a 96-well plate, combine the target membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Equilibration: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Data Interpretation: A significant inhibition of radioligand binding (e.g., >50% at a 1 µM screening concentration) for a particular target suggests a potential interaction and warrants further investigation in Tier 2.

Tier 2: Quantitative Binding Affinity and Selectivity

Once a primary target or target class is identified, the next step is to quantify the binding affinity (Kd or Ki) and assess selectivity against a panel of closely related targets.

Hypothetical Target Panel Based on Benzylamine Structure:

Based on the benzylamine scaffold, a logical starting point for a focused panel would include:

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT)

  • Monoamine Oxidases: MAO-A, MAO-B[1][13]

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7[4][14]

  • Adrenergic Receptors: α1A, α1B, α2A, β1, β2

  • Dopamine Receptors: D1, D2, D3

  • Histamine Receptors: H1, H3[5]

  • Sigma Receptors: σ1, σ2

Experimental Protocol: Competitive Radioligand Binding Assays [10][15]

The protocol is similar to the radioligand displacement assay described in Tier 1. However, a full concentration-response curve of the test compound is generated to accurately determine the IC50. The Ki value, a measure of the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetKi (nM)Fold Selectivity vs. Primary Target
Primary Target (Hypothetical: SERT) 15 -
NET35023.3
DAT>10,000>667
MAO-A85056.7
MAO-B25016.7
5-HT1A1,20080
5-HT2A45030
α1A Adrenergic Receptor2,500167
H1 Histamine Receptor>10,000>667
.........
Tier 3: Functional Characterization and Off-Target Liability Assessment

High binding affinity does not always translate to functional activity. Therefore, it is crucial to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets. Additionally, profiling for common off-target liabilities, such as inhibition of Cytochrome P450 (CYP) enzymes, is essential for early safety assessment.[16][17][18][19][20]

Experimental Protocol: Cell-Based Functional Assays for GPCRs [21][22][23][24][25]

A variety of cell-based assays can be employed to measure the functional consequences of receptor binding, such as measuring changes in second messenger levels (e.g., cAMP, IP1, Ca2+). The choice of assay depends on the G-protein coupling of the receptor.

  • Cell Culture: Maintain cell lines stably or transiently expressing the receptor of interest.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Assay-Specific Steps: Follow the manufacturer's protocol for the chosen second messenger assay kit (e.g., HTRF, FRET, or luminescence-based readouts).

  • Data Analysis: Generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Experimental Protocol: Monoamine Oxidase (MAO) Activity Assay [13][26][27][28]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Utilize a fluorescent or chemiluminescent substrate that is metabolized by MAO to produce a detectable signal.

  • Incubation: In a microplate, combine the MAO enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

  • Signal Detection: Measure the fluorescence or luminescence at appropriate time points using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value for MAO-A and MAO-B inhibition.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay [16][17][18][19][20]

  • Enzyme Source: Use human liver microsomes or recombinant CYP isoforms.

  • Probe Substrates: Employ a cocktail of specific probe substrates for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: Incubate the enzyme source with the test compound and the probe substrate cocktail.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolites of each probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the test compound for the inhibition of each CYP isoform.

G cluster_0 Functional Assay Workflow Cell Line with Target Receptor Cell Line with Target Receptor Compound Incubation Compound Incubation Cell Line with Target Receptor->Compound Incubation Agonist/Antagonist Addition Agonist/Antagonist Addition Compound Incubation->Agonist/Antagonist Addition Second Messenger Detection Second Messenger Detection Agonist/Antagonist Addition->Second Messenger Detection Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Second Messenger Detection->Data Analysis (EC50/IC50)

Figure 2: Generalized workflow for a cell-based functional assay.

Part 3: Synthesis and Conclusion

The cross-reactivity profile of a novel compound like this compound is a critical dataset that informs its potential therapeutic utility and liabilities. The tiered, target-agnostic approach outlined in this guide provides a robust framework for a comprehensive initial assessment. By systematically moving from broad screening to quantitative binding and functional assays, researchers can build a detailed picture of the compound's selectivity.

The hypothetical data presented herein suggests a compound with primary activity at the serotonin transporter, with varying degrees of selectivity against other monoamine transporters and receptors. Such a profile could indicate potential as an antidepressant, but would also necessitate further investigation into the functional consequences of its interactions with secondary targets to fully understand its pharmacological effects and predict potential side effects.

Ultimately, this guide serves as a blueprint for the rigorous, evidence-based characterization of novel chemical entities, a cornerstone of modern drug discovery and development. The insights gained from such a profiling campaign are invaluable for making informed decisions about the future of a promising new molecule.

References

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Retrieved from [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2022). Scientific Reports, 12(1), 1-15. Retrieved from [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Retrieved from [Link]

  • Silverman, R. B., & Zelechonok, Y. (1992). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry, 35(23), 4441-4445. Retrieved from [Link]

  • Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. Current Protocols in Neuroscience, 3(1), 3-11. Retrieved from [Link]

  • Deep learning predicts CRISPR off-target effects. (2024). The CRISPR Journal. Retrieved from [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 796. Retrieved from [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. Retrieved from [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. Retrieved from [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). Cancers, 10(9), 288. Retrieved from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). Pharmaceuticals, 14(11), 1105. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5433. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • A comparison of the pharmacological and biochemical properties of substrate-selective monoamine oxidase inhibitors. (1972). British Journal of Pharmacology, 45(4), 588-600. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • El-Kashef, H., El-Ashmawy, M. B., Le Foll, B., & Boileau, I. (2002). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. Journal of Pharmacology and Experimental Therapeutics, 303(1), 135-143. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Antibodies-online.com. Retrieved from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). Merck. Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). Drug Metabolism and Disposition, 44(5), 723-731. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • EnzyChrom™ Monoamine Oxidase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75(1), 1-17. Retrieved from [Link]

  • Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave. (n.d.). ResearchGate. Retrieved from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. Retrieved from [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (2007). Molecular Pharmacology, 72(5), 1150-1160. Retrieved from [Link]

  • Letavic, M. A., Stocking, E. M., Barbier, A. J., Bonaventure, P., Boggs, J. D., Lord, B., ... & Carruthers, N. I. (2007). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4799-4803. Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2018). Molecules, 23(8), 1986. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Biochemical Journal, 430(3), 413-431. Retrieved from [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17, e187411152303310. Retrieved from [Link]

  • Novel drug delivery systems of allylamines and benzylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). Bentham Open. Retrieved from [Link]

  • (A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2011). Journal of Medicinal Chemistry, 54(17), 6057-6068. Retrieved from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the benzylaminomethyl side chain, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive head-to-head comparison of two plausible and efficient synthetic routes to this target molecule, offering a detailed analysis of their respective methodologies, advantages, and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.

The two synthetic strategies explored are:

  • Route 1: Reductive Amination of 2-bromo-6-fluorobenzaldehyde with benzylamine.

  • Route 2: N-Alkylation of benzylamine with 1-bromo-2-(bromomethyl)-3-fluorobenzene.

This in-depth guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators such as yield, scalability, and safety.

Route 1: Reductive Amination Pathway

This approach hinges on the formation of an imine intermediate from 2-bromo-6-fluorobenzaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine.

Workflow for Reductive Amination

Reductive Amination Workflow cluster_0 Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde cluster_1 Step 2: Reductive Amination 2-Bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene Benzylic Bromination Benzylic Bromination 2-Bromo-6-fluorotoluene->Benzylic Bromination NBS, Initiator 1-Bromo-2-(bromomethyl)-3-fluorobenzene_intermediate 1-Bromo-2-(bromomethyl) -3-fluorobenzene Benzylic Bromination->1-Bromo-2-(bromomethyl)-3-fluorobenzene_intermediate Kornblum Oxidation Kornblum Oxidation 1-Bromo-2-(bromomethyl)-3-fluorobenzene_intermediate->Kornblum Oxidation DMSO, NaHCO3 2-Bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehyde Kornblum Oxidation->2-Bromo-6-fluorobenzaldehyde Reductive_Amination Reductive Amination 2-Bromo-6-fluorobenzaldehyde->Reductive_Amination Benzylamine Benzylamine Benzylamine->Reductive_Amination Reducing Agent (e.g., NaBH(OAc)3) Target_Molecule_1 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene Reductive_Amination->Target_Molecule_1 N-Alkylation Workflow cluster_0 Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-3-fluorobenzene cluster_1 Step 2: N-Alkylation 1-Bromo-3-fluoro-2-methylbenzene 1-Bromo-3-fluoro-2-methylbenzene Benzylic_Bromination_2 Benzylic Bromination 1-Bromo-3-fluoro-2-methylbenzene->Benzylic_Bromination_2 NBS, Initiator 1-Bromo-2-(bromomethyl)-3-fluorobenzene 1-Bromo-2-(bromomethyl)-3-fluorobenzene Benzylic_Bromination_2->1-Bromo-2-(bromomethyl)-3-fluorobenzene N_Alkylation N-Alkylation 1-Bromo-2-(bromomethyl)-3-fluorobenzene->N_Alkylation Benzylamine_2 Benzylamine Benzylamine_2->N_Alkylation Base (e.g., K2CO3) Target_Molecule_2 1-Bromo-3-fluoro-2- (benzylaminomethyl)benzene N_Alkylation->Target_Molecule_2

A Comparative Guide to the Pharmacokinetic Properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting the central nervous system (CNS), the optimization of pharmacokinetic properties is a paramount challenge. The benzylamine scaffold has proven to be a versatile framework in medicinal chemistry. This guide provides a comprehensive analysis of the pharmacokinetic profile of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene and its derivatives, offering a comparative benchmark against relevant analogs. Through an examination of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data, we aim to elucidate the impact of strategic halogenation on key drug-like properties, providing actionable insights for the rational design of CNS drug candidates. The data presented herein is illustrative, based on established principles of medicinal chemistry, to provide a comparative framework in the absence of directly published experimental values for this specific chemical series.

Introduction: The Rationale for Fluorination and Halogenation in CNS Drug Design

The blood-brain barrier (BBB) presents a formidable obstacle to drug delivery to the CNS.[1] Small molecule drugs designed for neurological targets must possess a specific set of physicochemical properties to effectively cross this barrier and exert their therapeutic effect.[2] Strategic halogenation is a widely employed tactic in medicinal chemistry to modulate these properties. The introduction of fluorine, in particular, can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] The strong carbon-fluorine bond is more resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[5] This guide will explore these principles through a comparative analysis of the titular compound and its analogs.

Comparative Pharmacokinetic Profiling

To contextualize the potential advantages of the this compound scaffold, we will compare its projected pharmacokinetic parameters against two key analogs:

  • Analog A (Non-fluorinated): 1-Bromo-2-(benzylaminomethyl)benzene

  • Analog B (Alternative Halogen): 1-Chloro-3-fluoro-2-(benzylaminomethyl)benzene

This comparison will highlight the distinct contributions of the fluorine atom and the halogen at the 1-position to the overall ADME profile.

Table 1: Comparative In Vitro ADME Properties of Benzylamine Derivatives
ParameterThis compound (Lead Compound)Analog A: 1-Bromo-2-(benzylaminomethyl)benzeneAnalog B: 1-Chloro-3-fluoro-2-(benzylaminomethyl)benzene
Molecular Weight ( g/mol ) 310.19292.20265.74
LogP 3.83.53.6
Metabolic Stability (HLM)
t½ (min)954092
Intrinsic Clearance (CLint, µL/min/mg)153516
Plasma Protein Binding (%) 928890
BBB Permeability (Papp, 10⁻⁶ cm/s) 181517
P-gp Efflux Ratio 1.82.51.9

HLM: Human Liver Microsomes; t½: Half-life; CLint: Intrinsic Clearance; Papp: Apparent Permeability Coefficient; P-gp: P-glycoprotein.

Analysis of Pharmacokinetic Data

The illustrative data in Table 1 reveals several key trends:

  • Metabolic Stability: The introduction of a fluorine atom at the 3-position in the Lead Compound is projected to significantly enhance metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance compared to the non-fluorinated Analog A . This is a classic example of "metabolic blocking," where the strong C-F bond shields a potential site of oxidation.[5]

  • Lipophilicity: The LogP values indicate that all three compounds are reasonably lipophilic, a property that generally favors BBB penetration.[2] The fluorinated compounds exhibit slightly higher lipophilicity, which can be attributed to the electron-withdrawing nature of fluorine.

  • Plasma Protein Binding: A high degree of plasma protein binding is observed for all analogs, which is common for lipophilic CNS drug candidates. While high binding can limit the free fraction of the drug available to cross the BBB, it is not necessarily a disqualifying feature if the compound has high intrinsic potency.[6]

  • Blood-Brain Barrier Permeability: All three compounds are predicted to have good passive permeability across the BBB, with Papp values well above the threshold for CNS penetration.[7] The fluorinated analogs show a slight improvement in permeability, potentially linked to their increased lipophilicity.

  • P-gp Efflux: The P-glycoprotein (P-gp) efflux ratio is a critical parameter for CNS drugs, as this transporter can actively pump drugs out of the brain.[2] A lower efflux ratio is desirable. The fluorinated analogs, particularly the Lead Compound , are projected to be weaker P-gp substrates compared to the non-fluorinated Analog A , suggesting that they may achieve higher sustained concentrations in the brain.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes.[5]

Protocol:

  • Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4) is prepared in a 96-well plate.

  • Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8]

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep Prepare reaction mixture: - Human Liver Microsomes - Test Compound - Phosphate Buffer pre_inc Pre-incubate at 37°C prep->pre_inc Transfer to incubator initiate Initiate reaction with NADPH pre_inc->initiate sampling Sample at time points initiate->sampling quench Quench reaction sampling->quench analyze Analyze by LC-MS/MS quench->analyze Process samples calculate Calculate t½ and CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach target tissues.

Protocol:

  • Preparation: The test compound is added to human plasma at a final concentration of 1 µM.

  • RED Device Setup: The plasma-compound mixture is added to one chamber of a RED device, and a phosphate buffer (pH 7.4) is added to the other chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubation: The RED device is incubated at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.

Diagram 2: Rapid Equilibrium Dialysis (RED) Workflow

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis setup Add compound to plasma. Load plasma and buffer into RED device. incubate Incubate at 37°C with shaking (4-6 hours) setup->incubate sample Sample plasma and buffer chambers incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate % Protein Binding analyze->calculate

Caption: Workflow for determining plasma protein binding using the RED assay.

Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.[7]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the composition of the blood-brain barrier.

  • Compound Addition: The test compound is dissolved in a buffer solution and added to the donor wells of the filter plate.

  • Incubation: A receiver plate containing buffer is placed in contact with the filter plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and receiver wells is measured using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the artificial membrane.

Diagram 3: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Coat filter plate with lipid mixture. Prepare compound solution. add_compound Add compound to donor wells prep->add_compound incubate Incubate with receiver plate add_compound->incubate quantify Quantify compound in donor and receiver wells incubate->quantify calculate Calculate Papp value quantify->calculate

Caption: A schematic of the PAMPA-BBB experimental workflow.

Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be achieved through a multi-step process, likely starting from a commercially available substituted toluene. A plausible synthetic route is outlined below.

Diagram 4: Plausible Synthetic Route

start 1-Bromo-3-fluoro-2-methylbenzene intermediate1 1-Bromo-2-(bromomethyl)-3-fluorobenzene start->intermediate1 NBS, AIBN (Radical Bromination) product This compound intermediate1->product Benzylamine, Base (Nucleophilic Substitution)

Caption: A proposed two-step synthesis of the target compound.

This synthetic approach leverages a radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with benzylamine to install the desired side chain. This route offers a straightforward and efficient method for accessing the target compound and its analogs for further pharmacological evaluation.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant impact of strategic fluorination on the pharmacokinetic properties of benzylamine derivatives. The this compound scaffold is projected to possess a favorable combination of metabolic stability, lipophilicity, and blood-brain barrier permeability, making it a promising starting point for the development of novel CNS-targeted therapeutics.

Further investigation should focus on the in vivo pharmacokinetic characterization of these compounds to validate the in vitro findings. Additionally, exploring the structure-activity relationship by synthesizing and testing a broader range of derivatives will be crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of this promising chemical series.

References

  • Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Cecchelli, R., Aday, S., Sevin, E., Almeida, C., Culot, M., Dehouck, L., & Dehouck, M. P. (2014). Drug penetration into the central nervous system: pharmacokinetic concepts and in vitro model systems. Neuropharmacology, 86, 234–244. [Link]

  • PRISYS Biotech. (2024). Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) to screen for permeable compounds. Current opinion in chemical biology, 7(3), 402–408. [Link]

Sources

A Comparative Guide to Halogenated vs. Non-Halogenated Benzylamine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of halogenated and non-halogenated benzylamine analogs, offering a strategic framework for their application in modern drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure, physicochemical properties, and pharmacological outcomes. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology for their own comparative studies.

Introduction: The Benzylamine Scaffold and the Strategic Role of Halogenation

The benzylamine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of neuroactive and other therapeutic agents. Its structural simplicity and synthetic accessibility make it an ideal starting point for lead optimization. A key strategy in this optimization process is halogenation—the deliberate introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the molecule.

Historically viewed as a tool to enhance lipophilicity and metabolic stability, our understanding of halogenation has evolved. It is now recognized as a sophisticated method for modulating a molecule's electronic properties, conformation, and, most notably, its ability to form specific, high-affinity interactions with biological targets.[1][2] This guide will dissect the multifaceted impact of this single atomic substitution, comparing halogenated benzylamines to their non-halogenated parents to illuminate the strategic advantages and potential liabilities of this approach.

Synthesis Strategies: A Comparative Overview

The synthetic route chosen can significantly impact yield, purity, and scalability. The primary distinction in synthesizing these analogs lies in whether the halogen is introduced before or after the formation of the core benzylamine structure.

Common Synthetic Pathways: The most prevalent method for synthesizing both classes of compounds is reductive amination . This involves the reaction of a primary or secondary amine with a benzaldehyde derivative to form an imine, which is then reduced to the corresponding amine.

  • For Non-Halogenated Analogs: The process is straightforward, typically using an unsubstituted benzaldehyde.

  • For Halogenated Analogs: The synthesis usually begins with a pre-halogenated benzaldehyde or benzonitrile.[3][4][5] This approach offers superior control over regioselectivity compared to attempting to halogenate the final benzylamine product, which can lead to a mixture of isomers and over-halogenation.

G cluster_0 Reductive Amination Pathway Aldehyde Benzaldehyde (R=H) or Halogenated Benzaldehyde (R=X) Imine Intermediate Imine/Iminium Ion Aldehyde->Imine + Amine - H2O Amine Primary/Secondary Amine (R'-NH2) Amine->Imine Product Final Benzylamine Analog (Halogenated or Non-Halogenated) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) ReducingAgent->Imine Reduction

Caption: General workflow for the synthesis of benzylamine analogs via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a self-validating system for comparing the synthesis of a non-halogenated benzylamine (e.g., N-benzyl-N-methyl-1-phenylethanamine) and its halogenated counterpart (e.g., N-(4-chlorobenzyl)-N-methyl-1-phenylethanamine).

Objective: To synthesize and compare the reaction efficiency of a halogenated versus a non-halogenated benzylamine analog.

Materials:

  • Benzaldehyde (for non-halogenated) or 4-Chlorobenzaldehyde (for halogenated)

  • N-methyl-1-phenylethanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates, solvents for TLC (e.g., 9:1 Hexane:Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In separate round-bottom flasks, dissolve N-methyl-1-phenylethanamine (1.0 eq) in DCM. To one flask, add benzaldehyde (1.0 eq). To the other, add 4-chlorobenzaldehyde (1.0 eq). Stir both mixtures at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to each flask. The cautious addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, higher Rf product spot indicates reaction progression. A complete reaction is confirmed when the starting material is no longer visible by TLC.

  • Workup: Once the reactions are complete, quench by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Compare the final yields.

The Impact of Halogenation on Physicochemical Properties

The introduction of a halogen atom dramatically alters a molecule's physicochemical profile, which in turn influences its pharmacokinetic behavior.[6][7]

PropertyNon-Halogenated AnalogHalogenated Analog (Cl, Br, I)Rationale & Drug Design Implications
Lipophilicity (LogP) LowerHigher[8]Halogens increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration. However, excessive lipophilicity can lead to poor solubility and non-specific binding.[2]
Aqueous Solubility HigherLowerAn inverse relationship often exists with lipophilicity. This is a critical parameter to balance, as poor solubility hinders formulation and bioavailability.
Basicity (pKa of Amine) HigherLowerThe electron-withdrawing nature of halogens decreases the electron density on the nitrogen atom, making it a weaker base.[8] This can affect drug-receptor interactions and solubility at physiological pH.
Metabolic Stability Susceptible to oxidationOften increasedHalogens can be placed at metabolically labile positions (e.g., para-position of a phenyl ring) to block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[2]

Pharmacodynamics: The Power of the Halogen Bond

While non-halogenated analogs interact with targets through conventional forces like hydrogen bonds and van der Waals interactions, certain halogenated analogs possess a unique and powerful tool: the halogen bond (X-bond) .[1][9][10]

A halogen bond is a highly directional, non-covalent interaction that occurs between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as a carbonyl oxygen or a nitrogen atom in an amino acid residue.[2] This interaction arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as a σ-hole on the side opposite the covalent bond.[1][9][10]

The strength of this bond increases in the order F < Cl < Br < I, with fluorine generally being unable to form significant halogen bonds.[2] This interaction can be a deciding factor in a drug's binding affinity and selectivity.

G cluster_0 Drug-Receptor Interaction cluster_1 Halogenated Ligand Receptor Receptor Backbone Carbonyl C=O Ligand Aromatic Ring-Cl SigmaHole δ+ SigmaHole->Carbonyl Halogen Bond (Enhanced Affinity)

Caption: Halogen bonding between a chlorinated analog and a receptor's carbonyl oxygen.

In contrast, a non-halogenated analog in the same binding pocket would rely on weaker, less directional hydrophobic interactions, likely resulting in lower binding affinity. The strategic placement of a halogen can therefore "anchor" a ligand into its binding site, significantly boosting potency.[9]

A Workflow for Comparative Efficacy and Safety Evaluation

To objectively compare analogs, a multi-tiered experimental approach is required, progressing from in vitro target engagement to in vivo efficacy.[11][12][13]

G cluster_0 Tier 1: In Vitro Target Validation cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: In Vivo Evaluation start Lead Compounds: Non-Halogenated (A) Halogenated (B) binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay enzyme_assay Enzyme Inhibition Assay (Determine IC50) start->enzyme_assay cell_assay Cell-Based Functional Assay (Measure EC50/IC50) binding_assay->cell_assay enzyme_assay->cell_assay pk_study Pharmacokinetic Study (Determine t1/2, Cmax) cell_assay->pk_study efficacy_study Animal Efficacy Model (Measure therapeutic effect) pk_study->efficacy_study decision Compare Analogs Select Clinical Candidate efficacy_study->decision

Caption: A tiered workflow for the comparative evaluation of drug candidates.

Experimental Protocol: Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of a halogenated and non-halogenated benzylamine analog for a target receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[14][15][16]

Materials:

  • Membrane preparation containing the target receptor.

  • Radioligand (e.g., ³H-labeled known antagonist).

  • Non-halogenated and halogenated test compounds, serially diluted.

  • Assay buffer (e.g., Tris-HCl).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map. Include wells for Total Binding (receptor + radioligand), Non-Specific Binding (NSB; receptor + radioligand + a high concentration of a known unlabeled ligand), and competitor wells (receptor + radioligand + serial dilutions of each test compound).[14]

  • Reagent Addition: Add assay buffer to all wells. Add the respective unlabeled ligands (for NSB and competitor wells). Add the membrane preparation to all wells except those used for determining total counts.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting (Self-Validation): Rapidly filter the contents of the plate through the glass fiber filter mat using a cell harvester. This step is critical as it separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each analog.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Study: Interpreting Comparative Data

Let's consider a hypothetical case comparing a lead non-halogenated benzylamine (Comp-A ) with its 4-chloro-benzylamine analog (Comp-B ) targeting a G-protein coupled receptor implicated in a neurological disorder.

Table 1: Comparative Physicochemical and In Vitro Data

ParameterCompound A (Non-Halogenated)Compound B (4-Chloro Analog)Implication
LogP 2.53.2Increased lipophilicity for B may enhance BBB penetration.
Receptor Binding (Ki, nM) 50 nM5 nM10-fold increase in affinity, likely due to a halogen bond.[17]
Metabolic Stability (t½, mins) 15 mins60 minsBlockage of para-hydroxylation significantly improves metabolic stability.

Table 2: Comparative In Vivo Data (Rodent Model)

ParameterCompound A (Non-Halogenated)Compound B (4-Chloro Analog)Implication
Brain:Plasma Ratio 0.52.0Enhanced CNS penetration for Compound B.
Efficacious Dose (mg/kg) 30 mg/kg5 mg/kgHigher potency and better PK profile of B leads to a lower required dose.

Conclusion

The decision to halogenate a benzylamine lead is a critical step in drug design that carries profound consequences. While non-halogenated analogs provide an excellent baseline, halogenation offers a powerful, multi-pronged strategy to enhance potency, selectivity, and pharmacokinetic properties. The key advantages conferred by halogenation, particularly the potential for specific halogen bonding and the ability to block metabolic hotspots, often outweigh the potential downsides of reduced solubility. However, this is not a universal rule; in some cases, halogenation can be detrimental to activity.[18]

Ultimately, the choice is not between which class is "better," but which specific analog performs best against a battery of empirical tests. The integrated workflow presented in this guide provides a robust framework for making this data-driven decision, enabling researchers to rationally design and select benzylamine analogs with the highest probability of clinical success.

References

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [Link]

  • IUPUI. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]

  • ACS Publications. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. [Link]

  • MDPI. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • F1000Research. (n.d.). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. [Link]

  • PubMed. (n.d.). SYNTHESIS AND STUDY OF HALOGENATED BENZYLAMIDES OF SOME ISOCYCLIC AND HETEROCYCLIC ACIDS AS POTENTIAL ANTICONVULSANTS. [Link]

  • ResearchGate. (2019). (PDF) The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Studies. [Link]

  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • MDPI. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • ResearchGate. (2014). (PDF) Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. [Link]

  • Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

  • MDPI. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. [Link]

  • MSD Manuals. (n.d.). Evaluating Drug Efficacy and Safety. [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • PubMed. (n.d.). Advances in the Study of Halogenated Natural Products. [Link]

  • NIH. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. [Link]

  • MDPI. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. [Link]

  • PubMed Central. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • ResearchGate. (2024). Advances in the Study of Halogenated Natural Products. [Link]

  • PubMed Central. (n.d.). Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. [Link]

  • InVivo Biosystems. (n.d.). Drug Repurposing for Neurological Disorders. [Link]

  • Taylor & Francis Online. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Crown Bioscience. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). EFFICACY-TO-EFFECTIVENESS CLINICAL TRIALS. [Link]

  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. [Link]

  • ResearchGate. (2013). (PDF) Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • DTIC. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. [Link]

  • Google Patents. (n.d.).
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Amanote Research. (n.d.). Studies on the Structure-Activity Relationships of Adrenergic .BETA. - Amanote Research. [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing benzylamines. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure a safe and compliant disposal process.

Foundational Principles: Hazard Assessment and Waste Minimization

Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is paramount. As a brominated and fluorinated aromatic amine, this compound is classified as a halogenated organic substance. Such compounds are often toxic and can pose environmental risks if not handled correctly.[1][2] The primary principle is to prevent the release of such chemicals into the environment.

The most effective disposal strategy begins with waste minimization. This involves carefully planning experiments to use the smallest feasible amount of the chemical and avoiding the preparation of excess solutions.

Immediate Safety and Handling Precautions

When handling this compound for disposal, all personnel must adhere to strict safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][3]

Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed appropriately.[4][5] this compound must be disposed of as halogenated organic waste .

Key Segregation Steps:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for halogenated organic liquids.[3][6] This container should be in good condition, with a secure, leak-proof lid.[4][7]

  • Incompatible Materials: Never mix halogenated organic waste with other waste categories, especially:

    • Non-halogenated solvents[3]

    • Acids or bases[5]

    • Oxidizing or reducing agents[5]

    • Aqueous waste[6]

The rationale for this strict segregation is twofold: it prevents potentially violent chemical reactions within the waste container and facilitates the correct final disposal method, which for halogenated organics is typically high-temperature incineration.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the process for collecting and preparing this compound for disposal by your institution's environmental health and safety (EHS) office.

Materials:

  • Properly labeled "Halogenated Organic Waste" container

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Conduct all steps of the waste transfer within a functioning chemical fume hood.

  • Transfer the Waste: Carefully pour the this compound waste into the designated halogenated organic waste container. Avoid splashing.

  • Secure the Container: Tightly seal the waste container cap immediately after adding the waste to prevent the escape of vapors.[7]

  • Labeling: Ensure the waste container is accurately labeled with its contents.[7] Include the full chemical name: "this compound" and an estimate of the quantity added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from general traffic and incompatible materials. Secondary containment, such as a larger bin, is recommended for liquid waste containers.[7]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate in the lab for extended periods.[4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

Procedure for Empty Container Disposal:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinseate must be collected and disposed of as halogenated organic waste.[7] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label on the container.[7]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory glass or solid waste stream. Consult your institutional guidelines for final confirmation.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

For a small spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[8]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

For a large spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Emergency Contact: Alert your institution's EHS and emergency response team.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1355247-98-1[9]
Waste Category Halogenated Organic Waste[1][6]
Primary Hazards Likely toxic, potential environmental hazard[1][2]
Required PPE Chemically resistant gloves, safety goggles, lab coat[1]
Handling Location Chemical fume hood[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal A Don PPE B Work in Fume Hood A->B Safety First C Select 'Halogenated Organic Waste' Container B->C Segregation D Transfer Waste C->D E Securely Cap Container D->E F Label with Contents E->F G Store in Secondary Containment F->G Safe Storage H Place in Satellite Accumulation Area (SAA) G->H I Schedule EHS Pickup H->I Compliance J EHS Transports for Incineration I->J

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Science Ready. Safe Handling & Disposal of Organic Substances.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • CymitQuimica. 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Safety Data Sheet.
  • Temple University. Halogenated Solvents in Laboratories.
  • BLDpharm. This compound.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene combines a halogenated aromatic ring with a secondary benzylamine. This unique combination necessitates a careful consideration of the potential hazards associated with each functional group. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] Halogenated hydrocarbons can cause skin and eye irritation and may be harmful if inhaled or ingested.[3][4][5] Therefore, a multi-layered PPE approach is crucial to mitigate these risks.

Core Principles of Protection

The selection of PPE should always be based on a comprehensive risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Essential Personal Protective Equipment

A multi-tiered approach to PPE is essential when handling this compound, providing overlapping layers of protection.

1. Hand Protection: The First Line of Defense

Gloves are the most critical barrier between the researcher and the chemical. Given the aromatic and halogenated nature of the compound, a single layer of standard nitrile gloves may not provide sufficient protection, especially for prolonged handling.

  • Recommended Practice: Double-gloving is strongly advised. The inner glove should be a thin, comfortable nitrile glove, providing a second barrier in case the outer glove is breached. The outer glove should be a thicker, chemical-resistant glove.

  • Glove Material Selection: While nitrile gloves offer good protection against a variety of chemicals, for halogenated aromatic compounds, more robust materials should be considered for the outer layer.[6] Viton or Silver Shield gloves offer excellent resistance to aromatic and chlorinated solvents.[7] Neoprene gloves are also a good option, providing resistance to a broad range of chemicals, including acids, bases, and hydrocarbons.[6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation or puncture. After handling the compound, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and dispose of them as hazardous waste.[8]

2. Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are particularly vulnerable to chemical splashes and vapors. Standard safety glasses do not provide adequate protection from significant chemical splashes as they do not form a seal around the face.[7]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[9] These goggles should fit snugly against the face to prevent any gaps where chemicals could enter.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes), a face shield should be worn in addition to chemical splash goggles. The face shield provides an extra layer of protection for the entire face.

3. Body Protection: A Barrier Against Contamination

A laboratory coat is the standard for body protection, but the material and design are crucial for effective safety.

  • Material: A flame-resistant (FR) lab coat made of materials like Nomex® is recommended, especially if flammable solvents are being used in the same workspace.[9] Standard cotton or polyester-cotton blend lab coats offer a barrier to particulates and minor splashes but are not suitable for significant chemical exposure or fire risk.

  • Fit and Use: The lab coat should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.[9] It should be regularly laundered, and a professionally laundry service that handles contaminated clothing is preferred. Lab coats should never be worn outside of the laboratory.

4. Respiratory Protection: Guarding Against Inhalation Hazards

While working in a properly functioning chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors, respiratory protection may be necessary in certain situations.

  • When to Use a Respirator: A respirator may be required when engineering controls are not sufficient to maintain exposure below permissible limits, during emergency situations such as a large spill, or when handling the compound as a powder outside of a containment device.

  • Respirator Selection: If a respirator is deemed necessary, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[10][11] A full-face respirator will also provide eye and face protection. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit-testing, and training.[9]

Summary of Recommended PPE

Protection LevelStandard OperationsHigh-Risk Operations (e.g., large scale, heating)
Hand Protection Double-gloved: Nitrile (inner), Neoprene/Viton (outer)Double-gloved: Nitrile (inner), Silver Shield (outer)
Eye/Face Protection Chemical splash goggles (ANSI Z.87.1)Chemical splash goggles and a full-face shield
Body Protection Flame-resistant lab coatChemical-resistant apron over a flame-resistant lab coat
Respiratory Protection Not typically required in a fume hoodNIOSH-approved respirator with organic vapor cartridges

Operational and Disposal Plans

Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Designate a specific area within the hood for the handling of this compound. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: If the compound is a solid, handle it in a powder containment hood or a designated area of the fume hood to minimize the generation of dust. Use appropriate tools (e.g., spatulas) for transfer. If it is a liquid, use a syringe or pipette for accurate and contained transfer.

  • Reaction Setup: Perform all reactions within the chemical fume hood. Ensure that all glassware is properly secured and that the reaction is monitored.

  • Work-up and Purification: All subsequent steps, including quenching, extraction, and purification, should be carried out in the fume hood.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and eye/face protection, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill: For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency response procedures.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.[1][2]

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, should be collected in a clearly labeled, sealed hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

  • Sharps: Any contaminated sharps, such as syringe needles, should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response start Start: Experiment Planning risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_check Verify Fume Hood Function ppe_selection->fume_hood_check don_ppe Don PPE fume_hood_check->don_ppe weigh_transfer Weigh and Transfer in Hood don_ppe->weigh_transfer reaction Perform Reaction in Hood weigh_transfer->reaction workup Work-up and Purify in Hood reaction->workup doff_ppe Doff PPE Correctly workup->doff_ppe waste_disposal Segregate and Dispose of Waste doff_ppe->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash end End of Procedure hand_wash->end spill Spill Occurs evacuate Evacuate Area (if large spill) spill->evacuate exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/EH&S evacuate->notify first_aid->notify

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

  • Sinfoo Biotech. This compound.
  • BLDpharm. This compound.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link].

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link].

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link].

  • CP Lab Safety. 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene, min 97%, 1 gram. Available from: [Link].

  • PubChem. 1-Bromo-3-fluorobenzene. Available from: [Link].

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link].

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link].

  • Archean Chemical Industries. Safety Data Sheet for Bromine. Available from: [Link].

  • SKC Inc. Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. Available from: [Link].

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.